3-(4-Hydroxyphenyl)chroman-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94105-90-5 | |
| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EQUOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Activity of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, is a non-steroidal estrogenic isoflavandiol. It is not found in plants but is a prominent metabolite of the soy isoflavone daidzein, produced by the action of gut microbiota in a subset of the human population. This unique compound has garnered significant scientific interest due to its potent and selective biological activities, which distinguish it from its parent isoflavone. This technical guide provides a comprehensive overview of the chemical synthesis of Equol, including both racemic and enantioselective routes, and delves into its multifaceted biological activities, with a particular focus on its role as a Selective Estrogen Receptor Modulator (SERM) and its antioxidant properties. Detailed experimental protocols, mechanistic diagrams, and a summary of its therapeutic potential are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of Equol
Equol (7-hydroxy-3-(4'-hydroxyphenyl)-chroman) was first isolated from pregnant mare's urine in 1932 and was later identified as a metabolite of the soy isoflavone daidzein in humans.[1] Its formation is entirely dependent on the presence of specific intestinal bacteria, leading to the classification of individuals as "equol-producers" or "non-producers".[1] This inter-individual variability in metabolism has significant implications for the health effects of soy consumption.
Equol is a chiral molecule, existing as (S)-equol and (R)-equol enantiomers. The gut microbiota exclusively produces (S)-equol, which is structurally similar to the endogenous estrogen, 17β-estradiol.[2][3] This structural mimicry is the basis for its potent estrogenic activity. This guide will explore the chemical synthesis of this intriguing molecule and its diverse biological functions.
Chemical Synthesis of this compound (Equol)
The chemical synthesis of Equol is crucial for obtaining sufficient quantities for research and potential therapeutic applications, especially given that only a fraction of the population can produce it naturally. Both racemic and enantiomerically pure forms of Equol can be synthesized.
Racemic Synthesis of (±)-Equol via Catalytic Hydrogenation of Daidzein
A common method for producing a racemic mixture of Equol is through the catalytic hydrogenation of its precursor, daidzein.[4] This method involves the reduction of both the double bond and the keto group in the daidzein molecule.
Experimental Protocol:
Materials:
-
Daidzein
-
Palladium on charcoal (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve daidzein in a suitable solvent, such as ethanol, in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal to the solution.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude (±)-Equol using column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Palladium on Charcoal (Pd/C): This is a widely used and efficient catalyst for hydrogenation reactions, effectively reducing both the alkene and ketone functionalities in daidzein.
-
Hydrogen Gas: Serves as the reducing agent in this catalytic reaction.
-
Ethanol: A common solvent for hydrogenation due to its ability to dissolve daidzein and its inertness under the reaction conditions.
Enantioselective Total Synthesis of (S)-Equol
The synthesis of the biologically more active (S)-enantiomer requires an enantioselective approach. One reported method utilizes an Evans alkylation to establish the stereocenter, followed by an intramolecular Buchwald etherification to form the chroman ring.[5][6]
Experimental Protocol:
This is a multi-step synthesis, and the following is a conceptual outline based on the reported strategy.[6]
Step 1: Evans Alkylation to Set the Stereocenter
-
An appropriate N-acyloxazolidinone (Evans auxiliary) is acylated with a suitable protected phenol derivative.
-
The resulting chiral imide is deprotonated with a strong base (e.g., sodium hexamethyldisilazide) to form a chiral enolate.
-
The enolate is then reacted with a protected 4-hydroxybenzyl bromide derivative. The chiral auxiliary directs the alkylation to occur stereoselectively, forming the desired stereocenter.
Step 2: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary is removed from the alkylated product, typically by reduction with a reagent like lithium aluminum hydride (LiAlH4), to yield a primary alcohol.
Step 3: Intramolecular Buchwald Etherification to Form the Chroman Ring
-
The primary alcohol is converted to a leaving group (e.g., tosylate or mesylate), or the phenolic hydroxyl group is deprotonated.
-
An intramolecular palladium-catalyzed Buchwald-Hartwig amination is employed to form the chroman ring. This involves the coupling of the aryl bromide and the alcohol (or alkoxide).
Step 4: Deprotection
-
The protecting groups on the phenolic hydroxyl groups are removed to yield (S)-Equol. The choice of deprotection conditions is critical to avoid opening the chroman ring.[6] For example, pyridine hydrochloride can be used for the cleavage of methyl ethers.[6]
Causality Behind Experimental Choices:
-
Evans Auxiliary: Provides a reliable method for asymmetric alkylation, allowing for the creation of the chiral center with high enantioselectivity.
-
Buchwald-Hartwig Etherification: A powerful palladium-catalyzed cross-coupling reaction that is well-suited for the formation of the chroman ring from an aryl halide and an alcohol.
-
Protecting Groups: Essential to prevent unwanted side reactions at the phenolic hydroxyl groups during the synthesis.
Biological Activity of Equol
Equol exhibits a range of biological activities that are of significant interest for human health. Its actions are primarily attributed to its ability to interact with estrogen receptors and its potent antioxidant effects.
Equol as a Selective Estrogen Receptor Modulator (SERM)
Equol's structural similarity to estradiol allows it to bind to estrogen receptors (ERs), ERα and ERβ.[2][3] However, it displays a significantly higher binding affinity for ERβ compared to ERα.[2][7] This preferential binding to ERβ is a key characteristic of its SERM activity.
-
(S)-Equol: The naturally produced enantiomer, shows a much higher affinity for ERβ.[2][8]
-
(R)-Equol: The synthetic enantiomer, exhibits a weaker binding to both receptors but with a slight preference for ERα.[9]
The differential expression of ERα and ERβ in various tissues, and the distinct physiological roles of these receptors, mean that Equol can exert tissue-specific estrogenic or anti-estrogenic effects. For example, ERβ activation is often associated with anti-proliferative effects in certain tissues like the prostate.[2][10]
Antioxidant Activity
Equol is a potent antioxidant, with greater activity than its precursor daidzein.[11][12] Its antioxidant effects are mediated through several mechanisms:
-
Scavenging of Free Radicals: Equol can directly scavenge harmful free radicals, thereby protecting cells from oxidative damage.[13]
-
Inhibition of Superoxide Production: It has been shown to inhibit the production of superoxide radicals by inactivating the NADPH oxidase complex.[11] This leads to an increase in the bioavailability of nitric oxide (NO), a key molecule in vascular health.[11]
-
Upregulation of Antioxidant Enzymes: Equol may also exert its antioxidant effects indirectly by triggering cellular signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][13]
Therapeutic Potential and Clinical Studies
The unique biological properties of Equol have led to investigations into its potential therapeutic applications for a range of conditions.
| Potential Therapeutic Area | Mechanism of Action | Summary of Clinical Findings | References |
| Menopausal Symptoms | SERM activity, particularly interaction with ERβ. | Supplementation with S-equol has been shown to significantly reduce the frequency and severity of hot flashes in postmenopausal women. | [14][15] |
| Bone Health | SERM activity, mimicking estrogen's protective effects on bone. | Studies suggest that S-equol supplementation may help to decrease bone resorption and prevent bone mineral density loss in postmenopausal women. | [16] |
| Cardiovascular Health | Antioxidant activity, improved nitric oxide bioavailability, and SERM effects. | Observational studies and some clinical trials indicate that Equol may improve arterial stiffness. | [17] |
| Skin Aging | Antioxidant and estrogenic effects. | Topical application and oral supplementation of S-equol have been shown to reduce wrinkle depth and area in postmenopausal women. | [18] |
| Hormone-Dependent Cancers | SERM activity (ERβ agonism), anti-androgenic effects. | The role of Equol in cancer is complex and requires further research. Its ERβ selectivity and anti-androgenic properties suggest potential preventative or therapeutic roles in cancers like prostate cancer. | [2] |
Conclusion
This compound (Equol) stands out as a metabolite of soy isoflavones with significant biological potential. Its synthesis, both in racemic and enantiomerically pure forms, is achievable through established chemical methods, enabling further research into its properties. The biological activities of Equol, particularly its function as a selective estrogen receptor modulator with a preference for ERβ and its potent antioxidant effects, underpin its potential therapeutic applications in a variety of health areas, from managing menopausal symptoms to promoting cardiovascular and bone health. As our understanding of the human microbiome and its role in metabolizing dietary compounds grows, the importance of Equol in mediating the health effects of soy is likely to become even more apparent. Further well-designed clinical trials are warranted to fully elucidate the therapeutic efficacy and long-term safety of Equol supplementation.
References
- Am J Clin Nutr 2005;81:1072–9. ([Link])
- Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions. Journal of nutrition, 140(7), 1363S-1368S. ([Link])
- Yuan, J. P., Wang, J. H., & Liu, X. (2022). Equol: a metabolite of gut microbiota with potential antitumor effects. Journal of Cancer, 13(11), 3297. ([Link])
- Arora, A., DeGroove, K. C., & Lees, H. J. (2003). The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification. Free Radical Biology and Medicine, 34(10), 1271-1282. ([Link])
- Heemstra, J. M., Kerrigan, S. A., Doerge, D. R., Helferich, W. G., & Boulanger, W. A. (2006). Total synthesis of (S)-equol. Organic letters, 8(24), 5441-5443. ([Link])
- D'Anna, R., Cannata, M. L., Marini, H., & Atteritano, M. (2019). Equol: a bacterial metabolite from the daidzein isoflavone and its presumed beneficial health effects. Nutrients, 11(9), 2209. ([Link])
- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., ... & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R-and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & medicinal chemistry, 12(6), 1559-1567. ([Link])
- Lephart, E. D. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. International Journal of Molecular Sciences, 22(16), 8870. ([Link])
- Intel Market Research. (2025, August 7). Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health. ([Link])
- Lee, J., & Kim, S. (2018). Equol decreases hot flashes in postmenopausal women: a systematic review and meta-analysis of randomized clinical trials. Journal of medicinal food, 21(12), 1215-1223. ([Link])
- Zhang, Y., Wang, G., & Song, Y. (2023). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 12(12), 2329. ([Link])
- Tousen, Y., Ezaki, J., Fujii, Y., Ueno, T., & Ishimi, Y. (2011). Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial. Menopause, 18(5), 563-574. ([Link])
- Oyama, A., Ueno, T., Uchiyama, S., Aso, T., & Ishimi, Y. (2012). The effects of natural S-equol supplementation on skin aging in postmenopausal women: a pilot randomized placebo-controlled trial. Menopause, 19(2), 202-210. ([Link])
- Heemstra, J. M., Kerrigan, S. A., Doerge, D. R., Helferich, W. G., & Boulanger, W. A. (2006). Total Synthesis of (S)-Equol. Organic Letters, 8(24), 5441–5443. ([Link])
- Setchell, K. D. R., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of nutrition, 140(7), 1355S-1362S. ([Link])
- Equelle. How S-equol Works: Similar Molecular Structure to Estrogen. ([Link])
- Abiru, T., Ueno, T., Uchiyama, S., & Aso, T. (2013). Effects of Equol Supplement on Bone and Cardiovascular Parameters in Middle-Aged Japanese Women: A Prospective Observational Study. Journal of bone and mineral research, 28(1), 221-229. ([Link])
Sources
- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. equelle.com [equelle.com]
- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (S)-equol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health [intelmarketresearch.com]
- 15. Equol Decreases Hot Flashes in Postmenopausal Women: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Equol Supplement on Bone and Cardiovascular Parameters in Middle-Aged Japanese Women: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of natural S-equol supplementation on skin aging in postmenopausal women: a pilot randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
This compound, commonly known as equol, is an isoflavan of significant interest in the fields of pharmacology and nutrition. It is a metabolite of the soy isoflavone daidzein, produced by the gut microbiota in some individuals. Equol has garnered considerable attention for its potential health benefits, which are attributed to its estrogenic and antioxidant properties. The molecule exists as two enantiomers, (S)-equol and (R)-equol, with (S)-equol being the exclusive product of microbial metabolism and exhibiting higher biological activity.
The therapeutic potential of equol has spurred research into its applications for a range of conditions, including menopausal symptoms, osteoporosis, and hormone-dependent cancers. However, the inconsistent production of equol in the human population necessitates reliable and efficient methods for its synthesis to enable further research and potential clinical applications. This guide provides an in-depth exploration of both established and novel synthesis methods for this compound, with a focus on innovative, efficient, and enantioselective approaches suitable for research and drug development.
Established Synthesis Routes
Biocatalytic Synthesis of (S)-Equol from Daidzein
The biosynthesis of (S)-equol from daidzein by gut microorganisms represents a highly enantioselective and green approach. This process has been replicated and optimized in heterologous expression systems, most notably using engineered Escherichia coli.
The biotransformation of daidzein to (S)-equol is a four-step enzymatic cascade:
-
Daidzein Reductase (DZNR): Reduces the C2=C3 double bond of daidzein to form dihydrodaidzein.[1][2]
-
Dihydrodaidzein Reductase (DHDR): Reduces the carbonyl group at C4 of dihydrodaidzein to yield tetrahydrodaidzein.[1][2]
-
Tetrahydrodaidzein Reductase (THDR): Catalyzes the final reduction step to form (S)-equol.[1][2]
-
Dihydrodaidzein Racemase (DDRC): Converts the non-productive enantiomer of dihydrodaidzein to the form that can be processed by DHDR, thus maximizing the yield of (S)-equol.[1][2]
A critical aspect of this pathway is the reliance on nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for the reductase enzymes. Consequently, enhancing the intracellular pool of NADPH is a key strategy for improving the efficiency of (S)-equol production in engineered microorganisms.[3][4][5]
Caption: Biocatalytic conversion of daidzein to (S)-equol.
This protocol outlines a typical lab-scale fermentation process for the production of (S)-equol using an engineered E. coli strain co-expressing the necessary enzymes.[3][6][7]
-
Strain Preparation: An E. coli strain (e.g., BL21(DE3)) is transformed with plasmids containing the genes for DZNR, DHDR, THDR, and DDRC.
-
Inoculum Preparation: A single colony of the engineered strain is used to inoculate a starter culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grown overnight at 37°C with shaking.
-
Fermentation: The starter culture is used to inoculate a larger volume of fermentation medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8).
-
Induction: Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG).
-
Biotransformation: After induction, daidzein (dissolved in a suitable solvent like DMSO) is added to the culture to a final concentration of, for example, 1 g/L.
-
Incubation: The fermentation is continued under optimized conditions (e.g., temperature, pH, and aeration) for a set period (e.g., 24-48 hours).
-
Extraction and Purification: The culture broth is harvested, and the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the crude (S)-equol is purified using column chromatography (e.g., silica gel or polyamide resin).[8]
Chemical Synthesis via Catalytic Hydrogenation of Daidzein
A straightforward and common method for the synthesis of equol is the catalytic hydrogenation of daidzein. This method, however, produces a racemic mixture of (R)- and (S)-equol, which then requires chiral separation if a specific enantiomer is desired.[9]
The reaction involves the reduction of both the C2=C3 double bond and the C4 carbonyl group of the pyran ring in daidzein. This is typically achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[9]
Caption: Catalytic hydrogenation of daidzein to racemic equol.
-
Reaction Setup: Daidzein is dissolved in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude racemic equol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]
Novel Synthesis Strategies
Enantioselective Organocatalytic Synthesis of (S)-Equol
Recent advances in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral molecules. A plausible novel approach for the synthesis of (S)-equol involves an organocatalytic Michael addition to a chromene intermediate.[3][4][12][13]
This proposed synthesis starts from readily available resorcinol and a derivative of 4-hydroxyphenylacetaldehyde. The key step is an enantioselective oxa-Michael addition catalyzed by a chiral organocatalyst, such as a derivative of diphenylprolinol silyl ether.[4][12]
Caption: Proposed organocatalytic synthesis of (S)-equol.
-
Synthesis of the Chromene Intermediate: The 7-hydroxy-3-(4-hydroxyphenyl)-2H-chromene intermediate can be synthesized via a Pechmann condensation or a similar reaction between resorcinol and a suitable three-carbon synthon derived from 4-hydroxyphenylacetic acid.
-
Organocatalytic Reduction:
-
To a solution of the chromene intermediate in a suitable solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20°C to room temperature), is added the chiral organocatalyst (e.g., 10-20 mol%).
-
A stoichiometric amount of a hydride source, such as a Hantzsch ester, is then added.
-
The reaction is stirred until completion, as monitored by TLC or HPLC.
-
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (S)-equol.[14]
Total Synthesis via Friedel-Crafts Acylation and Reductive Cyclization
A novel and convergent total synthesis of racemic equol can be envisioned starting from resorcinol and 4-hydroxyphenylacetic acid. This approach involves a Friedel-Crafts acylation to form a deoxybenzoin intermediate, followed by a reductive cyclization to construct the chroman ring.[15][16]
The synthesis begins with the acylation of resorcinol with 4-hydroxyphenylacetic acid in the presence of a Lewis acid to form 2,4-dihydroxy-α-(4-hydroxyphenyl)acetophenone.[17][18] This intermediate is then subjected to a two-step reduction and cyclization process.
Caption: Proposed total synthesis of racemic equol.
-
Friedel-Crafts Acylation:
-
A mixture of resorcinol, 4-hydroxyphenylacetic acid, and a Lewis acid catalyst (e.g., anhydrous zinc chloride or boron trifluoride etherate) is heated, either neat or in a high-boiling solvent, until the formation of the deoxybenzoin intermediate is complete.[17]
-
The reaction mixture is cooled and then quenched with dilute acid. The product is extracted and purified.
-
-
Reduction of the Ketone: The deoxybenzoin intermediate is reduced to the corresponding diol using a reducing agent such as sodium borohydride in a suitable solvent like methanol.
-
Reductive Cyclization:
-
Purification: The final product, racemic equol, is purified by column chromatography.[10][11]
Comparison of Synthesis Methods
| Method | Key Features | Typical Yield | Enantioselectivity | Advantages | Disadvantages |
| Biocatalytic Synthesis | Uses engineered microorganisms. | High (e.g., >85% conversion)[3][4][5] | Excellent (>99% ee for (S)-equol)[20][21][22] | "Green" process, high enantiopurity, mild conditions. | Requires expertise in molecular biology and fermentation, potential for low volumetric productivity. |
| Catalytic Hydrogenation | Reduction of daidzein with H₂/Pd-C. | Good to Excellent | None (produces racemate) | Simple, high-yielding, uses readily available starting material. | Produces a racemic mixture requiring further resolution, use of flammable H₂ gas.[9] |
| Organocatalytic Synthesis | Asymmetric reduction of a chromene intermediate. | Moderate to Good (projected)[3][12] | Potentially High to Excellent[3][4][12][13] | Metal-free catalysis, direct access to enantiomerically enriched product. | Requires synthesis of a specific chromene precursor, optimization of catalyst and conditions may be needed. |
| Total Synthesis | Builds the molecule from simpler precursors. | Moderate (projected)[15][16] | None (produces racemate) | Does not rely on isoflavone starting materials, convergent. | Potentially longer synthesis, may require multiple purification steps. |
Conclusion
The synthesis of this compound (equol) is a topic of ongoing interest due to the compound's significant biological activities. While traditional methods such as biocatalysis and catalytic hydrogenation of daidzein are well-established, novel approaches offer exciting possibilities for more efficient and enantioselective syntheses. Organocatalytic methods hold promise for the direct production of enantiomerically pure (S)-equol, while novel total synthesis routes provide access to the molecule from readily available starting materials without reliance on natural isoflavones. The choice of synthesis method will depend on the specific requirements of the research or development program, including the desired enantiopurity, scale of production, and available resources. The protocols and strategies outlined in this guide provide a comprehensive overview to aid researchers in selecting and implementing the most suitable approach for their needs.
References
- Tang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances.
- Wang, X., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition.
- Gao, S., et al. (2022). High Titer of (S)-Equol Synthesis from Daidzein in Escherichia coli. ACS Synthetic Biology.
- Liu, D., et al. (2022). An improved whole-cell biotransformation system for (S)-equol production. Food Science and Nutrition.
- Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry.
- Zhao, K., et al. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition.
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry.
- Guadamuro, L., et al. (2015). Purification of Equol from Degradation Products of Soybean Isoflavones Resulting from Lactobacillus delbrueckii subsp. Bulgaricus Fermentation. Food Science.
- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.
- Netscher, T., & Loesche, A. (2014). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. Organic Process Research & Development.
- Setchell, K. D. R., et al. (2005). Equol: History, Chemistry, and Formation. The Journal of Nutrition.
- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.
- Wang, Y., et al. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and Environmental Microbiology.
- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.
- Uchiyama, S., et al. (2005). Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium. Applied and Environmental Microbiology.
- France, S., et al. (2004). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry.
- Shimada, K., et al. (2022). Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. Journal of Natural Products.
- Wang, Y., et al. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and Environmental Microbiology.
- Lee, P.-G., et al. (2018). Polymeric solvent engineering for gram/liter scale production of a water-insoluble isoflavone derivative, (S)-equol. Green Chemistry.
- France, S., et al. (2004). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry.
- Garber, S. B., et al. (2000). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society.
- Cera, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Scientific Reports.
- Wang, Y., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry.
- Rodriguez-Linares, B., et al. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Gao, S., et al. (2022). High Titer of (S)-Equol Synthesis from Daidzein in Escherichia coli. ACS Synthetic Biology.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Riera, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Supporting Information for. (n.d.). The Hong Kong University of Science and Technology.
- Gonzalez-Bande, C., et al. (2012). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Tetrahedron.
- Mayo, B., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients.
- Hreczycho, G., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
- Frostburg State University Chemistry Department. (2018). Friedel-Crafts Acylation. YouTube.
- Lee, P.-G., et al. (2016). P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System. Applied and Environmental Microbiology.
- Rodriguez-Linares, B., et al. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) On the Mechanism of the Acid-Catalyzed [research.amanote.com]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Isolation of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Abstract
3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as equol, is an isoflavandiol recognized for its significant biological activities, including its high estrogenic and antioxidant properties. Unlike many bioactive molecules, equol is not a primary natural product found in plants. Instead, it is a secondary metabolite produced by the intestinal microbiota from the precursor isoflavone, daidzein. This guide provides an in-depth exploration of the natural sources of daidzein, the microbial biosynthesis of equol, and the methodologies for its isolation and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of equol for further investigation and application.
Introduction: The Unique Origin of Equol
Equol[1] is a nonsteroidal estrogen that has garnered considerable scientific interest due to its potential health benefits, which may surpass those of its precursor, daidzein[2][3]. First identified in pregnant mare's urine in 1932, it was later discovered to be a product of gut bacterial metabolism of daidzein in both humans and animals[4][5]. The ability to produce equol is not universal among humans, with only about 30-50% of the population hosting the necessary intestinal bacteria, leading to a classification of individuals as "equol producers" or "non-producers"[1][6]. This variability in metabolism underscores the importance of understanding the entire pathway, from the natural sources of the precursor to the final isolation of equol.
This guide will deconstruct the journey to obtaining pure equol, beginning with the identification and extraction of daidzein from its primary plant sources. It will then delve into the microbial biotransformation process, detailing the key bacterial species and enzymatic steps involved in the conversion of daidzein to equol. Finally, it will present robust protocols for the extraction, isolation, and purification of equol from biological matrices, providing the technical foundation for its scientific exploration.
Natural Sources of the Precursor: Daidzein
Since equol is not directly sourced from plants, the journey to its isolation begins with its precursor, daidzein. Daidzein is a naturally occurring isoflavone found predominantly in leguminous plants[7][8][9].
Primary Botanical Sources
The most significant natural sources of daidzein include:
-
Soybeans (Glycine max): Soybeans and soy-derived food products are the most concentrated and common dietary sources of daidzein[7][8][10][11]. The isoflavone content in soybeans is typically comprised of about 37% daidzein[7].
-
Kudzu (Pueraria montana var. lobata): The root of the kudzu plant is another rich source of daidzein and other isoflavones[7][12].
-
Red Clover (Trifolium pratense): This plant is also known to contain significant amounts of isoflavones, including daidzein[11].
-
Maackia amurensis: Cell cultures of this plant have been shown to produce daidzein[7].
The concentration of daidzein in these plants can vary depending on factors such as plant variety, growing conditions, and processing methods.
Extraction of Daidzein from Plant Material
The initial step in obtaining the precursor for equol synthesis is the efficient extraction of daidzein from its plant source. A generalized protocol for this process is outlined below.
Protocol 1: Solvent Extraction of Daidzein from Soybeans
-
Preparation of Plant Material:
-
Obtain dried soybeans.
-
Grind the soybeans into a fine powder to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the soybean powder in an 80% methanol or ethanol solution. The choice of a polar solvent is crucial for effectively extracting isoflavones[8].
-
Perform the extraction at room temperature with continuous agitation for several hours to ensure thorough extraction.
-
-
Crude Extract Preparation:
-
Filter the mixture to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract rich in isoflavones.
-
The Biosynthesis of Equol: A Microbial Endeavor
The conversion of daidzein to equol is a fascinating example of the interplay between dietary compounds and the gut microbiome. This biotransformation does not occur in plants but is carried out by specific bacteria residing in the intestines of humans and animals[2][5].
Equol-Producing Bacteria
A select group of gut bacteria possesses the enzymatic machinery required for the multi-step conversion of daidzein to equol. These bacteria primarily belong to the Coriobacteriaceae family[2]. Some of the key identified equol-producing bacteria include:
-
Adlercreutzia equolifaciens[1]
-
Asaccharobacter celatus[1]
-
Slackia isoflavoniconvertens[13]
-
Eggerthella sp.[1]
The Biosynthetic Pathway
The conversion of daidzein to equol proceeds through a series of reduction reactions catalyzed by bacterial enzymes. The key intermediates in this pathway are dihydrodaidzein and tetrahydrodaidzein[15].
Sources
- 1. Equol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kb.osu.edu [kb.osu.edu]
- 5. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daidzein - Wikipedia [en.wikipedia.org]
- 8. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Isoflavones Daidzein | Encyclopedia MDPI [encyclopedia.pub]
- 10. bcerp.org [bcerp.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and identification of new bacterial stains producing equol from Pueraria lobata extract fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Introduction: Unveiling Equol, a Metabolite of Significance
3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, is a non-steroidal isoflavandiol that has garnered significant attention in the fields of pharmacology, nutrition, and medicine.[1] Unlike its parent isoflavone, daidzein, found in soy and other legumes, Equol is a product of intestinal microbial metabolism.[2] This metabolic conversion is not ubiquitous among the human population, leading to the classification of individuals as "equol producers" or "non-producers." This distinction is of considerable interest, as Equol exhibits greater biological activity than its precursor, including higher binding affinity for estrogen receptors.[3][4]
This technical guide provides a comprehensive overview of the physical and chemical properties of Equol, intended for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, offering insights grounded in established scientific literature.
Molecular Structure and Chirality: The Two Faces of Equol
Equol possesses a chiral center at the third carbon (C3) of the chroman ring, giving rise to two enantiomeric forms: (S)-Equol and (R)-Equol.[2] This stereochemistry is a critical determinant of its biological activity. The naturally occurring form, produced by the gut microbiota, is exclusively the (S)-enantiomer.[2] Chemical synthesis, such as the catalytic hydrogenation of daidzein, typically yields a racemic mixture of (±)-Equol.[2]
The structural similarity of (S)-Equol to estradiol is believed to be the basis for its notable estrogenic activity.[4]
Caption: Simplified pathway of microbial synthesis of (S)-Equol from Daidzein.
Chemical Synthesis of (±)-Equol
Racemic Equol can be synthesized in the laboratory, most commonly through the catalytic hydrogenation of daidzein. [2] Experimental Protocol: Catalytic Hydrogenation of Daidzein
-
Objective: To synthesize (±)-Equol from daidzein via catalytic hydrogenation.
-
Materials:
-
Daidzein
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve daidzein in a suitable solvent (e.g., ethanol) in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure (±)-Equol.
-
Analytical Methods: Separation of Enantiomers
The separation and quantification of the (S)- and (R)-enantiomers of Equol are crucial for biological and pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Equol Enantiomers
-
Objective: To separate (S)-Equol and (R)-Equol from a racemic mixture.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will depend on the specific column used and should be optimized for baseline separation.
-
Procedure:
-
Prepare a standard solution of (±)-Equol in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 280 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral stationary phase.
-
Caption: General workflow for chiral HPLC separation of Equol enantiomers.
Conclusion
This compound (Equol) is a molecule of significant scientific interest due to its unique biological properties, which are intrinsically linked to its chemical structure and stereochemistry. This guide has provided a detailed overview of its physical and chemical characteristics, spectroscopic data, and key experimental protocols for its synthesis and analysis. A thorough understanding of these properties is essential for any researcher or professional working with this promising compound in the pursuit of novel therapeutic and nutritional applications.
References
- (±)-Equol. (n.d.). ChemBK.
- Franke, A. A., Custer, L. J., Cerna, C. M., & Narala, K. K. (2010). Quantitation of phytoestrogens in legumes by time-resolved fluoroimmunoassay. Journal of agricultural and food chemistry, 58(15), 8737–8744.
- Guo, Y., & Yang, X. (2011). Enantiometric separation of equol with chiral stationary phase in HPLC. Chinese Journal of Pharmaceutical Analysis, 31(1), 123-125.
- Jackson, R. L., Greiwe, J. S., & Schwen, R. J. (2011). Emerging evidence of the health benefits of S-equol, an estrogen receptor β agonist. Nutrition Reviews, 69(8), 432–448.
- Mayo, B., Vazquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from the Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients, 11(9), 2231.
- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & medicinal chemistry, 12(6), 1559–1567.
- Preformulation Studies Of S-Equol. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 4), 1024-1030.
- Setchell, K. D., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of nutrition, 140(7), 1355S–1362S.
- Setchell, K. D., Brown, N. M., & Lydeking-Olsen, E. (2002). The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones. The Journal of nutrition, 132(12), 3577–3584.
- Setchell, K. D., Faughnan, M. S., Avades, T., Zimmer-Nechemias, L., Brown, N. M., Wolfe, B. E., Brashear, W. T., & Desai, P. (2003). Comparing the pharmacokinetics of enantiomeric pure S-(-)equol and racemic (R/S)-equol in healthy women. The Journal of nutrition, 133(8), 2636–2643.
- Shimelis, O., & Galkin, A. (2013). Enantioselective analysis of equol in urine and plasma by chiral liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 183–189.
- Tang, L., & Wotring, J. W. (2013). A practical and cost-effective method for the synthesis of (±)-equol. Tetrahedron Letters, 54(33), 4475-4477.
- Tousen, Y., Abe, F., Ishida, T., Uehara, M., & Sagesaka, Y. M. (2011). Enantioselective synthesis of (S)-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and environmental microbiology, 77(11), 3932–3935.
- Wang, X., Hur, H. G., Lee, J. H., Kim, K. T., & Kim, S. U. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and environmental microbiology, 71(1), 214–219.
- Weaver, C. M., Martin, B. R., Jackson, G. S., & Smith, D. L. (2009). The pharmacokinetics of S-(-)equol administered as SE5-OH tablets to healthy postmenopausal women. The Journal of nutrition, 139(11), 2055–2060.
- Yu, Z., & Li, S. (2013). Recent advances in the synthesis of equol. Current organic synthesis, 10(5), 723–736.
- Zhang, Y., Wang, G., Song, J., & Wang, Y. (2015). High titer of (S)-equol synthesis from daidzein in Escherichia coli. ACS synthetic biology, 4(10), 1084–1093.
- Zheng, Y., & Lee, W. (2018). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. Molecules, 23(10), 2533.
Sources
- 1. WO2010018199A1 - Synthesis of equol - Google Patents [patents.google.com]
- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
"3-(4-Hydroxyphenyl)chroman-7-ol" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Hydroxyphenyl)chroman-7-ol (S-Equol)
Executive Summary
This technical guide provides a comprehensive analysis of the molecular mechanisms of this compound, a chiral isoflavanoid commonly known as Equol. The biologically active enantiomer, S-Equol, is not directly ingested but is a unique metabolite of the soy isoflavone daidzein, produced exclusively by specific gut microbiota in a segment of the human population. S-Equol's multifaceted mechanism of action, centered on its role as a Selective Estrogen Receptor Modulator (SERM) with a distinct preference for Estrogen Receptor β (ERβ), positions it as a molecule of significant interest for therapeutic development. This document elucidates its primary ER-mediated genomic signaling, a novel anti-androgenic mechanism via direct sequestration of dihydrotestosterone (DHT), and emerging evidence of non-genomic signaling. Detailed experimental protocols and quantitative data are provided to empower researchers in the field.
Introduction: From Soy Isoflavone to Bioactive Metabolite
This compound, or Equol, is a non-steroidal isoflavan that is structurally similar to the endogenous estrogen, 17β-estradiol.[1] Unlike its parent compound, daidzein, which is abundant in soy products, Equol possesses a chiral center at the C3 position, existing as S-Equol and R-Equol enantiomers.[2] The gut microbiome of only about 30-50% of the population, known as "equol producers," can metabolize daidzein into the S-(-)equol form.[3] This biotransformation is critical, as S-Equol exhibits significantly higher biological activity and binding affinity for key molecular targets than its precursor.[4] Its pleiotropic effects, ranging from hormonal modulation to antioxidant activity, make it a compelling subject for research in oncology, endocrinology, and neurology.[5][6]
Core Mechanisms of Action
S-Equol's biological effects are not mediated by a single pathway but rather through a sophisticated interplay of at least three distinct mechanisms. This multi-target engagement is central to its therapeutic potential and complex pharmacological profile.
Primary Mechanism: Selective Estrogen Receptor β (ERβ) Agonism
The principal mechanism of S-Equol is its function as a Selective Estrogen Receptor Modulator (SERM), with a pronounced binding affinity and preference for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).[2][7]
-
Receptor Binding and Selectivity: S-Equol binds to the ligand-binding domain of ERβ with high affinity. This interaction is significantly stronger than its binding to ERα, establishing its profile as an ERβ-selective agonist.[2][7] This selectivity is crucial because ERα and ERβ often have different, and sometimes opposing, physiological roles. ERα activation is strongly linked to proliferative effects in the breast and uterus, whereas ERβ activation is often associated with anti-proliferative, pro-apoptotic, and anti-inflammatory effects in tissues like the prostate, bone, and brain.[8][9]
-
Genomic Signaling Pathway: Upon binding, S-Equol induces a conformational change in the ERβ protein. This triggers the dissociation of heat shock proteins, receptor dimerization (forming ERβ homodimers or ERα/ERβ heterodimers), and translocation into the nucleus. Within the nucleus, the S-Equol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.[10] This genomic pathway is the basis for its long-term effects on cellular function, such as promoting bone health and providing neuroprotection.[9]
Quantitative Data Summary
The potency and selectivity of S-Equol are best understood through quantitative metrics derived from various in vitro assays.
| Parameter | Receptor/Target | Value | Assay Type | Reference(s) |
| Binding Affinity (Ki) | Estrogen Receptor β (ERβ) | 0.73 nM | Competitive Radioligand Binding | [2][5][7] |
| Estrogen Receptor α (ERα) | 6.41 nM | Competitive Radioligand Binding | [5] | |
| Estrogen Receptor β (ERβ) | 16 nM | Competitive Radioligand Binding | [11] | |
| Binding Selectivity | ERβ vs. ERα | ~8.8-fold | Calculated from Ki values | [5] |
| ERβ vs. ERα | 13-fold | Competitive Radioligand Binding | [11] | |
| Anti-Androgen Binding | 5α-Dihydrotestosterone (DHT) | ~4.8 nM (Half-maximal) | Competitive Radioligand Binding | [9] |
| Functional Potency | ERα & ERβ Transactivation | Active at 0.1 - 10 µM | ERE-Luciferase Reporter Assay | [1][10] |
| Cellular Effect | MCF-7 Cell Proliferation | Stimulation observed | Proliferation Assay | [12] |
| MCF-7 Cell Viability | Reduction at >50 µM | Viability Assay |
Experimental Validation: Protocols & Methodologies
Validating the mechanism of action of S-Equol requires a tiered approach, progressing from target engagement to functional cellular outcomes. The following protocols represent core methodologies for this purpose.
Workflow for Mechanistic Investigation
Protocol: Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of S-Equol to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to ERα and ERβ, allowing for the determination of the inhibition constant (Ki).
-
Rationale: This is the foundational experiment to confirm direct interaction with the target receptor and to establish selectivity. Rat uterine cytosol is a classic source rich in ERα, while recombinant human ERα and ERβ are used for subtype-specific analysis. [12]* Methodology:
-
Receptor Preparation: Prepare uterine cytosol from ovariectomized Sprague-Dawley rats or use commercially available recombinant human ERα and ERβ proteins. [12] 2. Reaction Mixture: In assay tubes, combine a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) with a range of concentrations of unlabeled S-Equol (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: [³H]-E2 + receptor (no competitor).
-
Non-specific Binding: [³H]-E2 + receptor + a 100-fold excess of unlabeled E2.
-
Positive Control: A known ligand (unlabeled E2) as the competitor.
-
-
Incubation: Incubate the reaction mixtures overnight (18-24 hours) at 4°C to reach equilibrium.
-
Separation: Add a hydroxyapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes. [8]Centrifuge to pellet the HAP, and wash away the unbound [³H]-E2.
-
Quantification: Add scintillation fluid to the HAP pellet and measure radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of S-Equol. Use non-linear regression to determine the IC50 (concentration of S-Equol that inhibits 50% of [³H]-E2 binding). Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol: ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of the S-Equol-ER complex to activate gene transcription from an Estrogen Response Element (ERE).
-
Rationale: Moving beyond simple binding, this assay confirms that ligand binding translates into functional transcriptional activation (agonism). Using cell lines that express either ERα or ERβ allows for functional selectivity to be determined. [10]* Methodology:
-
Cell Culture: Culture an appropriate cell line (e.g., HeLa, HepG2, or HEK293, which are ER-negative) in phenol red-free medium with charcoal-stripped serum to remove confounding estrogens.
-
Transient Transfection: Co-transfect cells with three plasmids:
-
An expression vector for either hERα or hERβ.
-
A reporter plasmid containing multiple ERE copies upstream of a minimal promoter driving a firefly luciferase gene (ERE-TK-LUC).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After transfection (24 hours), treat the cells with a range of S-Equol concentrations. Include a vehicle control (e.g., DMSO) and a positive control (E2).
-
Incubation: Incubate for 24 hours to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis: Wash cells with PBS and add lysis buffer.
-
Luminescence Measurement: In a luminometer, measure firefly luciferase activity, then add a second reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Analysis: Normalize the firefly luminescence to the Renilla luminescence for each sample. Plot the normalized luciferase activity against the log concentration of S-Equol to generate a dose-response curve and determine the EC50 value.
-
Protocol: MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the phenotypic consequence of ER activation by measuring the proliferation of the ERα-positive, estrogen-dependent human breast cancer cell line, MCF-7.
-
Rationale: This assay provides a crucial link between molecular activation and a key physiological/pathophysiological outcome (cell proliferation). It integrates the complexities of cellular signaling to measure the net estrogenic or anti-estrogenic effect of a compound. [4]* Methodology:
-
Cell Maintenance: Culture MCF-7 cells in standard medium (e.g., RPMI with phenol red and 10% FBS).
-
Estrogen Withdrawal: Prior to the assay, "starve" the cells by culturing them for 3-5 days in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS). This depletes endogenous estrogens and sensitizes the cells to estrogenic stimuli.
-
Seeding: Seed the starved cells at a low density (e.g., 1,500-4,000 cells/well) into 96-well plates in the same starvation medium.
-
Treatment: After allowing cells to attach (24 hours), replace the medium with fresh starvation medium containing various concentrations of S-Equol, a vehicle control, and a positive control (E2).
-
Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions.
-
Quantification of Proliferation:
-
Fix the cells (e.g., with paraformaldehyde/glutaraldehyde).
-
Stain the total cellular protein with Crystal Violet dye.
-
Wash away excess dye and allow the plates to dry.
-
Solubilize the bound dye with a solvent (e.g., 10% acetic acid).
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the cell number.
-
-
Analysis: Plot absorbance against the log concentration of S-Equol to determine the proliferative effect and calculate the EC50.
-
Conclusion and Future Directions
This compound (S-Equol) is a scientifically compelling molecule whose mechanism of action is more nuanced than that of typical phytoestrogens. Its high affinity and selectivity for ERβ, coupled with a unique anti-androgenic mechanism of DHT sequestration, provide a strong rationale for its potential therapeutic benefits in hormone-sensitive conditions, including menopausal symptoms, osteoporosis, and prostate health. The evidence for GPR30-mediated signaling further expands its mechanistic profile.
For drug development professionals, S-Equol represents a lead compound that is a product of both dietary intake and host-microbiome interaction. Future research should focus on large-scale clinical trials that stratify participants by their equol-producer status to clarify its therapeutic efficacy. Further investigation into its GPR30-mediated actions and the downstream consequences of DHT sequestration will provide a more complete picture of its pharmacological activity and unlock its full potential as a targeted therapeutic agent.
References
- Shinkaruk, S., et al. (2010). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. Nutrients, 2(3), 340-353.
- Setchell, K. D. R. & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of Nutrition, 140(7), 1363S-1368S.
- Setchell, K. D. R., et al. (2005). S-equol, a potent ligand for estrogen receptor β, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072-1079.
- Jiang, Y., et al. (2013). Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. The FASEB Journal, 27(11), 4406-4418.
- Zhang, Y., et al. (2021). A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer. Nutrients, 13(2), 697.
- Jackson, R. L., et al. (2011). Effects of S-equol and natural S-equol supplement (SE5-OH) on the growth of MCF-7 in vitro and as tumors implanted into ovariectomized athymic mice. Food and Chemical Toxicology, 49(9), 2237-2243.
- Setchell, K. D. R., et al. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. PubMed.
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567.
- Shinkaruk, S., et al. (2010). Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity. PubMed.
- Bolca, S., et al. (2013). S-(−)equol producing status not associated with breast cancer risk among low isoflavone consuming US postmenopausal women undergoing a physician recommended breast biopsy. BMC Cancer, 13, 593.
- Jackson, R. L., et al. (2012). The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G. The Journal of Biological Chemistry, 287(50), 42038-42047.
- Zava, D. T., et al. (2004). Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. Breast Cancer Research, 6(6), R647-R658.
- Charalambous, C., et al. (2013). Equol enhances tamoxifen's anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells. BMC Cancer, 13, 238.
- Lee, J. W., et al. (2019). A Novel Mechanism of S-equol Action in Neurons and Astrocytes: The Possible Involvement of GPR30/GPER1. International Journal of Molecular Sciences, 20(20), 5195.
- Lephart, E. D. (2015). Equol an isoflavonoid: potential for improved prostate health, in vitro and in vivo evidence. Reproductive Biology and Endocrinology, 13, 6.
- Lund, T. D., et al. (2004). Equol Is a Novel Anti-Androgen that Inhibits Prostate Growth and Hormone Feedback. Biology of Reproduction, 70(4), 1188-1195.
- Wober, J., et al. (2003). Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 227-233.
- Littlefield, B. A., et al. (1990). A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids. Endocrinology, 127(6), 2757-2762.
- ResearchGate. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway.
- U.S. Environmental Protection Agency. Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1250: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC).
- ResearchGate. Estrogen-dependent proliferation of MCF7 cells - Difference between medium control and estrogen was not significant. What should I do?.
- Lund, T. D., et al. (2004). Equol is a novel anti-androgen that inhibits prostate growth and hormone feedback. PubMed.
- Zhang, Y., et al. (2019). S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway. Archives of Biochemistry and Biophysics, 674, 108064.
- Sekikawa, A., et al. (2022). Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia. Journal of Alzheimer's Disease, 89(4), 1237-1246.
- ResearchGate. Equol Is a Novel Anti-Androgen that Inhibits Prostate Growth and Hormone Feedback.
Sources
- 1. Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equol enhances tamoxifen’s anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-(−)equol producing status not associated with breast cancer risk among low isoflavone consuming US postmenopausal women undergoing a physician recommended breast biopsy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-Hydroxyphenyl)chroman-7-ol Protein Binding: A Senior Application Scientist's Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of phytoestrogens and their metabolites, such as 3-(4-Hydroxyphenyl)chroman-7-ol (commonly known as Equol), for therapeutic applications necessitates a deep understanding of their molecular interactions. This technical guide provides a comprehensive, methodology-driven framework for investigating the protein binding characteristics of Equol using a suite of in silico tools. We move beyond a simple recitation of steps to explain the scientific causality behind each phase of the computational workflow—from initial target identification to advanced binding free energy calculations. This document is structured to empower researchers with the practical knowledge to not only execute these protocols but also to critically evaluate the generated data, ensuring a high degree of scientific rigor and trustworthiness in their findings. Our approach integrates molecular docking, molecular dynamics (MD) simulations, and end-state free energy calculations to build a robust, multi-faceted model of the ligand-protein interaction, providing actionable insights for drug discovery and development.
Foundational Concepts: The Compound and the Approach
Understanding the Ligand: this compound (Equol)
This compound, or Equol, is a non-steroidal isoflavonoid.[1][2] It is not typically found in plants but is produced in the human gut through the metabolism of daidzein, an isoflavone abundant in soy. Its structural similarity to estradiol allows it to bind to estrogen receptors (ERα and ERβ), positioning it as a compound of significant interest for its potential therapeutic effects in hormone-related conditions. The goal of our in silico analysis is to dissect the atomic-level interactions that govern this binding.
The Rationale for a Multi-Step In Silico Workflow
A single computational method rarely provides a complete picture of a complex biological interaction. Therefore, we employ a tiered approach where each step builds upon and validates the previous one.
-
Molecular Docking provides a rapid, static prediction of the binding pose. It is an excellent screening tool but lacks information on the dynamic stability of the complex.[3]
-
Molecular Dynamics (MD) Simulation addresses this by simulating the movement of every atom in the protein-ligand complex within a solvated environment over time. This allows us to assess the stability of the docked pose and observe conformational changes.[4][5][6]
-
Binding Free Energy Calculations (e.g., MM/PBSA) offer a more accurate estimation of binding affinity than docking scores by analyzing a range of conformations from the MD simulation.[7][8][9][10]
Sources
- 1. chembk.com [chembk.com]
- 2. parchem.com [parchem.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
The Isoflavandiol Equol: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
Introduction: Unveiling Equol, a Metabolite of Interest
Within the intricate landscape of phytochemicals and their metabolic fate within the human body, few molecules have garnered as much focused attention as 3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as equol. This non-steroidal isoflavandiol, a metabolite of the soy isoflavone daidzein, stands at a fascinating intersection of diet, gut microbiology, and human endocrinology. Its structural similarity to estradiol, coupled with a unique profile of biological activities, has positioned equol as a significant subject of research in pharmacology and drug development. This guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of equol, tailored for researchers, scientists, and professionals in the field of drug development.
Equol is a chiral molecule, existing as two distinct enantiomers: S-(-)equol and R-(+)equol.[1] It is the S-(-)equol enantiomer that is exclusively produced by the metabolic action of specific intestinal bacteria on daidzein, a primary isoflavone found in soybeans and other leguminous plants.[1][2] This metabolic conversion, however, is not universal among the human population, leading to the classification of individuals as "equol producers" or "non-producers."[3][4] This dichotomy in metabolic capability has profound implications for the potential health effects of soy consumption and has fueled extensive investigation into the therapeutic potential of equol itself.
A Historical Journey: From Equine Urine to a Key Human Metabolite
The story of equol begins not in the context of human nutrition, but in veterinary science. In 1932, the compound was first isolated from the urine of pregnant mares, its name reflecting this equine origin.[1][3] For half a century, its significance in human physiology remained unknown. The narrative shifted dramatically in 1980 when scientists first identified equol in human urine.[3] Subsequent research in the early 1980s established the crucial link between soy consumption and urinary equol excretion, identifying the soy isoflavone daidzin (the glycoside form of daidzein) as its precursor.[1]
This discovery sparked a paradigm shift in isoflavone research. It became apparent that the biological effects of soy consumption might be significantly influenced by an individual's capacity to produce equol. The "equol hypothesis" emerged, proposing that the health benefits associated with soy-rich diets, such as those observed in many Asian populations, may be more pronounced in individuals who are efficient equol producers.[4][5] This hypothesis has been a driving force behind decades of research into the clinical relevance of equol in hormone-dependent conditions, cardiovascular health, and bone metabolism.[4]
Biosynthesis and Chemical Synthesis: Pathways to a Bioactive Molecule
The formation of S-(-)equol in the human gut is a multi-step process orchestrated by a specific consortium of anaerobic bacteria. While the complete picture of the microbial ecology of equol production is still being elucidated, several bacterial species have been identified as key players in this biotransformation.[3][6]
The metabolic pathway from daidzein to S-(-)equol involves intermediate compounds such as dihydrodaidzein. The presence and activity of specific bacterial enzymes with reductase capabilities are critical for these transformations.[6] The ability to produce equol is influenced by dietary habits, with vegetarian and traditional Japanese diets being associated with a higher prevalence of equol producers.[3]
Beyond its natural biosynthesis, the chemical synthesis of equol has been a crucial enabler of research, providing a source of the pure compound for in vitro and in vivo studies. Racemic equol, a mixture of both S-(-) and R-(+) enantiomers, can be produced through methods such as the catalytic hydrogenation of daidzein.[1] Furthermore, advancements in chiral chromatography have allowed for the efficient separation of the two enantiomers, enabling a more precise investigation of their distinct biological activities.[7]
Diagram of the Biosynthetic Pathway of S-(-)Equol
Caption: Biosynthesis of S-(-)Equol from Daidzein by Gut Microbiota.
Mechanism of Action: A Selective Modulator of Estrogen Receptors
The biological activity of equol is primarily attributed to its interaction with estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. S-(-)equol exhibits a significantly higher binding affinity for ERβ compared to ERα, a characteristic that classifies it as a selective estrogen receptor modulator (SERM).[7][8][9] This preferential binding to ERβ is a key determinant of its tissue-specific effects and is a focal point of its therapeutic potential.[8][10]
In contrast, the synthetically available R-(+)equol displays a weaker binding affinity for both receptors, with a slight preference for ERα.[7] The conformational structure of S-(-)equol bears a striking resemblance to that of 17β-estradiol, the most potent endogenous human estrogen, which likely contributes to its ability to bind to and activate estrogen receptors.[8]
Beyond its estrogenic activity, equol has demonstrated other important biological properties. It possesses potent antioxidant activity, capable of scavenging free radicals, which may contribute to its protective effects against various chronic diseases.[8][9] Additionally, equol has been shown to antagonize the actions of dihydrotestosterone (DHT), a potent androgen, suggesting a potential role in androgen-mediated conditions such as prostate cancer.[8]
Diagram of Equol's Interaction with Estrogen Receptors
Caption: S-(-)Equol's Preferential Binding to Estrogen Receptor β.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of equol distinguishes it from its precursor, daidzein. Equol exhibits a higher apparent bioavailability and a slower clearance rate.[8] A significant portion of circulating equol exists in a free, unbound form, which is the biologically active fraction available for receptor binding.[8] In contrast, a much smaller percentage of estradiol circulates in its free form. This enhanced bioavailability of the active form contributes to the potent biological effects of equol.[8]
Once absorbed, equol undergoes phase II metabolism, primarily through glucuronidation, and is excreted in the urine.[8]
Quantitative Data Summary
| Parameter | S-(-)Equol | R-(+)Equol | Daidzein |
| Primary Source | Microbial metabolism of daidzein[2] | Chemical synthesis[7] | Soy and other legumes[3] |
| ERβ Binding Affinity (Ki) | High (e.g., 16 nM)[7] | Lower | Low |
| ERα Binding Affinity (Ki) | Low[7] | Moderate (e.g., 50 nM)[7] | Very Low |
| ERβ/ERα Selectivity | High (approx. 13-fold)[7] | Low (slight ERα preference)[7] | N/A |
| Circulating Free Form | ~49.7%[8] | N/A | ~18.7%[8] |
Experimental Protocols: A Framework for Investigation
The study of equol necessitates a range of experimental methodologies to elucidate its synthesis, mechanism of action, and physiological effects. The following outlines key experimental workflows.
Protocol 1: In Vitro Equol Production by Fecal Microbiota
Objective: To determine the equol-producing status of an individual.
Methodology:
-
Sample Collection: Collect a fresh fecal sample from the subject.
-
Anaerobic Culture: Prepare an anaerobic culture medium (e.g., GAM medium) and inoculate with a suspension of the fecal sample.
-
Daidzein Incubation: Add a known concentration of daidzein to the culture.
-
Incubation: Incubate the culture under strict anaerobic conditions at 37°C for a specified period (e.g., 48-72 hours).
-
Extraction: At the end of the incubation, extract the culture medium with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extract for the presence of equol using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant equol peak indicates an equol-producer.
Protocol 2: Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of equol for ERα and ERβ.
Methodology:
-
Receptor Preparation: Prepare purified recombinant human ERα and ERβ.
-
Radioligand: Use a radiolabeled estrogen, such as [³H]-estradiol, as the competitive ligand.
-
Competition: Incubate a fixed concentration of the radioligand and the estrogen receptor with increasing concentrations of unlabeled equol (or other test compounds).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite or filter binding assays).
-
Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Workflow Diagram for Estrogen Receptor Binding Assay
Caption: Workflow for Determining Estrogen Receptor Binding Affinity.
Clinical Significance and Future Directions
The unique biological properties of S-(-)equol have positioned it as a promising candidate for various therapeutic and nutraceutical applications. Clinical studies have investigated its potential to alleviate menopausal symptoms, such as hot flashes, with some studies showing significant benefits, particularly in equol non-producers who are supplemented with S-equol.[11][12][13] Its bone-protective effects are also an area of active research, with evidence suggesting it may help mitigate bone loss associated with estrogen deficiency.[10][14] Furthermore, its anti-androgenic and ERβ-agonist activities make it a molecule of interest for the prevention and treatment of prostate cancer.[8]
The future of equol research will likely focus on several key areas:
-
Large-scale clinical trials: Well-designed, long-term clinical trials are needed to definitively establish the efficacy and safety of S-equol supplementation for various health conditions.[11]
-
Microbiome modulation: Research into strategies to modulate the gut microbiome to promote equol production in non-producers is a promising avenue.
-
Drug development: The development of S-equol as a pharmaceutical agent, potentially as a next-generation SERM, is a distinct possibility.[8]
Conclusion
From its serendipitous discovery in equine urine to its current status as a molecule of significant interest in human health, the journey of this compound has been remarkable. Its unique origins in the gut microbiome, coupled with its potent and selective biological activities, underscore the intricate relationship between diet, microbial metabolism, and human physiology. For researchers and drug development professionals, equol represents a compelling example of a natural product with the potential to be harnessed for therapeutic benefit. Continued rigorous scientific investigation will be paramount in fully elucidating its role in health and disease and in translating this knowledge into tangible clinical applications.
References
- Setchell, K. D., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. Journal of Nutrition, 140(7), 1363S–1368S. [Link]
- Wikipedia. (n.d.). Equol.
- Setchell, K. D., et al. (2005). S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072–1079. [Link]
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559–1567. [Link]
- Wang, Y., et al. (2024). Equol, a metabolite of gut microbiota with potential antitumor effects. Journal of Ovarian Research, 17(1), 1. [Link]
- Setchell, K. D., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition, 140(7), 1355S–1362S. [Link]
- Mayo, B., Vazquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients, 11(9), 2231. [Link]
- Le, S., et al. (2025). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Journal of Clinical Medicine, 14(24), 3897. [Link]
- WebMD. (n.d.). Equol - Uses, Side Effects, and More.
- Weaver, C. M., et al. (2010). Equol, via Dietary Sources or Intestinal Production, May Ameliorate Estrogen Deficiency-Induced Bone Loss. The Journal of Nutrition, 140(7), 1374S–1377S. [Link]
- Daily, J. W., et al. (2019). Equol Decreases Hot Flashes in Postmenopausal Women: A Systematic Review and Meta-Analysis of Randomized Clinical Trials. Journal of Medicinal Food, 22(2), 127–139. [Link]
- Li, Y., et al. (2022). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 11(21), 3465. [Link]
- Prasain, J. K., et al. (2014). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 62(35), 8820–8827. [Link]
- Setchell, K. D., et al. (2002). The clinical importance of the metabolite equol--a clue to the effectiveness of soy and its isoflavones. The Journal of Nutrition, 132(12), 3577–3584. [Link]
- Cassidy, A. (2010). Is equol production beneficial to health? Proceedings of the Nutrition Society, 69(4), 547–554. [Link]
- Intel Market Research. (2025, August 7). Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health. [Link]
- PR Newswire. (2015, March 30). New Scientific Review Suggests Some Women May Benefit from Considering Use of S-equol to Ease Menopause Symptoms. [Link]
Sources
- 1. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Equol - Wikipedia [en.wikipedia.org]
- 4. The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equol Decreases Hot Flashes in Postmenopausal Women: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health [intelmarketresearch.com]
- 13. New Scientific Review Suggests Some Women May Benefit from Considering Use of S-equol to Ease Menopause Symptoms [prnewswire.com]
- 14. Equol, via Dietary Sources or Intestinal Production, May Ameliorate Estrogen Deficiency-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues and Derivatives of 3-(4-Hydroxyphenyl)chroman-7-ol
Abstract
3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as equol, is a chiral isoflavan and a prominent metabolite of the soy isoflavone daidzein, produced by the intestinal microflora. Its structural similarity to estradiol has positioned it as a significant selective estrogen receptor modulator (SERM) with a notable preference for estrogen receptor beta (ERβ). This technical guide provides a comprehensive exploration of the structural analogues and derivatives of equol, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology. We will delve into the nuances of chemical modifications that influence biological activity, present detailed experimental protocols, and offer insights into the therapeutic potential of this versatile scaffold.
Introduction: The Significance of the Equol Scaffold
Equol has garnered substantial interest due to its pleiotropic biological effects, which include potential roles in mitigating menopausal symptoms, osteoporosis, and certain hormone-dependent cancers.[1] Unlike its precursor daidzein, equol possesses a chiral center at the C3 position, leading to the existence of (S)- and (R)-enantiomers. The naturally occurring form, (S)-equol, is exclusively synthesized by human intestinal bacteria and exhibits a significantly higher binding affinity for ERβ compared to (R)-equol.[2] This inherent selectivity for ERβ makes the equol scaffold a compelling starting point for the design of novel SERMs with potentially improved therapeutic profiles and reduced side effects compared to non-selective estrogen receptor agonists.[3]
This guide will systematically explore the chemical space around the this compound core, examining how modifications to the A, B, and C rings, as well as the introduction of various substituents and heteroatoms, impact its interaction with estrogen receptors and other biological targets.
Structure-Activity Relationships (SAR) of Equol Analogues and Derivatives
The biological activity of equol and its analogues is intricately linked to their three-dimensional structure and the nature of their substituents. The following sections dissect the SAR of this compound class, focusing on key structural features that govern their potency and selectivity.
The Chroman Core and C-Ring Modifications
The saturation of the C-ring in the isoflavan scaffold of equol is a critical determinant of its enhanced ERβ selectivity compared to the unsaturated isoflavones like daidzein.[4] Modifications to this ring have a profound impact on biological activity.
-
Dehydroequol : The introduction of a double bond in the C-ring to form dehydroequol has been shown to retain potent ERα/β agonistic activity with ERβ selectivity.[5] This suggests that complete saturation is not an absolute requirement for favorable activity.
Hydroxylation Patterns
The phenolic hydroxyl groups at the C7 and C4' positions are crucial for estrogen receptor binding, mimicking the phenolic hydroxyl of estradiol.
-
Hydroxyequols : The enzymatic synthesis of various hydroxy-(S)-equols has demonstrated that additional hydroxylation can modulate activity. For instance, 6-hydroxy-(S)-equol has been synthesized and evaluated for its ER binding efficacy.[6]
Aromatic Ring Substitutions
Modifications to the A and B aromatic rings offer a rich avenue for optimizing the pharmacological properties of equol analogues.
-
Halogenation and Alkylation : The introduction of electron-withdrawing or lipophilic groups can influence receptor affinity and pharmacokinetic properties. For example, in a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazoles, a 4-chlorophenyl substituent on the triazole moiety resulted in a compound with potent cytotoxic activity.[7]
Heterocyclic Analogues
Replacing the chroman oxygen with other heteroatoms can lead to novel scaffolds with distinct biological profiles.
-
Aza-equol : The synthesis of 3-aryl-tetrahydroquinolines, where the oxygen atom of the chroman ring is replaced by a nitrogen atom, has yielded compounds with dual actions: ERα antagonists and ERβ agonists.[4] This highlights the potential for creating highly selective modulators by altering the core heterocyclic structure.
Carborane-Containing Analogues
The replacement of the B-ring phenyl group with a carborane cage represents a novel approach to generating three-dimensional pharmacophores.
-
Carborane-isoflavonoids : These analogues have demonstrated significantly enhanced antiproliferative activities against various cancer cell lines. Structure-activity relationship studies revealed that a phenolic hydroxyl group at the 7-position is a key pharmacophore for their anticancer activity.[8]
Synthetic Strategies for Equol Analogues and Derivatives
The synthesis of equol and its derivatives can be achieved through both chemical and biological methods. While biological synthesis offers a route to the enantiomerically pure (S)-equol, chemical synthesis provides greater flexibility for creating diverse structural analogues.
Chemical Synthesis of the Chroman Scaffold
A common strategy for constructing the chroman-4-one scaffold involves the base-catalyzed aldol condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization.[9]
Protocol 1: General Synthesis of Substituted Chroman-4-one Derivatives [9]
-
Aldol Condensation:
-
To a solution of the appropriate 2'-hydroxyacetophenone and aldehyde in ethanol, add a solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Cyclization to Chroman-4-one:
-
Reflux the synthesized chalcone in a suitable solvent (e.g., ethanol) with a catalyst (e.g., acid or base) to effect cyclization to the chroman-4-one.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of Aza-Equol Analogues
The synthesis of aza-equol analogues (3-aryl-tetrahydroquinolines) can be achieved through multi-step synthetic routes, often involving the construction of the quinoline core followed by the introduction of the aryl group.[4]
Protocol 2: Synthesis of 3-Aryl-tetrahydroquinolines (Aza-Equol Analogues) [4]
This is a generalized representation. For specific reaction conditions and reagents, refer to the cited literature.
-
Synthesis of Tetrahydroquinoline Core:
-
Start with a substituted aniline and a suitable three-carbon synthon.
-
Employ a cyclization reaction, such as a Skraup or Doebner-von Miller reaction, followed by reduction to obtain the tetrahydroquinoline scaffold.
-
-
Introduction of the Aryl Group:
-
Utilize a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the desired 4-hydroxyphenyl group at the 3-position of the tetrahydroquinoline ring.
-
Deprotect any protecting groups on the hydroxyl moieties to yield the final aza-equol analogue.
-
Biological Evaluation of Equol Analogues and Derivatives
The biological characterization of equol analogues primarily involves assessing their interaction with estrogen receptors and their downstream functional effects.
Estrogen Receptor Binding Assays
Competitive binding assays are employed to determine the affinity of a test compound for ERα and ERβ. These assays measure the ability of the compound to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the receptor.[5]
Protocol 3: Estrogen Receptor Competitive Binding Assay [10]
-
Preparation of Receptor Source:
-
Prepare cytosol from rat uteri (a rich source of ERα) or use recombinant human ERα and ERβ.
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation with a fixed concentration of radiolabeled estradiol ([³H]-E2).
-
Add increasing concentrations of the unlabeled test compound or a known competitor (e.g., unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C overnight to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxyapatite slurry to each well to adsorb the receptor-ligand complexes.
-
Wash the wells to remove the unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of unlabeled estradiol.
-
Estrogen Receptor Transactivation Assays
Transactivation assays measure the ability of a ligand-receptor complex to activate the transcription of a reporter gene. These assays are crucial for determining whether a compound acts as an agonist or an antagonist.[11]
Protocol 4: ERα/ERβ Transactivation Assay [1]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7, HeLa) that is responsive to estrogens.
-
Co-transfect the cells with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test compound. For antagonist testing, co-treat with a known agonist like estradiol.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation
The following tables summarize the biological activities of selected this compound analogues and derivatives.
Table 1: Estrogen Receptor Binding Affinity and Transactivation Activity of Selected Equol Analogues
| Compound | ERα RBA (%) | ERβ RBA (%) | ERα Activity | ERβ Activity | Reference |
| (S)-Equol | 0.1 | 1.3 | Agonist | Agonist | [2] |
| (R)-Equol | 0.05 | 0.07 | Weak Agonist | Weak Agonist | [2] |
| Dehydroequol | - | - | Potent Agonist | Potent Agonist | [5] |
| Aza-equol (Compound 8c) | - | - | Antagonist | Agonist | [4] |
| Aza-equol (Compound 8d) | - | - | Antagonist | Agonist | [4] |
RBA values are relative to 17β-estradiol (100%).
Table 2: Anticancer Activity of Selected Isoflavan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenoxodiol Analogue (Click Chemistry) | T-47-D | 1.5 | [2] |
| Carborane-isoflavonoid (1d) | MDA-MB-231 | - | [8] |
| Carborane-isoflavonoid (1g) | MDA-MB-231 | - | [8] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 | [7] |
Visualizations
Signaling Pathway
Caption: Classical genomic signaling pathway of this compound (Equol).
Experimental Workflow
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of novel therapeutic agents, particularly selective estrogen receptor modulators. The structure-activity relationships discussed in this guide underscore the importance of stereochemistry, C-ring saturation, and the strategic placement of substituents in dictating the biological activity and receptor selectivity of these compounds. The detailed synthetic and biological evaluation protocols provided herein serve as a valuable resource for researchers aiming to explore this chemical space further.
Future research in this area will likely focus on the development of analogues with enhanced oral bioavailability, improved tissue selectivity, and novel mechanisms of action. The exploration of heterocyclic and other bioisosteric replacements for the chroman core, as exemplified by aza-equol and carborane-containing derivatives, holds significant promise for the discovery of next-generation therapeutics for hormone-dependent diseases and beyond.
References
- Cho, J., Lee, K., & Lee, D. (2021). Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. Chemical and Pharmaceutical Bulletin, 69(1), 99-105. [Link]
- Cho, J., Lee, K., & Lee, D. (2021). Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. J-Stage. [Link]
- Setchell, K. D., Clerici, C., Lephart, E. D., Cole, S. J., Heenan, C., Castellani, D., ... & Heubi, J. E. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American journal of clinical nutrition, 81(5), 1072–1079. [Link]
- Lecomte, S., Demay, F., Schoonen, W. G., & Pasqualini, J. R. (2017). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. International journal of molecular sciences, 18(4), 843. [Link]
- Chen, W., Lin, Z., Ning, M., Yang, C., Yan, X., Xie, Y., ... & Wang, M. W. (2007). Aza analogues of equol: novel ligands for estrogen receptor beta. Bioorganic & medicinal chemistry, 15(17), 5828–5836. [Link]
- Lee, P. G., Lee, S. H., Kim, B. G., & Lee, S. J. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants. Frontiers in Bioengineering and Biotechnology, 10, 848937. [Link]
- Makhathini, S. O., & Mphahlele, M. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem, e202400420. [Link]
- Makhathini, S. O., & Mphahlele, M. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PMC. [Link]
- Zhang, H., Wang, Y., Zhang, Y., Li, J., & Wang, Z. (2025). Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues. PMC. [Link]
- Makhathini, S. O., & Mphahlele, M. J. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PubMed. [Link]
- Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental health perspectives, 61, 97–110. [Link]
- Su, D., Li, X., Chen, Y., Zhang, X., & Li, Y. (2010). Structural activity relationship of flavonoids with estrogen-related receptor gamma. FEBS letters, 584(1), 88-92. [Link]
- Sakshi, S., & Kumar, S. (2016). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Natural Products: An Indian Journal. [Link]
- Hol-Jevnaker, M., Luthra, J., Codeluppi, J., & Undheim, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(15), 6926–6938. [Link]
- Sanseverino, J., & Biegel, L. B. (2000). Optimization of an estrogen receptor-alpha transcriptional activation assay for testing a diverse spectrum of chemicals.
- van der Burg, B., van der Linden, S. C., & Heringa, M. B. (2021). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. Chemical research in toxicology, 34(1), 163–174. [Link]
- Remelli, M., Roda, G., Coudron, T., & Minelli, E. (2021). 2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol. Molbank, 2021(4), M1291. [Link]
- Hol-Jevnaker, M., Luthra, J., Codeluppi, J., & Undheim, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Yong, E. L., Luo, M., & Lee, Y. K. (2009). development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies. Assay and drug development technologies, 7(2), 181–193. [Link]
- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., & Khan, I. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1184–1195. [Link]
- Li, Y., Wang, Z., Li, B., Zhang, Y., & Zhang, H. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic chemistry, 101, 104008. [Link]
- S, S., & S, S. (2022). In Silico Studies of Isoflavones as Estrogen Receptor α (ERα) Activators Targeting Cardiovascular Diseases.
- Ma, Y., Liu, X., Li, Y., & Yang, J. (2017). Synthesis and Evaluation of Some New Aza-B-homocholestane Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 22(11), 1957. [Link]
- Kim, D. H., Kim, D. S., & Kim, S. Y. (2003). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Journal of Health Science, 49(1), 13-19. [Link]
- Wang, S., Wang, Y., Zhang, Y., Li, J., & Zhang, H. (2020). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 25(18), 4181. [Link]
- Al-Warhi, T., Al-Hazani, A. A., & El-Sayed, M. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules (Basel, Switzerland), 26(6), 1546. [Link]
Sources
- 1. Bioassays for estrogenic activity: development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoflavene derivatives with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activities of isoflavones and flavones and their structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 4. Aza analogues of equol: novel ligands for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS) for "3-(4-Hydroxyphenyl)chroman-7-ol"
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, more commonly known as Equol, is an isoflavan of significant interest in pharmacology and nutritional science. It is not a direct constituent of plants but is rather a key metabolite of the soy isoflavone daidzein, produced by the action of intestinal microflora in a subset of the human population.[1][2] Equol's molecular structure features a chiral center at the C-3 position, resulting in two distinct enantiomers: S-(-)-equol and R-(+)-equol, with the S-(-) form being the exclusive product of intestinal bacteria.[2]
With a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 Daltons, Equol's biological activity, particularly its estrogenic effects, has made it a subject of extensive research.[2] Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for the development of potential therapeutic agents. This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the molecular architecture of Equol, offering researchers a foundational resource for its identification and analysis.
Caption: Chemical structure and IUPAC numbering of Equol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For a molecule like Equol, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) NMR experiments in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆), allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number of distinct protons and their connectivity. The chemical shifts (δ) are indicative of the electronic environment, while the coupling patterns (J) provide information about adjacent protons. The data presented below is for S-Equol recorded on a 400 MHz spectrometer in DMSO-d₆.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-2', H-6' | 7.1 | s (singlet) |
| H-5 | 6.9 | s (singlet) |
| H-3', H-5' | 6.8 | s (singlet) |
| H-6 | 6.4 | s (singlet) |
| H-8 | 6.1 | s (singlet) |
| H-2 (axial/equatorial) | 3.8-4.2 | m (multiplet) |
| H-3 | 3.0 | m (multiplet) |
| H-4 (axial/equatorial) | 2.8 | m (multiplet) |
| 7-OH, 4'-OH | 2.8 | s (singlet) |
Note: The original source reports simplified multiplicities (e.g., 's' for aromatic protons) which are likely complex multiplets (doublets, etc.) in a high-resolution spectrum. The signals at 3.8-4.2, 3.0, and 2.8 ppm correspond to the protons on the heterocyclic C-ring.[3]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and substitution pattern.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 | 156.52 |
| C-4' | 156.17 |
| C-9 (C-O-C) | 154.54 |
| C-1' | 131.68 |
| C-5 | 130.11 |
| C-2', C-6' | 128.34 |
| C-3', C-5' | 115.29 |
| C-10 (C-C-O) | 112.60 |
| C-8 | 102.52 |
| C-2 | 70.29 |
| C-3 | 40.12 - 39.49 |
| C-4 | 31.33 |
Data corresponds to S-Equol in DMSO at 400 MHz. The range for C-3 likely reflects the specific software peak picking from the original source.[3]
2D NMR and Structural Connectivity
Techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming C-H bond connectivity. An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, providing a self-validating system when combined with 1D data.[4] For Equol, an HSQC experiment would show cross-peaks connecting the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, solidifying the assignments listed above.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Equol, often coupled with liquid chromatography (LC-MS).
Molecular Ion Determination
The molecular weight of Equol is 242.27 g/mol .[2] In ESI-MS, it is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Calculated m/z for [C₁₅H₁₄O₃+H]⁺: 243.0965
-
Calculated m/z for [C₁₅H₁₄O₃-H]⁻: 241.0819
One preformulation study reported an ESI-MS result of m/z 244.604, denoted as (M+ +2).[3] This is an atypical adduct and may represent [M+2H]⁺ or other experimental artifacts; typically, [M+H]⁺ or sodium adducts [M+Na]⁺ are expected.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. The fragmentation of Equol and its derivatives often involves characteristic cleavages of the heterocyclic C-ring.[1] A key fragmentation pathway is the retro-Diels-Alder (rDA) reaction, which is common for flavonoid and isoflavonoid structures. Another significant fragmentation observed in the C-ring results in a stable alkene ionic radical at m/z 206.[1]
Caption: Conceptual fragmentation workflow for Equol in MS/MS.
Experimental Protocols
The following sections describe standardized methodologies for acquiring high-quality spectroscopic data for Equol. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.
Protocol 1: NMR Data Acquisition
This protocol outlines the steps for preparing a sample of Equol and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified Equol.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar phenolic compounds like Equol and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Tune and shim the probe to the DMSO-d₆ solvent frequency to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum (δ ≈ 39.52 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts.
-
Protocol 2: LC-MS Data Acquisition
This protocol describes a general method for analyzing Equol using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Caption: General workflow for LC-MS/MS analysis of Equol.
-
Sample Preparation:
-
Prepare a stock solution of Equol in a suitable solvent like methanol or acetonitrile.
-
Create a dilute working solution (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: Use a reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) for good separation of isoflavonoids.[5]
-
Mobile Phase A: 5 mM ammonium formate in water (for improved ionization).[5]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Run a linear gradient from a low percentage of organic phase (e.g., 10% B) to a high percentage (e.g., 90% B) over 15-20 minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Data Acquisition:
-
MS1 Scan: Perform a full scan over a mass range of m/z 100-500 to identify the precursor ion ([M+H]⁺).[1]
-
MS2 Scan (Tandem MS): Set up a data-dependent acquisition method. When the precursor ion (m/z 243.1) is detected above a certain threshold in the MS1 scan, the instrument automatically isolates it and subjects it to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS2).
-
References
- Schwenk, M., et al. (2009). Structural Elucidation of Hydroxylated Metabolites of the Isoflavan Equol by Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography-Mass Spectrometry. Drug Metabolism and Disposition.
- Setchell, K. D. R., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition.
- Wähälä, K. (2012). The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy. In Phytoestrogens and Health.
- Arques, M. C., et al. (2019). Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS. Molecular Nutrition & Food Research.
- Bhongiri, B., et al. (2022). Preformulation Studies Of S-Equol. Journal of Pharmaceutical Negative Results.
- ResearchGate. Table 2 1 H (400 MHz) and 13 C (100 MHz) NMR spectral data of.... ResearchGate.
- Gupta, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA.
- PubMed. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. PubMed.
- Ribaudo, G., et al. (2019). 2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol. MDPI.
- University of Arizona. Interpretation of mass spectra. University of Arizona.
- PubChem. This compound. PubChem.
- EMBL-EBI. This compound (CHEBI:181441). EMBL-EBI.
- El-Saied, E., et al. (2023). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole.... MDPI.
Sources
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of 3-(4-Hydroxyphenyl)chroman-7-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant capacity of 3-(4-Hydroxyphenyl)chroman-7-ol, a polyphenolic compound belonging to the isoflavan class. Recognizing the structural similarities to known antioxidants, such as other flavonoids and chromanols, this document outlines the core principles and detailed experimental protocols for a panel of robust antioxidant assays. We delve into the causality behind methodological choices, emphasizing the importance of employing assays with complementary mechanisms—namely, those based on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Detailed, step-by-step protocols for the DPPH, ABTS, FRAP, and ORAC assays are provided, designed for implementation by researchers, scientists, and drug development professionals. This guide serves as a practical tool to generate reliable and comprehensive data on the antioxidant profile of this compound and similar phenolic compounds.
Introduction: The Antioxidant Potential of this compound
This compound is a member of the isoflavan family, a class of polyphenolic compounds found in various plants. Its core structure features a chroman ring system substituted with two phenolic hydroxyl (-OH) groups. These functional groups are the primary determinants of antioxidant activity in polyphenols.[1][2] The hydroxyl groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thus terminating damaging chain reactions.[3]
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[4] Antioxidants mitigate this damage and are therefore of significant interest in pharmacology and nutraceutical development.[5] A thorough in vitro evaluation is the foundational step in characterizing the antioxidant potential of a novel compound like this compound.
Core Principles: Understanding Antioxidant Assay Mechanisms
To build a comprehensive antioxidant profile, it is crucial to utilize multiple assays with distinct chemical mechanisms. The two predominant mechanisms underlying most in vitro assays are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant molecule (A-H) quenches a free radical (R•) by donating a hydrogen atom. The reaction kinetics are a primary measure of efficacy. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of this mechanism.[6]
-
Reaction: A-H + R• → A• + RH
-
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to the radical, which is often a colored oxidant that becomes colorless upon reduction. The degree of color change is measured at a specific wavelength. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays operate via this mechanism.[3][6]
-
Reaction: A-H + R• → [A-H]•+ + R:-
-
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is notable for proceeding via a mixed-mode mechanism involving both HAT and SET pathways.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle and prepare fresh. [7] * Test Compound Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Trolox Standard Stock (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.
-
Serial Dilutions: Prepare a range of concentrations for the test compound and Trolox (e.g., 1 to 200 µg/mL) using methanol.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample dilution, Trolox standard dilution, or methanol (for control) to the wells.
-
Add 100 µL of methanol to blank wells.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the blanks. [7] * Mix gently and incubate the plate for 30 minutes in the dark at room temperature. [7] * Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [7] * Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals) by plotting % inhibition against the concentration. A lower IC₅₀ indicates higher antioxidant activity. [7]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. [8]The pre-formed radical has a blue-green color, which is reduced and decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm. [8] Causality: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. The long-wavelength absorption maximum also minimizes interference from colored sample components. The 12-16 hour incubation period is critical for the complete formation of the ABTS•+ radical. [8]
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare in water.
-
Potassium Persulfate (2.45 mM): Prepare in water.
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. [8] * ABTS Working Solution: Dilute the ABTS•+ radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. [9]
-
-
Assay Procedure (96-well plate):
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Generate a standard curve by plotting the % inhibition against the concentration of Trolox.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve. [8]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ). [12]This reaction occurs at a low pH (3.6) and results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm. [13] Causality: This assay is a pure SET-based method and provides a direct measure of the total reducing power of a sample. The acidic environment is crucial for maintaining iron solubility. The FRAP reagent must be prepared fresh and warmed to 37°C to ensure optimal reaction kinetics.
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Prepare in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [14][15]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (FeSO₄ or Trolox).
-
Add 20 µL of the sample or standard to a test tube or well. * Add 150 µL of the pre-warmed FRAP reagent. * Mix well and incubate at 37°C for exactly 4 minutes. [14]Note: Some protocols suggest longer incubation times (up to 15-60 minutes), so consistency is key. [12][16] * Measure the absorbance at 593 nm. [15]
-
-
Data Analysis:
-
Create a standard curve using FeSO₄ or Trolox.
-
Calculate the FRAP value of the sample from the standard curve and express the results as µmol Fe²⁺ equivalents per gram of sample or as TEAC. [15]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay is a classic HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride]. [17][18]The antioxidant scavenges the peroxyl radicals, preserving the fluorescence of the probe. The decay of fluorescence is monitored kinetically over time.
Causality: This assay is considered biologically relevant as it uses a peroxyl radical, a common ROS in the human body. [19]It is a kinetic assay, meaning it measures both the inhibition time and the extent of inhibition, which are combined into a single value by calculating the area under the fluorescence decay curve (AUC). [18][20]
Caption: Workflow for the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare fresh in phosphate buffer.
-
Trolox Standard Stock: Prepare in phosphate buffer.
-
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of sample, Trolox standard, or phosphate buffer (blank) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution using the plate reader's injector.
-
Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample in Trolox Equivalents (TE) from the standard curve. [18]
-
Data Interpretation and Assay Comparison
No single assay can fully capture the antioxidant capacity of a compound. Therefore, it is imperative to use a panel of assays and compare the results. This compound, with its phenolic hydroxyl groups, is expected to show activity in both HAT and SET-based assays. The relative efficacy in each assay will provide a more complete picture of its antioxidant mechanisms.
| Assay | Mechanism | Radical/Oxidant | Measurement | Standard | Advantages | Limitations |
| DPPH | Primarily SET [3] | DPPH• (stable radical) | Colorimetric (↓ 517 nm) [21] | Trolox | Simple, rapid, low cost [21] | Reaction kinetics can be slow; steric hindrance can affect results. |
| ABTS | Mixed HAT/SET [8] | ABTS•+ (radical cation) | Colorimetric (↓ 734 nm) [8] | Trolox | Applicable to hydrophilic & lipophilic compounds; stable radical. [8] | Requires pre-formation of the radical; can be complex. |
| FRAP | Pure SET | Fe³⁺-TPTZ complex | Colorimetric (↑ 593 nm) [15] | FeSO₄, Trolox | Fast, reproducible, measures reducing power directly. [16] | Does not measure HAT activity; biologically less relevant pH. [14] |
| ORAC | Pure HAT [18] | Peroxyl radical (ROO•) | Fluorometric (decay) [17] | Trolox | Biologically relevant radical; measures inhibition time and degree. [19][20] | Requires specialized equipment (fluorometer with injector); sensitive to temperature. |
Conclusion
This guide provides a validated and scientifically grounded approach to characterizing the in vitro antioxidant activity of this compound. By employing a combination of DPPH, ABTS, FRAP, and ORAC assays, researchers can obtain a comprehensive understanding of its radical scavenging and reducing capabilities through both Hydrogen Atom Transfer and Single Electron Transfer mechanisms. Adherence to these detailed protocols, including the use of appropriate standards and controls, will ensure the generation of accurate, reproducible, and comparable data, which is essential for the advancement of drug discovery and development programs.
References
- Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
- Cruickshank, J. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- Qu, Z. (n.d.). Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. BioTek.
- BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- G, M., P, K., K, S., & S, N. (2016). In vitro Anti-oxidant Assay, HPLC Profiling of Polyphenolic Compounds, AAS and FTIR Spectrum of Malaysian Origin Solanum torvum. Research Journal of Pharmacy and Technology.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- Ibrahim, M., et al. (2024, May 2). Antioxidant and cytotoxicity evaluation of the Endophytic Fungus, Fusarium equiseti, isolated from the leaves of Ocimum gratissi.
- O'Neill, K., et al. (2014, September 11). Measuring antioxidant capacity using the ORAC and TOSC assays.
- Artasasta, M., et al. (2025, June 5).
- Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- (2004, March 1).
- (n.d.). Determining ORAC. SupplySide Supplement Journal.
- Balasundram, N., et al. (2013). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. PMC - NIH.
- (2016, June 20). Comparison of cell based in vitro assays as predictors for in vivo bioactivity of polyphenol compounds. Cambridge Core.
- Ibrahim, M., et al. (2024, May 2). Antioxidant and cytotoxicity evaluation of the Endophytic Fungus, Fusarium equiseti, isolated from the leaves of Ocimum gratissimum.
- Tegegne, M., & Nyambe, M. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Cogent Food & Agriculture.
- Sanchez-Ramirez, B., et al. (2021, January 16). Antioxidant and Antiproliferative Activity of The Ethanolic Extract of Equisetum myriochaetum and Molecular Docking of Its Main Metabolites (Apigenin, Kaempferol, and Quercetin) on β-Tubulin. PubMed.
- Flores, G., et al. (2025, November 13). Radical Scavenging Activity of Polyphenols Contained in Black Raspberries: An Assay of the Reaction with Galvinoxyl Radical Using Absorption and Emission Spectra. MDPI.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
- Wang, H., et al. (2018). Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review). PMC - NIH.
- (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MDPI.
- (2024, October 20). DPPH assay for evaluating antioxidant activity.
- Glisic, S., et al. (2016).
- (2017, August 23). ABTS radical scavenging capacity measurement. Protocols.io.
- Csupor, D., et al. (2017).
- (n.d.). ABTS – Knowledge and References. Taylor & Francis.
- BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Mathew, B., et al. (2025, August 9). Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones.
- Hu, Z., et al. (2019). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC - PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in DPPH Radical Scavenging Assay.
- Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
- Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI.
- Montalbán, M., et al. (2024).
- Osipova, E., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry.
Sources
- 1. ijper.org [ijper.org]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. supplysidesj.com [supplysidesj.com]
- 6. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS radical scavenging capacity measurement [protocols.io]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. zen-bio.com [zen-bio.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 18. agilent.com [agilent.com]
- 19. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(4-Hydroxyphenyl)chroman-7-ol in Cell Culture Experiments
Introduction: Unveiling the Potential of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
This compound, more commonly known as Equol, is a chiral isoflavandiol metabolized from daidzein, an isoflavone found in soybeans and other legumes, by gut microflora.[1][2] This fascinating molecule has garnered significant attention within the scientific community for its notable biological activities, which are primarily attributed to its structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs).[2][3] Unlike its precursor, daidzein, Equol exhibits a higher binding affinity for ERs, particularly Estrogen Receptor β (ERβ), positioning it as a selective estrogen receptor modulator (SERM) with a wide range of potential therapeutic applications.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound (referred to as Equol throughout this document) in cell culture experiments. We will delve into the scientific rationale behind its application, provide detailed protocols for its use, and discuss the expected outcomes and necessary controls for robust and reproducible results.
Scientific Rationale and Biological Activity
Equol's biological effects are multifaceted and context-dependent, influencing a variety of cellular processes. Its primary mechanism of action involves the modulation of estrogen receptor signaling pathways. It is crucial to note that Equol exists as two enantiomers, S-(-)-Equol and R-(+)-Equol. The S-(-)-enantiomer is the exclusive product of human intestinal bacterial synthesis and exhibits a significantly higher affinity for ERβ.[4][5] Commercially available Equol is often a racemic mixture, and researchers should be aware of the specific form they are using.
The biological activities of Equol that are of significant interest in cell-based research include:
-
Estrogenic and Anti-Estrogenic Effects: In estrogen receptor-positive (ER+) cells, low concentrations of Equol can exert estrogenic effects, promoting cell proliferation.[1] Conversely, at higher concentrations, it can act as an anti-estrogen, inhibiting cell growth.[1] This dual activity is a critical consideration in experimental design.
-
Anti-Cancer Properties: In various cancer cell lines, particularly hormone-dependent cancers like breast and prostate cancer, Equol has demonstrated anti-proliferative and pro-apoptotic effects.[1][6] These effects are often mediated through the regulation of key cell cycle and apoptosis-related proteins.[6]
-
Anti-Inflammatory Activity: Equol has been shown to modulate inflammatory responses in immune cells such as macrophages and microglia.[4][7] It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and regulate the expression of inflammatory cytokines.[7][8]
-
Antioxidant Properties: Equol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[4] This activity may contribute to its neuroprotective and cardioprotective effects.[7]
Experimental Design Considerations
Before embarking on cell culture experiments with Equol, several factors must be carefully considered to ensure the generation of meaningful data.
Cell Line Selection
The choice of cell line is paramount and will depend on the research question.
-
Hormone-Dependent Cancers: For studying estrogenic or anti-estrogenic effects, ER+ cell lines such as MCF-7 (breast cancer) are appropriate.[1][9] For investigating effects on androgen-sensitive cancers, cell lines like LNCaP (prostate cancer) can be used.
-
Hormone-Independent Cancers: To explore mechanisms beyond ER signaling, ER-negative cell lines like MDA-MB-231 (breast cancer) are suitable.[10]
-
Inflammation Studies: Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are commonly used to investigate anti-inflammatory effects.[8]
-
Neuroprotection Studies: Neuronal cell lines like N2a can be employed to assess neuroprotective properties.[8]
Concentration and Treatment Time
The concentration of Equol used in experiments is a critical variable.
-
Physiological Concentrations: Low micromolar (µM) concentrations are often used to mimic physiological levels achieved through soy consumption.[10]
-
Pharmacological Concentrations: Higher concentrations (up to 100 µM or more) may be necessary to observe significant anti-proliferative or pro-apoptotic effects.[1][9]
A dose-response study is highly recommended to determine the optimal concentration for the desired effect in the chosen cell line. Similarly, treatment times can range from a few hours for signaling pathway studies to several days for proliferation or apoptosis assays. A time-course experiment is advisable to identify the optimal time point for analysis.
Controls
Appropriate controls are essential for interpreting the results accurately.
-
Vehicle Control: Since Equol is typically dissolved in DMSO or ethanol, a vehicle control (cells treated with the same concentration of the solvent) is mandatory to account for any effects of the solvent itself.[1]
-
Positive Controls: Depending on the assay, a known activator or inhibitor of the pathway being studied should be included as a positive control. For example, 17β-estradiol can be used as a positive control for estrogenic effects.[11]
-
Untreated Control: A group of untreated cells should always be included as a baseline.
Protocols
The following are detailed protocols for the preparation and use of Equol in common cell culture applications.
Protocol 1: Preparation of Equol Stock Solution
Materials:
-
This compound (Equol) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equol is soluble in organic solvents like DMSO and ethanol.[12] A stock solution can be prepared by dissolving Equol in the solvent of choice.
-
To prepare a 10 mM stock solution in DMSO, weigh out 2.423 mg of Equol (molar mass ~242.3 g/mol ) and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[12]
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14][15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Equol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[15]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[16]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Equol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, shaking gently to ensure complete solubilization.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis: Cell viability can be expressed as a percentage of the vehicle control.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess how Equol treatment affects the levels of proteins involved in signaling pathways, cell cycle regulation, or apoptosis.[1][8]
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Equol stock solution
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and treat with Equol as determined from previous experiments.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: Simplified diagram of signaling pathways modulated by Equol.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of Equol observed | Incorrect concentration, insufficient treatment time, inactive compound. | Perform a dose-response and time-course experiment. Verify the quality of the Equol. |
| High background in MTT assay | Contamination, high cell density. | Use aseptic techniques. Optimize cell seeding density. |
| Weak or no signal in Western blot | Insufficient protein loading, poor antibody quality. | Increase protein amount. Use a validated antibody. |
Conclusion
This compound (Equol) is a promising bioactive compound with diverse applications in cell culture research. Its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis makes it a valuable tool for investigating a wide range of biological processes. By carefully considering the experimental design and adhering to robust protocols, researchers can effectively harness the potential of Equol to advance our understanding of cellular and molecular biology and contribute to the development of novel therapeutic strategies.
References
- Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC. (n.d.). PubMed Central.
- Setchell, K. D. R., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. Journal of Nutrition, 140(7), 1362S–1368S. [Link]
- Setchell, K. D. R., Clerici, C., Lephart, E. D., Cole, S. J., Heenan, C., & Faughnan, M. S. (2005). S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072–1079. [Link]
- Wang, Y., Yu, H., & Wang, Y. (2024). Equol: a metabolite of gut microbiota with potential antitumor effects.
- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559–1567. [Link]
- De la M, S.-R., & Romo, D. (2012). The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G. Journal of Biological Chemistry, 287(50), 42010–42021. [Link]
- De la M, S.-R., & Romo, D. (2012). The soy isoflavone equol may increase cancer malignancy via up-regulation of eukaryotic protein synthesis initiation factor eIF4G. The Journal of Biological Chemistry, 287(50), 42010–42021. [Link]
- Mah, E., & Chen, C.-Y. O. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. International Journal of Molecular Sciences, 22(21), 11545. [Link]
- Eyster, K. M., Boles, J. W., & Wagner, J. D. (2013). Effects of Equol on Gene Expression in Female Cynomolgus Monkey Iliac Arteries. Menopause (New York, N.Y.), 20(10), 1087–1095. [Link]
- Gopaul, R., Knaggs, H. E., & Lephart, E. D. (2012). Biochemical investigation and gene analysis of equol: a plant and soy-derived isoflavonoid with antiaging and antioxidant properties with potential human skin applications. BioFactors (Oxford, England), 38(1), 44–52. [Link]
- Hassan, S. T. S., Šudomová, M., Berindan-Neagoe, I., & Samec, M. (2022). Gut Microbiota-Assisted Synthesis, Cellular Interactions and Synergistic Perspectives of Equol as a Potent Anticancer Isoflavone. Cancers, 14(22), 5693. [Link]
- Levis, S., & Gulec, S. (2024). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Nutrients, 16(2), 299. [Link]
- Gopaul, R., Knaggs, H. E., & Lephart, E. D. (2012).
- van der Velpen, V., Geelen, A., Hollman, P. C. H., Stassen, E. G. S., van ’t Veer, P., & Afman, L. A. (2014). Isoflavone supplement composition and equol producer status affect gene expression in adipose tissue: a double-blind, randomized, placebo-controlled crossover trial in postmenopausal women. The American Journal of Clinical Nutrition, 100(6), 1436–1444. [Link]
- Gut bacteria-metabolized equol shows promise in cancer prevention. (2024, July 11). News-Medical.net. [Link]
- Guo, Y., Mah, E., & Bruno, R. S. (2006). Dietary isoflavones differentially induce gene expression changes in lymphocytes from postmenopausal women who form equol as compared with those who do not. The Journal of Nutritional Biochemistry, 18(6), 423–430. [Link]
- Mah, E., & Chen, C.-Y. O. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. International journal of molecular sciences, 22(21), 11545. [Link]
- Choi, J.-S., Lee, S.-G., Lee, H.-K., Park, J.-H., Kim, Y.-S., & Suh, Y.-H. (2017). Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro. Molecules (Basel, Switzerland), 22(3), 393. [Link]
- MTT ASSAY. (n.d.).
- De la M, S.-R., & Romo, D. (2015). Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G. Journal of Biological Chemistry, 290(10), 6216–6229. [Link]
- Expression of oncogenic proteins following equol treatment of MDA-MB... (n.d.). ResearchGate.
- Mayo, B., Vázquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients, 11(9), 2231. [Link]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Lee, J., Lee, J., Liu, J., & Lee, S. K. (2019). To Construct an Engineered (S)-Equol Resistant E. coli for in Vitro (S)-Equol Production. Frontiers in Bioengineering and Biotechnology, 7, 240. [Link]
- MCF-7 Cell Culture and +/- estrogen treatment. (n.d.).
- MTT Assay Protocol. (n.d.). Scribd.
- Leong, H., Abd Rahman, N., & Cheah, Y. K. (2021). A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer. Molecules (Basel, Switzerland), 26(4), 1147. [Link]
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Method for measuring equol in biological specimen by immunological method, kit for measuring the same and method for determining equol-producing ability of subject. (n.d.). Google Patents.
Sources
- 1. Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut Microbiota-Assisted Synthesis, Cellular Interactions and Synergistic Perspectives of Equol as a Potent Anticancer Isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical investigation and gene analysis of equol: a plant and soy-derived isoflavonoid with antiaging and antioxidant properties with potential human skin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. scribd.com [scribd.com]
- 17. atcc.org [atcc.org]
Application Note: A Robust LC-MS/MS Workflow for the Comprehensive Analysis of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol) Metabolites in Biological Matrices
Abstract
This application note presents a detailed, validated workflow for the identification and quantification of 3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, and its phase I and phase II metabolites. Equol is a biologically significant isoflavonoid, produced by the intestinal metabolism of daidzein, a compound found in soy products.[1] Given its potent biological activities, including estrogenic and antioxidant effects, a comprehensive understanding of its metabolic fate is crucial for drug development, clinical research, and nutritional science.[2][3] We provide a complete protocol, from sample preparation of plasma and urine to optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation. The methodologies are designed to provide the high sensitivity, specificity, and reproducibility required for rigorous scientific investigation.
Introduction: The Significance of Equol Metabolism
This compound (Equol) is a non-steroidal estrogen that has garnered significant scientific interest. Unlike its precursor daidzein, which is directly consumed through diet, Equol is produced by specific gut microflora, and only 30-50% of the human population are considered "producers".[4] This inter-individual variation in metabolism highlights the need for precise analytical methods to correlate Equol levels and its metabolic profile with physiological effects.[1]
Upon absorption, Equol undergoes extensive phase I (oxidation) and phase II (conjugation) metabolism, primarily in the liver.[5] The resulting metabolites, including hydroxylated forms and their glucuronide and sulfate conjugates, are the predominant circulating forms in the body.[6][7] Analyzing these metabolites is essential, as their chemical structure, polarity, and concentration directly influence the bioavailability, bioactivity, and clearance of Equol. This guide provides the technical framework to perform such an analysis with confidence.
Predicted Metabolic Pathways of Equol
The primary metabolic transformations for Equol involve hydroxylation (Phase I) and conjugation with glucuronic acid or sulfate groups (Phase II). Understanding these pathways is key to identifying unknown metabolites from mass spectrometry data by predicting their mass shifts relative to the parent compound.
Caption: Predicted Phase I and Phase II metabolic pathways of Equol.
Comprehensive Experimental Workflow
A successful metabolite analysis relies on a systematic and validated workflow. Each step, from sample collection to data analysis, is critical for achieving accurate and reproducible results. The diagram below outlines the comprehensive process detailed in this guide.
Caption: End-to-end workflow for Equol metabolite analysis.
Part 1: Sample Preparation Protocols
The goal of sample preparation is to extract the target analytes from a complex biological matrix while removing interferences like proteins and phospholipids, which can cause ion suppression in the mass spectrometer.[8]
Protocol 1A: Extraction from Human Plasma/Serum
This protocol is designed for the efficient extraction of Equol and its metabolites, incorporating protein precipitation and an optional cleanup step.
-
Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of metabolites. Vortex briefly for 15 seconds.
-
Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated Equol, D4-Equol). The use of an organic solvent disrupts non-covalent bonds, causing proteins to precipitate while solubilizing smaller metabolites.[9][10]
-
Vortexing & Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an LC autosampler vial.
Protocol 1B: Extraction and Hydrolysis from Human Urine
Urine samples typically contain high concentrations of conjugated metabolites. This protocol includes an enzymatic hydrolysis step to cleave these conjugates, allowing for the measurement of total (free + conjugated) Equol.[6]
-
Sample Preparation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove sediment. Dilute the supernatant 10-fold with 0.1 M sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: To 200 µL of diluted urine, add 20 µL of a β-glucuronidase/arylsulfatase solution (from Helix pomatia). This step is critical as it cleaves the glucuronide and sulfate moieties, converting the metabolites back to their aglycone form for easier detection and quantification.[11]
-
Incubation: Incubate the mixture at 37°C for 2 hours. Some protocols may require overnight incubation for complete hydrolysis.[6]
-
Extraction: After incubation, perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Collection & Drying: Transfer the upper organic layer to a clean tube. Repeat the extraction once more and combine the organic layers. Evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an LC vial.
Part 2: LC-MS/MS Instrumental Protocol
This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity for both identification and quantification.[12][13]
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers robust separation of isoflavonoids and their polar metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier improves peak shape and ionization efficiency.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for eluting hydrophobic compounds. |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate | A gradient is essential to elute both polar (conjugates) and less polar (aglycones) compounds effectively. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).[12] |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and thermally labile molecules like isoflavonoid conjugates.[3] |
| Polarity | Negative and Positive Switching | Running in both polarities can provide complementary fragmentation data and is recommended for profiling studies.[14] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Key Parameters | Capillary Voltage: 3.5 kV, Source Temp: 150°C, Gas Flow: 10 L/min | To be optimized for the specific instrument. |
Part 3: Data Analysis and Expected Results
Metabolite Identification Strategy
-
Predict Mass Shifts: The first step in identifying metabolites is to search the full scan data for masses corresponding to the parent compound (Equol) plus the mass of expected modifications.
-
Confirm with MS/MS: Once a candidate ion is found, acquire its MS/MS spectrum. The fragmentation pattern should be consistent with the proposed structure. For example, a glucuronide conjugate will show a characteristic neutral loss of 176 Da, and a sulfate conjugate will show a loss of 80 Da.[4][7]
Expected m/z Values and MRM Transitions
The following table summarizes the expected mass-to-charge ratios (m/z) for Equol and its primary metabolites, along with suggested MRM transitions for quantification. These transitions should be empirically optimized on the specific instrument used.
| Compound | Formula | [M-H]⁻ m/z | [M+H]⁺ m/z | Suggested MRM Transition (Negative Ion) |
| Equol | C₁₅H₁₄O₃ | 241.1 | 243.1 | 241.1 → 121.1 |
| Equol-7-Glucuronide | C₂₁H₂₂O₉ | 417.1 | 419.1 | 417.1 → 241.1 (Loss of Glucuronide)[4] |
| Equol-4'-Glucuronide | C₂₁H₂₂O₉ | 417.1 | 419.1 | 417.1 → 241.1 (Loss of Glucuronide) |
| Equol-7-Sulfate | C₁₅H₁₄O₆S | 321.0 | 323.0 | 321.0 → 241.1 (Loss of Sulfate)[6] |
| Hydroxylated Equol | C₁₅H₁₄O₄ | 257.1 | 259.1 | 257.1 → [Fragment ion] |
Conclusion
The protocols described in this application note provide a comprehensive and scientifically grounded framework for the analysis of this compound (Equol) and its metabolites. By combining optimized sample preparation with high-sensitivity LC-MS/MS, researchers can confidently identify and quantify these critical compounds in complex biological matrices. This workflow is an invaluable tool for pharmacokinetic studies, clinical biomarker discovery, and understanding the role of diet-derived metabolites in human health and disease.
References
- Joannou, G. E., Kelly, G. E., Reeder, A. Y., Waring, M., & Nelson, C. (1995). A controlled trial of protein dietary supplements on quantities of isoflavonoids in human urine. Journal of Steroid Biochemistry and Molecular Biology, 54(5-6), 167-184.
- Agilent Technologies. (n.d.).
- Tolonen, A., & Uusitalo, J. (2004). Oxidative Metabolism of the Soy Isoflavones Daidzein and Genistein in Humans in Vitro and in Vivo. Journal of Agricultural and Food Chemistry, 52(6), 1460-1467. [Link]
- Kastberg, S., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy.
- Barnes, S. (1998). HPLC-mass spectrometry analysis of isoflavones. Experimental Biology and Medicine, 217(3), 386-392. [Link]
- Heinonen, S., Wähälä, K., & Adlercreutz, H. (2004). Studies of the in vitro intestinal metabolism of isoflavones aid in the identification of their urinary metabolites. Journal of Agricultural and Food Chemistry, 52(10), 3330-3339. [Link]
- Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1083.
- Mena, P., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Molecules, 25(2), 353. [Link]
- ResearchGate. (n.d.). LC‐ESI‐MS/MS chromatograms of (A) chemically synthesized metabolites of equol. [Link]
- PubMed. (2015).
- Stobiecki, M., & Staszków, A. (2012). LC-MS/MS Profiling of Isoflavone Glycosides and Other Conjugates. In Isoflavones: Chemistry, Analysis, Function and Effects. [Link]
- González-Riano, C., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5193-5205. [Link]
- Kulling, S. E., et al. (2003). In vitro and in vivo metabolism of the soy isoflavone glycitein. The Journal of nutritional biochemistry, 14(11), 642-652. [Link]
- Choi, E. J., & Kim, G. H. (2006). Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration. The Journal of steroid biochemistry and molecular biology, 101(4-5), 246-253. [Link]
- Schwen, R. J., et al. (2019). Identification of equol-7-glucuronide-4'-sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC-ESI-MS. Molecular nutrition & food research, 63(10), e1801235. [Link]
- Singh, B., et al. (2021). Phytochemical analysis of isoflavonoids using liquid chromatography coupled with tandem mass spectrometry. Food Chemistry, 354, 129526. [Link]
- Yoshikata, R., et al. (2024). Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women. PLoS One, 19(3), e0299946. [Link]
- Prasain, J. K., et al. (2003). Profiling and Quantification of Isoflavonoids in Kudzu Dietary Supplements by High-Performance Liquid Chromatography and Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(15), 4213-4218. [Link]
- Jackson, R. L., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 61(11), 2826-2833. [Link]
- Franke, A. A., et al. (2021). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. Metabolites, 11(3), 173. [Link]
- PLOS. (2024). Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 J. [Link]
- ChemBK. (2024). 3-(4-Hydroxyphenyl)-7-hydroxychroman. [Link]
- Axelson, M., et al. (1982). The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. Biochemical Journal, 201(2), 353-357. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]
- 12. HPLC-mass spectrometry analysis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. books.rsc.org [books.rsc.org]
Application Notes & Protocols for Studying Estrogen Receptor Modulation with 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Introduction: The Significance of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol) in Estrogen Receptor Research
This compound, more commonly known as Equol, is a non-steroidal isoflavandiol metabolized from daidzein, a component of soy isoflavones, by gut microflora.[1] First identified in human urine, it has garnered significant scientific interest due to its structural similarity to estradiol and its classification as a phytoestrogen—a plant-derived compound that exhibits estrogen-like activity.[2][3]
Unlike many phytoestrogens, Equol's production is not universal; it depends on the presence of specific intestinal bacteria, leading to distinct "Equol producer" and "non-producer" phenotypes in the human population. This variability, coupled with its potent biological activity, makes Equol a compelling molecule for studying the nuanced mechanisms of estrogen receptor (ER) signaling.
These application notes provide a comprehensive guide for utilizing Equol as a tool compound to investigate ER modulation. We will delve into the fundamental principles of ER signaling and provide detailed, validated protocols for assessing its binding affinity, transcriptional activity, and functional cellular effects. The methodologies described herein are designed to empower researchers to characterize Equol's profile as a potential Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors, offering therapeutic benefits while minimizing undesirable side effects.[4][5][6][7]
Compound Profile: this compound (Equol)
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | (±)-Equol | [1] |
| CAS Number | 66036-38-2 ((±)-Equol) | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][8] |
| Molecular Weight | 242.27 g/mol | [1][8] |
| Description | A diphenolic isoflavandiol known for its estrogenic activity.[2] |
PART 1: Scientific Background - Estrogen Receptor Signaling
Estrogens mediate their profound physiological effects primarily through two intracellular receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[9][10] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors.[11][12] Encoded by separate genes (ESR1 and ESR2, respectively), ERα and ERβ have distinct, and sometimes opposing, roles in various tissues.[9][13] For example, ERα is predominant in the uterus and liver, while ERβ is highly expressed in ovarian granulosa cells and parts of the central nervous system.[10]
The classical mechanism of ER action, known as the genomic pathway, involves several key steps:
-
Ligand Binding: Estrogenic compounds like 17β-estradiol (E2) or Equol diffuse across the cell membrane and bind to the Ligand Binding Domain (LBD) of the ER in the cytoplasm or nucleus.
-
Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[12]
-
Nuclear Translocation & DNA Binding: The receptor dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[9]
-
Transcriptional Regulation: The DNA-bound dimer recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes, leading to changes in protein synthesis and cellular function.[11][12]
The specific cellular outcome (agonist vs. antagonist effect) of a ligand is determined by the final conformation of the receptor-ligand complex and its subsequent interaction with tissue-specific co-regulator proteins. This principle is the foundation of SERM activity.[7]
PART 2: Experimental Protocols for Assessing ER Modulation
To comprehensively evaluate the interaction of this compound with estrogen receptors, a tiered approach employing biochemical and cell-based assays is recommended.
Protocol 1: Competitive Ligand Binding Assay
Objective: To determine the relative binding affinity (RBA) of Equol for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand, [³H]-17β-estradiol.
Principle: This assay quantifies the affinity of a test compound for the ER based on its ability to displace a high-affinity radiolabeled estrogen from the receptor's ligand-binding pocket. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.[14]
Materials:
-
Recombinant human ERα and ERβ protein (full-length or LBD).
-
[2,4,6,7-³H]-17β-estradiol ([³H]-E2) with high specific activity.
-
Non-radiolabeled 17β-estradiol (E2) and Diethylstilbestrol (DES) for standards.
-
This compound (Equol).
-
Assay Buffer (e.g., TEGD Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Dextran-Coated Charcoal (DCC) suspension.
-
Scintillation cocktail and vials.
-
Microcentrifuge tubes and a refrigerated microcentrifuge.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in standard growth medium.
-
Seed cells into a white, opaque 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the following day, transfect cells with the ERE-luciferase reporter plasmid and a normalization control plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Hormone Deprivation:
-
24 hours post-transfection, carefully remove the transfection medium.
-
Wash cells with PBS and replace the medium with phenol red-free medium containing CS-FBS. This step is critical to reduce background estrogenic activity.
-
Incubate for another 24 hours.
-
-
Compound Treatment (24 hours):
-
For Agonist Mode: Prepare serial dilutions of Equol and E2 in the hormone-deprived medium. Add to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).
-
For Antagonist Mode: Prepare serial dilutions of Equol and the control antagonist (ICI 182,780). Add these to wells that are also treated with a sub-maximal concentration of E2 (e.g., the EC₈₀, ~0.1 nM). This measures the ability of Equol to inhibit E2-induced activation.
-
-
Lysis and Luminescence Measurement:
-
After 24 hours of treatment, remove the medium from the wells.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate/reagent to each well and immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the control reporter (if used) or to total protein content.
-
Agonist Mode: Calculate the fold-induction over the vehicle control. Plot the fold-induction versus the log concentration of Equol/E2 and determine the EC₅₀ (concentration for 50% maximal activation).
-
Antagonist Mode: Calculate the percent inhibition of the E2-induced signal. Plot the percent inhibition versus the log concentration of Equol/ICI 182,780 and determine the IC₅₀.
-
Protocol 3: Cell Proliferation Assay (E-SCREEN)
Objective: To determine the functional estrogenic or anti-estrogenic effect of Equol by measuring its impact on the proliferation of an estrogen-dependent cell line.
Principle: MCF-7 human breast cancer cells are estrogen-dependent for proliferation. [15]When cultured in a medium stripped of estrogens, their growth rate slows significantly. The addition of an estrogenic compound will rescue this and stimulate proliferation. This mitogenic effect is a hallmark of estrogen action and can be quantified to assess a compound's activity. [16][17] Materials:
-
MCF-7 cell line (a highly responsive subline like MCF-7 BUS is recommended). [16][18]* Phenol red-free culture medium supplemented with 10% CS-FBS.
-
E2 (positive control), ICI 182,780 (antagonist control), and Equol.
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or Alamar Blue).
-
Standard 96-well cell culture plates.
-
Plate reader (absorbance or fluorescence).
Step-by-Step Protocol:
-
Cell Preparation and Seeding:
-
Acclimate MCF-7 cells to the phenol red-free, CS-FBS-containing medium for at least 48-72 hours before the experiment. This step is critical to deplete internal estrogen stores and sensitize the cells. [18] * Trypsinize the cells and seed them at a low density (e.g., 3,000-5,000 cells/well) in a 96-well plate in the same hormone-deprived medium. Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Equol, E2, and ICI 182,780 in the hormone-deprived medium.
-
Remove the seeding medium and add the treatment media to the wells.
-
Agonist Mode: Test dilutions of Equol and E2 against a vehicle control.
-
Antagonist Mode: Test dilutions of Equol and ICI 182,780 in the presence of a constant, stimulatory concentration of E2 (e.g., 0.1 nM).
-
-
Incubation:
-
Incubate the plates for 6 days (144 hours), as this is a typical duration to observe a robust proliferative response. [16]4. Quantification of Proliferation:
-
On day 6, add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. The reagent is converted by metabolically active, viable cells into a colored formazan product.
-
Measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the data as a fold-increase in proliferation over the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the EC₅₀ for agonistic activity or the IC₅₀ for antagonistic activity using non-linear regression.
-
PART 3: Data Interpretation and Expected Outcomes
The combination of these three assays provides a powerful and multi-faceted profile of this compound's interaction with estrogen receptors.
Interpreting the Results:
-
Binding Assay: This assay reveals the direct affinity of Equol for ERα and ERβ. Comparing the RBA values for each subtype will determine its receptor selectivity. Phytoestrogens often show a preferential binding to ERβ. [10]* Reporter Assay: This assay confirms whether binding translates into transcriptional activity.
-
An agonist will produce a dose-dependent increase in luciferase activity (EC₅₀ can be calculated).
-
An antagonist will produce a dose-dependent decrease in E2-stimulated luciferase activity (IC₅₀ can be calculated).
-
A partial agonist/antagonist may show weak agonism on its own but antagonize the more potent E2 at higher concentrations.
-
-
Proliferation Assay: This assay provides a key functional readout. A positive result confirms that the transcriptional activity observed in the reporter assay translates into a mitogenic cellular response, a critical characteristic of estrogenic action in breast cancer cells. [17][19] Example Data Summary Table:
| Assay | Parameter | 17β-Estradiol (E2) | Tamoxifen (SERM Control) | This compound |
| Binding (ERα) | RBA (%) | 100 | ~2-5 | Expected: 1-10 |
| Binding (ERβ) | RBA (%) | 100 | ~2-5 | Expected: 5-20 (Potentially > ERα) |
| Reporter (Agonist) | EC₅₀ (nM) | ~0.01 - 0.1 | >1000 (Weak partial agonist) | Expected: 1-50 |
| Reporter (Antagonist) | IC₅₀ (nM) | N/A | ~10-100 | Expected: May show antagonism |
| Proliferation | EC₅₀ (nM) | ~0.01 | >1000 (Antagonist in MCF-7) | Expected: 10-100 |
Note: Expected values are illustrative and should be determined experimentally.
Conclusion
This compound (Equol) serves as an excellent model compound for investigating the complexities of estrogen receptor modulation. By systematically applying the competitive binding, reporter gene, and cell proliferation assays detailed in these notes, researchers can effectively characterize its receptor affinity, transcriptional potency, and functional cellular impact. This integrated approach is essential for elucidating the mechanisms of phytoestrogens and for the broader discovery and development of novel SERMs with improved therapeutic profiles.
References
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols.
- Functions and physiological roles of two types of estrogen receptors, ERα and ERβ, identified by estrogen receptor knockout mouse. Journal of Steroid Biochemistry and Molecular Biology.
- Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment.
- Reporter gene assay demonstrates functional differences in estrogen receptor activity in purified breast cancer cells: a pilot study. International Journal of Cancer.
- A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods.
- Estrogen Receptors α and β as Determinants of Gene Expression: Influence of Ligand, Dose, and Chromatin Binding. Molecular Endocrinology.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program.
- TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program.
- Estrogen receptor signaling mechanisms. Vitamins and Hormones.
- The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives.
- Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Journal of Medicinal Chemistry.
- Estrogen receptor. Wikipedia.
- Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences.
- Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. Toxics.
- Detection of Weak Estrogenic Flavonoids Using a Recombinant Yeast Strain and a Modified MCF7 Cell Proliferation Assay. Journal of Agricultural and Food Chemistry.
- 3-(4-Hydroxyphenyl)-7-hydroxychroman. ChemBK.
- In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. International Journal of Molecular Sciences.
- Selective estrogen receptor modulator – Knowledge and References. Taylor & Francis Online.
- The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. FEBS Letters.
- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One.
- Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.
- Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology.
- 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol. PubChem.
- This compound. Appchem.
- Selective estrogen receptor modulation and reduction in risk of breast cancer, osteoporosis, and coronary heart disease. Journal of the National Cancer Institute.
- Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters.
- Selective estrogen receptor modulator. Wikipedia.
- The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current Opinion in Pharmacology.
- Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Medicinal Chemistry.
- The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. Biochemical Society Transactions.
Sources
- 1. chembk.com [chembk.com]
- 2. scispace.com [scispace.com]
- 3. The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Selective estrogen receptor modulation and reduction in risk of breast cancer, osteoporosis, and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 7. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appchemical.com [appchemical.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 13. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application of 3-(4-Hydroxyphenyl)chroman-7-ol in Neurodegenerative Disease Models: Advanced Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Neuroprotective Potential of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] A promising avenue of research involves the exploration of naturally occurring compounds with neuroprotective properties. Among these, this compound, commonly known as Equol, has emerged as a molecule of significant interest.
Equol is a non-steroidal estrogenic isoflavonoid, metabolized from daidzein, a component of soy, by gut microflora.[3][4] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors, showing a preferential binding to Estrogen Receptor β (ERβ), which is implicated in neuroprotection.[3][4][5] The neuroprotective effects of Equol are not limited to its hormonal activity; it is a multifaceted compound that also exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][6] These characteristics make Equol a compelling candidate for investigation in various neurodegenerative disease models.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound (Equol) in preclinical neurodegenerative disease models. The methodologies outlined herein are designed to be robust and reproducible, enabling a thorough investigation of Equol's therapeutic potential.
Part 1: Mechanistic Insights into the Neuroprotective Actions of Equol
The neuroprotective efficacy of Equol stems from its ability to modulate multiple cellular pathways implicated in the pathogenesis of neurodegenerative diseases. Understanding these mechanisms is crucial for designing and interpreting experimental outcomes.
Estrogen Receptor β (ERβ) Agonism
Equol, particularly the S-enantiomer produced by the human gut microbiome, is a potent ERβ agonist.[4] ERβ is expressed in various brain regions, including the hippocampus and cortex, which are vulnerable in neurodegenerative disorders.[7] Activation of ERβ by Equol is believed to trigger downstream signaling cascades that promote neuronal survival and synaptic plasticity.[8]
Antioxidant and Anti-inflammatory Pathways
Oxidative stress and neuroinflammation are key drivers of neuronal damage in AD and PD.[6] Equol has been shown to counteract these processes through several mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): Equol possesses direct antioxidant activity, capable of neutralizing harmful free radicals.[3]
-
Modulation of Inflammatory Mediators: In models of neuroinflammation, Equol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and downregulate inflammatory enzymes like iNOS and COX-2 in microglial cells.[9][10]
-
Activation of the Nrf2 Pathway: Isoflavones, including Equol, can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of endogenous antioxidant enzymes.[11][12]
The interplay of these mechanisms is visually represented in the following signaling pathway diagram:
Caption: Equol's multifaceted neuroprotective signaling pathways.
Part 2: In Vitro Application Protocols
In vitro models are indispensable for the initial screening and mechanistic evaluation of neuroprotective compounds. The following protocols detail the application of Equol in established cell-based models of neurodegeneration.
Preparation of Equol Stock Solution
For most cell culture applications, Equol should be dissolved in a suitable solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for Equol.
-
Stock Concentration: Prepare a 10 mM stock solution of Equol in DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Alzheimer's Disease Model: Aβ-Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model to study the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Protocol 2.2.1: Assessing Neuroprotection against Aβ-Induced Cytotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with Equol: Pre-treat the cells with varying concentrations of Equol (e.g., 0.1, 1, 10 µM) for 24 hours.[6][13]
-
Aβ Treatment: After pre-treatment, add Aβ25-35 or Aβ1-42 peptide to a final concentration of 10-20 µM and incubate for an additional 24 hours.[7][14]
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Expected Quantitative Outcomes:
| Treatment Group | Equol (µM) | Aβ (10 µM) | Expected % Cell Viability |
| Control | 0 | No | 100% |
| Aβ Only | 0 | Yes | ~50-60% |
| Equol + Aβ | 0.1 | Yes | Increased viability |
| Equol + Aβ | 1 | Yes | Significantly increased viability |
| Equol + Aβ | 10 | Yes | Further increased viability |
Parkinson's Disease Model: Oxidative Stress in PC12 Cells
PC12 cells, derived from a rat adrenal pheochromocytoma, are a common model for studying neuronal differentiation and oxidative stress-induced cell death, relevant to Parkinson's disease.
Protocol 2.3.1: Evaluating Antioxidant Effects against H₂O₂-Induced Oxidative Stress
-
Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate at 1 x 10^4 cells/well. Differentiate the cells by treating with 50-100 ng/mL Nerve Growth Factor (NGF) for 48-72 hours.
-
Pre-treatment with Equol: Pre-treat the differentiated cells with Equol (e.g., 1, 10, 50 µM) for 12-24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as 100 µM H₂O₂ for 4-6 hours.[15]
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
Expected Quantitative Outcomes:
| Treatment Group | Equol (µM) | H₂O₂ (100 µM) | Expected Relative Fluorescence Units (RFU) |
| Control | 0 | No | Baseline RFU |
| H₂O₂ Only | 0 | Yes | Significantly increased RFU |
| Equol + H₂O₂ | 1 | Yes | Reduced RFU |
| Equol + H₂O₂ | 10 | Yes | Significantly reduced RFU |
| Equol + H₂O₂ | 50 | Yes | Further reduced RFU |
Neuroinflammation Model: LPS-Stimulated Microglia (BV-2 cells)
Microglia are the resident immune cells of the brain, and their chronic activation contributes to neuroinflammation in neurodegenerative diseases. The BV-2 microglial cell line is a standard model to study inflammatory responses.
Protocol 2.4.1: Assessing Anti-inflammatory Effects
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treatment with Equol: Pre-treat the cells with Equol (e.g., 1, 5, 10, 20 µM) for 30 minutes.[10]
-
LPS Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]
-
Quantification of Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Expected Quantitative Outcomes:
| Treatment Group | Equol (µM) | LPS (100 ng/mL) | Expected Nitrite Concentration (µM) |
| Control | 0 | No | Baseline level |
| LPS Only | 0 | Yes | Significantly increased |
| Equol + LPS | 1 | Yes | Slightly decreased |
| Equol + LPS | 5 | Yes | Moderately decreased |
| Equol + LPS | 10 | Yes | Significantly decreased |
| Equol + LPS | 20 | Yes | Markedly decreased |
Part 3: In Vivo Application Protocols
Animal models are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of a compound in a complex biological system.
Parkinson's Disease Model: 6-OHDA-Induced Dopaminergic Neurodegeneration in Rats
The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats leads to the progressive loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[16][17]
Protocol 3.1.1: Evaluation of Neuroprotective Effects of Equol
-
Animal and Housing: Use adult male Sprague-Dawley or Wistar rats (200-250g). House them under standard laboratory conditions with ad libitum access to food and water.
-
Equol Administration: Administer Equol via oral gavage or intraperitoneal (i.p.) injection. A dose range of 10-40 mg/kg/day is a reasonable starting point based on studies with similar compounds.[18] Begin treatment 1-2 weeks prior to the 6-OHDA lesioning and continue throughout the experiment.
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA (8-16 µg in 4 µL of saline containing 0.02% ascorbic acid) unilaterally into the MFB.
-
-
Behavioral Assessment:
-
Apomorphine-induced rotation test: 2-3 weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 30-60 minute period. A reduction in rotations in the Equol-treated group indicates neuroprotection.
-
-
Post-mortem Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Caption: Experimental workflow for the 6-OHDA in vivo model.
Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice
The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice results in the selective destruction of dopaminergic neurons in the substantia nigra, providing another valuable model of Parkinson's disease.[19][20]
Protocol 3.2.1: Assessing Neuroprotection with Equol
-
Animals and Housing: Use male C57BL/6 mice (8-10 weeks old).
-
Equol Administration: Administer Equol (e.g., 10-40 mg/kg/day, p.o. or i.p.) for 7-14 days prior to and concurrently with MPTP administration.
-
MPTP Administration: Administer MPTP hydrochloride (20-30 mg/kg, i.p.) daily for 4-5 consecutive days.
-
Behavioral Assessment:
-
Rotarod test: 7-14 days after the last MPTP injection, assess motor coordination by measuring the latency to fall from a rotating rod.
-
Pole test: Measure the time taken to turn and descend a vertical pole to assess bradykinesia.
-
-
Post-mortem Analysis:
-
7-21 days after the final MPTP injection, sacrifice the mice and collect brain tissue.
-
Measure striatal dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Perform TH immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra.
-
Part 4: Concluding Remarks and Future Directions
The application of this compound (Equol) in neurodegenerative disease models offers a promising research trajectory. Its multifaceted mechanism of action, targeting key pathological pathways, underscores its potential as a therapeutic agent. The protocols provided in this guide offer a robust framework for investigating the neuroprotective effects of Equol in both in vitro and in vivo settings.
Future research should focus on elucidating the precise downstream targets of Equol within its signaling pathways, exploring its efficacy in other neurodegenerative disease models (e.g., Huntington's disease, ALS), and investigating its pharmacokinetic and safety profiles in more detail to pave the way for potential clinical translation.
References
- Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives. Taylor & Francis Online.
- Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT-mTOR Pathways. PubMed.
- Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways. PubMed Central.
- Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro. PubMed.
- Protection of PC12 Cells against Superoxide-induced Damage by Isoflavonoids from Astragalus mongholicus1. Biomedical and Environmental Sciences.
- Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro. PubMed Central.
- Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25–35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression. PubMed Central.
- Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25–35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression. MDPI.
- 6-OHDA mouse model of Parkinson's disease. protocols.io.
- Soybean Whey Bio-Processed Using Weissella hellenica D1501 Protects Neuronal PC12 Cells Against Oxidative Damage. PubMed Central.
- Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia. PubMed Central.
- Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. PubMed Central.
- Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Demen. Brittany Butts.
- In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS One.
- Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. PubMed.
- Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25-35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression. PubMed.
- Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. PubMed Central.
- Role of Estrogen Receptor Alpha and Beta Expression and Signaling on Cognitive Function During Aging. PubMed Central.
- Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives. PubMed.
- Equol: Pharmacokinetics and Biological Actions. PubMed Central.
- The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1. PubMed Central.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program.
- A 6-hydroxydopamine in vivo model of Parkinson's disease. PubMed.
- Bolus MPTP Injection in Aged Mice to Mimic Parkinson Disease: Effects of Low-Dose Antioxidant Treatment with Fullerene (C 60 ) and Fullerenol (C 60 (OH) 24 ). MDPI.
- S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. PubMed.
- S-equol, a metabolite of dietary soy isoflavones, alleviates lipopolysaccharide-induced depressive-like behavior in mice by inhibiting neuroinflammation and enhancing synaptic plasticity. PubMed.
- A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. PubMed Central.
- Protocol for the MPTP mouse model of Parkinson's disease. PubMed.
- Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25–35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT-mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Equol Pretreatment Protection of SH-SY5Y Cells against Aβ (25-35)-Induced Cytotoxicity and Cell-Cycle Reentry via Sustaining Estrogen Receptor Alpha Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soybean Whey Bio-Processed Using Weissella hellenica D1501 Protects Neuronal PC12 Cells Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. S-equol, a metabolite of dietary soy isoflavones, alleviates lipopolysaccharide-induced depressive-like behavior in mice by inhibiting neuroinflammation and enhancing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: 3-(4-Hydroxyphenyl)chroman-7-ol as a Versatile Substrate for Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as equol, is a non-steroidal estrogenic isoflavan.[1] It is not directly obtained from dietary sources but is a metabolite of the soy isoflavone daidzein, produced by specific intestinal microbiota.[2][3][4] The ability to produce equol varies significantly among individuals, with only about 30-60% of the human population capable of this conversion.[2] This variability has led to the "equol hypothesis," which posits that the health benefits of soy consumption may be enhanced in individuals who can produce equol.[1]
Equol has garnered considerable research interest due to its higher biological activity compared to its precursor, daidzein.[2] It exhibits a higher affinity for estrogen receptors, particularly estrogen receptor-β (ERβ), possesses potent antioxidant properties, and displays anti-androgenic activity by binding to 5α-dihydrotestosterone.[1][5][6] These properties suggest its potential in the prevention and treatment of hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain cancers.[2][5][7]
Given its biological significance, equol serves as a critical substrate for studying the kinetics of various drug-metabolizing enzymes, particularly Phase II conjugation enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs).[6][7][8] Understanding the kinetics of these enzymes with equol is paramount for elucidating its bioavailability, metabolic fate, and potential drug-drug interactions. This application note provides a comprehensive guide for utilizing this compound as a substrate in enzyme kinetics studies, with a specific focus on sulfotransferases.
Part 1: Physicochemical Properties and Handling
Accurate and reproducible kinetic studies begin with the proper handling and preparation of the substrate. Equol is a nonpolar molecule, making it relatively insoluble in aqueous solutions.[1] It is also known to be acid-labile, which requires careful consideration during sample preparation and analysis.[1]
| Property | Value/Information | Source |
| Chemical Name | 7-hydroxy-3-(4-hydroxyphenyl)-chroman | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | White-to-beige powder | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | [1][2] |
| Chirality | Exists as R-(+) and S-(-) enantiomers. The S-(-) form is the natural diastereoisomer produced by gut bacteria. | [1][5] |
| Stability | Unstable in acidic conditions. | [1][2] |
| Storage | Store as a solid at -20°C. Protect from light. Stock solutions in DMSO can be stored at -20°C for short periods. |
Recommendations for Handling and Stock Solution Preparation:
-
Use Racemic vs. Enantiomerically Pure Equol: Commercially available equol is often a racemic mixture ((±)equol).[1] For general kinetic studies, this may be sufficient. However, since intestinal bacteria exclusively produce S-(-)equol, and the enantiomers can have different biological activities and pharmacokinetic profiles, using the enantiomerically pure forms is recommended for more specific and physiologically relevant studies.[1][5][8]
-
Stock Solution Preparation: Due to its poor aqueous solubility, a stock solution of equol should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the reaction mixture, which should ideally be kept below 1% (v/v) to avoid enzyme inhibition.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes to maintain its integrity.
Part 2: Principle of the Enzyme Assay
The enzymatic conversion of this compound by conjugating enzymes involves the addition of a polar group, such as a sulfo- or glucuronyl- group, to one of its hydroxyl moieties. This biotransformation increases the water solubility of the compound, facilitating its excretion.[8]
For sulfotransferases (SULTs), the reaction involves the transfer of a sulfonate group from the universal donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to equol, forming equol sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).[9][10]
The rate of this reaction can be determined by monitoring the formation of the product (equol sulfate) over time. Due to the lack of a significant chromophoric or fluorophoric change upon sulfation, the most reliable and sensitive method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11][12][13] This technique allows for the specific and sensitive detection of both the substrate and the product.
Figure 1. General reaction scheme for the sulfation of equol by sulfotransferase enzymes.
Part 3: Detailed Experimental Protocol: A Case Study with Sulfotransferase 1A1 (SULT1A1)
This section provides a detailed protocol for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the sulfation of equol by recombinant human SULT1A1, a major phenol-sulfating enzyme.[14][15]
Objective:
To determine the Kₘ and Vₘₐₓ of recombinant human SULT1A1 for this compound.
Materials and Reagents:
-
Substrate: this compound (Equol) (Sigma-Aldrich or equivalent)
-
Enzyme: Recombinant human SULT1A1 (e.g., from R&D Systems[16], BioIVT[17], or other commercial sources)
-
Co-substrate: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) lithium salt hydrate (Sigma-Aldrich)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Quenching Solution: Acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated equol or a structurally similar compound).
-
Instrumentation:
-
Incubator or water bath set to 37°C
-
Centrifuge
-
UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Step-by-Step Protocol:
1. Preparation of Reagents and Standards:
-
Equol Stock Solution: Prepare a 20 mM stock solution of equol in DMSO. From this, create a series of working solutions by serial dilution in DMSO to achieve final assay concentrations ranging from approximately 0.1 to 20 times the expected Kₘ.
-
PAPS Stock Solution: Prepare a 1 mM stock solution of PAPS in nuclease-free water. Store in aliquots at -20°C. The final concentration in the assay should be saturating (typically 20-50 µM) to ensure the reaction rate is not limited by the co-substrate.[10][18]
-
Enzyme Working Solution: Dilute the recombinant SULT1A1 in reaction buffer to a concentration that will yield a linear reaction rate for the desired incubation time (e.g., 10-30 minutes). This must be determined empirically (see Part 4).
-
Standard Curve: Prepare a standard curve of the product, equol sulfate, in the reaction matrix (buffer quenched with acetonitrile) for accurate quantification. If an authentic standard is unavailable, relative quantification can be performed.
2. Enzyme Reaction Setup:
-
The reaction should be performed in triplicate in microcentrifuge tubes or a 96-well plate.
-
A typical reaction mixture (e.g., 50 µL final volume) is outlined in the table below.
-
It is crucial to include control reactions:
-
No Enzyme Control: To check for non-enzymatic degradation of the substrate.
-
No PAPS Control: To ensure the reaction is co-substrate dependent.
-
No Substrate Control: To check for any interfering peaks from the enzyme preparation.
-
| Component | Volume (µL) | Final Concentration |
| Reaction Buffer (50 mM Tris, 5 mM MgCl₂) | Variable | 1X |
| PAPS (from 1 mM stock) | 1 | 20 µM |
| Equol (from working stock) | 2.5 | 0.1 - 50 µM (example range) |
| Recombinant SULT1A1 | 10 | Empirically determined |
| Nuclease-free Water | To 50 µL | - |
-
Procedure:
-
Add buffer, water, and PAPS to the reaction tubes.
-
Add the equol working solutions to initiate the reaction.
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the enzyme working solution. Mix gently.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes) where the reaction is linear.
-
3. Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold quenching solution (e.g., 100 µL of acetonitrile with 0.1% formic acid and internal standard).
-
Vortex briefly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
4. Product Quantification using LC-MS/MS:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Rationale: LC-MS/MS provides high selectivity and sensitivity, allowing for the precise measurement of the analyte even in a complex matrix.[12][13]
-
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute equol and its sulfated metabolite.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfated metabolites.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both equol and equol sulfate.
-
Data Analysis:
-
Calculate Initial Velocity (v): From the LC-MS/MS data, quantify the amount of equol sulfate formed (in pmol or nmol) using the standard curve. Divide this by the incubation time and the amount of enzyme used to get the initial velocity (e.g., in pmol/min/mg protein).
-
Plot Data: Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism).[19][20]
Equation 1: Michaelis-Menten Equation v = (Vₘₐₓ * [S]) / (Kₘ + [S])
This will yield values for Vₘₐₓ (the maximum reaction velocity) and Kₘ (the substrate concentration at half Vₘₐₓ).[21] The Kₘ value is an indicator of the enzyme's affinity for the substrate.[21]
Figure 2. Workflow for determining enzyme kinetic parameters for equol.
Part 4: Considerations for Assay Development and Validation
A robust enzyme kinetics assay is a self-validating system. The following steps are critical to ensure the integrity and trustworthiness of the generated data.
-
Enzyme and Time Linearity: Before determining the Michaelis-Menten parameters, it is essential to establish conditions where the reaction rate is linear with respect to both enzyme concentration and time.[22]
-
Enzyme Linearity: Fix the substrate concentration (at a level near the expected Kₘ) and incubation time. Vary the enzyme concentration and plot product formation versus enzyme amount. Identify the range where this relationship is linear.
-
Time Linearity: Fix the enzyme and substrate concentrations. Measure product formation at several time points. Identify the time interval during which the rate of product formation is constant (linear). Subsequent experiments should use an incubation time within this linear range.[22]
-
-
Substrate Inhibition: Many sulfotransferases exhibit substrate inhibition at high concentrations of the phenolic substrate.[10][15][18] This manifests as a decrease in reaction velocity at higher substrate concentrations. It is crucial to test a wide range of equol concentrations to identify if substrate inhibition occurs. If it does, the data must be fitted to a substrate inhibition model (Equation 2) rather than the standard Michaelis-Menten equation.
Equation 2: Substrate Inhibition Equation v = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [S]/Kᵢ)) where Kᵢ is the substrate inhibition constant.
-
System Controls: As mentioned in the protocol, negative controls are non-negotiable. They ensure that the observed product formation is indeed the result of the specific enzymatic reaction of interest.
Part 5: Alternative Applications and Enzyme Systems
The versatility of this compound extends to its use as a substrate for other important enzyme families.
-
UDP-Glucuronosyltransferases (UGTs): Equol is also a known substrate for UGTs, which catalyze the transfer of glucuronic acid to the substrate.[7][11] The experimental setup is similar to the SULT assay, with the key difference being the use of UDP-glucuronic acid (UDPGA) as the co-substrate instead of PAPS.[23][24] The product, equol glucuronide, can also be readily quantified by LC-MS/MS.[8][11]
-
Cytochrome P450 (CYP) Enzymes: While conjugation is the primary metabolic pathway for equol, oxidative metabolism by CYP enzymes can also occur, leading to hydroxylated products.[2] To study these reactions, the assay would require a source of CYP enzymes (e.g., human liver microsomes or recombinant CYPs) and the co-substrate NADPH (the nicotinamide adenine dinucleotide phosphate, reduced form).
Part 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low product detected | 1. Inactive enzyme. 2. Degraded co-substrate (PAPS/UDPGA). 3. Incorrect buffer pH or composition. 4. Error in reagent concentration. | 1. Verify enzyme activity with a known positive control substrate.[16] 2. Use fresh or properly stored co-substrate. 3. Check and adjust buffer pH. 4. Recalculate and remake stock solutions. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Poor mixing of reaction components. | 1. Use calibrated pipettes; be consistent. 2. Stagger the initiation/termination of reactions to ensure precise timing. 3. Ensure thorough but gentle mixing after adding each component. |
| Non-linear reaction rates | 1. Incubation time is too long, leading to substrate depletion (>10-15%). 2. Enzyme concentration is too high. 3. Substrate or product inhibition. | 1. Reduce the incubation time or enzyme concentration.[22] 2. Perform enzyme linearity tests to find the optimal concentration. 3. Test a wider range of substrate concentrations and fit to an appropriate kinetic model. |
| High background in "no enzyme" control | 1. Non-enzymatic degradation of substrate. 2. Contamination of reagents. | 1. Assess substrate stability in the reaction buffer over time. 2. Use fresh, high-purity reagents. |
Conclusion
This compound (equol) is a biologically significant isoflavonoid metabolite that serves as an excellent and physiologically relevant substrate for in vitro enzyme kinetics studies. Its utility spans across key drug-metabolizing enzyme families, including SULTs and UGTs. By employing the robust protocols and validation principles outlined in this guide, researchers can accurately determine the kinetic parameters of these enzymes. Such data is invaluable for understanding the metabolic fate of equol, its potential impact on human health, and its role in the broader context of drug development and personalized nutrition.
References
- Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods.
- Setchell, K. D., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of nutrition.
- Jackson, K. G., et al. (2013). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry.
- Setchell, K. D., et al. (2011). The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. The American Journal of Clinical Nutrition.
- Substrates and enzymes of the equol biosynthesis pathway from daidzein. ResearchGate.
- LC-ESI-MS/MS chromatograms of (A) chemically synthesized metabolites of equol. ResearchGate.
- Vázquez, L., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Molecules.
- Yoshikata, R., et al. (2024). Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women. PLOS ONE.
- Vázquez, L., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients.
- Zhang, Y., et al. (2023). Equol: a metabolite of gut microbiota with potential antitumor effects. Journal of Animal Science and Biotechnology.
- In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. Foods.
- Showing Compound Equol (FDB021824). FooDB.
- Shimada, Y., et al. (2012). Identification of an Enzyme System for Daidzein-to-Equol Conversion in Slackia sp. Strain NATTS. Applied and Environmental Microbiology.
- SULT1A1 - Sulfotransferase 1A1 - Homo sapiens (Human). UniProt.
- Compositions and products containing S-equol, and methods for their making. Google Patents.
- W.T. Johnson, et al. (2022). Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. International Journal of Molecular Sciences.
- Human Sulfotransferase Assays With PAPS Production in situ. Refubium - Freie Universität Berlin.
- Berger, I., et al. (2011). Kinetic parameters of SULT1A1 wild-type and newly evolved 5C2, 5F8 and D249G mutants with pNP and 3CyC. figshare.
- Setchell, K. D., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of nutrition.
- Obara, A., et al. (2019). Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS. Journal of Mass Spectrometry.
- Sinan, O. (2012). Enzyme kinetics: Teaching using polyphenoloxidase with a practical science activity. EEST Part B Social and Educational Studies.
- Nagar, S., et al. (2006). Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation. Molecular Pharmacology.
- Human Sulfotransferase Enzymes. BioIVT.
- Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory pathways. PubMed.
- Enzyme Kinetic Assay. Creative Biogene.
- Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory pathways. ResearchGate.
- Determination of Phenol with Peroxidase Immobilized on CaCO3. MDPI.
- Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. PubMed.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology.
- Enzyme Kinetics of PAPS-Sulfotransferase. PubMed.
- Vázquez, L., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients.
- 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. The Journal of Biological Chemistry.
- The structures of PAPS and coenzyme A. ResearchGate.
- Cautions and Research Needs Identified at the Equol, Soy, and Menopause Research Leadership Conference. The Journal of Nutrition.
- UDP-Glucuronosyltransferases in responses to environmental and endogenous toxins. Grantome.
- Enzyme Kinetics. TeachMePhysiology.
- Michaelis-Menten Kinetics. Chemistry LibreTexts.
- Enzyme Kinetics. Mahatma Gandhi Central University.
Sources
- 1. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of equol‐7‐glucuronide‐4′‐sulfate, monoglucuronides and monosulfates in human plasma of 2 equol producers after administration of kinako by LC‐ESI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]
- 14. uniprot.org [uniprot.org]
- 15. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. bioivt.com [bioivt.com]
- 18. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mgcub.ac.in [mgcub.ac.in]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human UDP-glucuronosyltransferases: metabolism, expression, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Bioavailability of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol): Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the assessment of the bioavailability of 3-(4-Hydroxyphenyl)chroman-7-ol, a compound of significant interest in pharmaceutical and nutraceutical research. More commonly known as Equol, this isoflavandiol is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiome. Its biological activity is intrinsically linked to its systemic availability. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, step-by-step methodologies. We will delve into the critical in vitro and in vivo techniques necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Equol, thereby providing a robust framework for its preclinical evaluation.
Introduction: The Significance of Bioavailability for Equol
This compound, or Equol, is a non-steroidal estrogen with a chiral center, existing as S-(-)-Equol and R-(+)-Equol. The S-enantiomer is exclusively produced by the human gut microbiota from daidzein, an isoflavone abundant in soy products. The ability to produce Equol varies significantly among individuals, leading to classifications of "Equol producers" and "non-producers". This variability underscores the critical importance of understanding its bioavailability to correlate dietary intake of precursors with potential physiological effects.
Equol's therapeutic potential is a subject of ongoing research, with studies suggesting benefits in managing menopausal symptoms, osteoporosis, and certain hormone-dependent cancers. However, its efficacy is contingent upon its successful absorption and the extent to which it reaches systemic circulation in its active form. Therefore, a thorough assessment of its bioavailability is a cornerstone of its development as a therapeutic agent or a key biomarker of dietary soy intake.
This guide will provide a holistic approach to assessing Equol's bioavailability, encompassing both cell-based in vitro models that predict intestinal permeability and metabolic stability, and in vivo pharmacokinetic studies that provide definitive data on its systemic fate.
In Vitro Assessment of Bioavailability
In vitro models offer a high-throughput and cost-effective means to screen and characterize the bioavailability of compounds in the early stages of development. For Equol, two key in vitro assays are paramount: the Caco-2 permeability assay to predict intestinal absorption and the liver microsome stability assay to evaluate first-pass metabolism.
Intestinal Permeability Assessment: The Caco-2 Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely accepted by regulatory agencies like the FDA for predicting the oral absorption of drugs.[1][2]
Causality of Experimental Choices: The bidirectional nature of the Caco-2 assay is crucial. By measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice versa (B→A), we can not only determine the rate of passive diffusion but also identify the involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the compound is a substrate for efflux transporters, which can limit its net absorption.[3]
Protocol 1: Bidirectional Caco-2 Permeability Assay for this compound
Objective: To determine the apparent permeability coefficient (Papp) of Equol and assess its potential as a P-glycoprotein (P-gp) substrate.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
This compound (Equol)
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter. TEER values should be >250 Ω·cm² to indicate a well-formed monolayer.[4]
-
Confirm low paracellular permeability by testing the transport of Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport:
-
Add HBSS containing Equol (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add HBSS containing Equol (e.g., 10 µM) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
P-gp Inhibition:
-
Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in the donor compartment to determine if Equol is a P-gp substrate.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of Equol in all samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of Verapamil confirms P-gp involvement.
-
Visualization of Caco-2 Permeability Assay Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Metabolic Stability Assessment: Liver Microsome Assay
The liver is the primary site of drug metabolism. An in vitro liver microsomal stability assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a key determinant of its first-pass metabolism and overall bioavailability.
Causality of Experimental Choices: This assay quantifies the rate of disappearance of the parent compound (Equol) over time when incubated with liver microsomes and the necessary cofactor, NADPH. A high rate of metabolism in this assay suggests that the compound may have low oral bioavailability due to extensive first-pass clearance in the liver. This information is crucial for predicting in vivo clearance and for guiding further drug development strategies.
Protocol 2: Liver Microsomal Stability Assay for this compound
Objective: To determine the in vitro metabolic stability of Equol in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (Equol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard)
-
Incubator or water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Equol in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the reaction mixture containing phosphate buffer and HLM.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining Equol in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Equol remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Sources
- 1. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(4-Hydroxyphenyl)chroman-7-ol (Equol) in Drug Discovery and Development
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-hydroxyphenyl)chroman-7-ol, widely known as Equol, in drug discovery and development. This document details the significance of Equol as a selective estrogen receptor modulator (SERM), its synthesis, purification, and characterization, along with detailed protocols for assessing its biological activity both in vitro and in vivo. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction: The Significance of Equol in Drug Discovery
This compound, or Equol, is a chiral isoflavandiol metabolized from daidzein, an isoflavone found in soybeans and other legumes, by the action of gut microflora.[1][2] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), positioning it as a phytoestrogen of significant interest in drug discovery.[3] Notably, only about 25-50% of the human population possesses the gut microbiome capable of producing Equol, leading to variability in its physiological effects from soy consumption.[4]
Equol's therapeutic potential stems from its activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[5] This dual activity makes them promising candidates for hormone replacement therapy, osteoporosis, cardiovascular disease, and the treatment of hormone-dependent cancers like breast and prostate cancer.[6]
Equol exists as two enantiomers, (S)-Equol and (R)-Equol. The (S)-enantiomer is the form produced by the gut microbiota and exhibits a higher binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα).[2] This differential affinity is a key aspect of its SERM profile and a critical consideration in drug development.
Chemical and Physical Properties of (±)-Equol:
| Property | Value |
| Molecular Formula | C15H14O3[6] |
| Molar Mass | 242.27 g/mol [7] |
| Melting Point | 158-160 °C[6] |
| CAS Number | 66036-38-2 (racemic)[6] |
| PubChem CID | 11356877 (isophenoxodiol, another related structure)[8] |
Mechanism of Action: Equol as a SERM
Equol exerts its biological effects primarily through its interaction with estrogen receptors ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression upon binding to estrogen or estrogen-like compounds. The tissue-specific effects of Equol are determined by the differential expression of ERα and ERβ in various tissues, as well as the recruitment of co-activator and co-repressor proteins to the receptor-ligand complex.
(S)-Equol has a notably higher binding affinity for ERβ, which is predominantly expressed in the central nervous system, cardiovascular system, bone, and prostate.[2] In contrast, ERα is the dominant receptor in the uterus, mammary glands, and liver. This preferential binding to ERβ is thought to underlie many of the beneficial effects of Equol, such as its neuroprotective and cardioprotective properties, while minimizing the proliferative effects in uterine and breast tissue that are associated with ERα activation.
Caption: Simplified signaling pathway of Equol as a SERM.
Synthesis and Purification of Equol
The availability of pure Equol is essential for research and development. Both chemical synthesis and biosynthesis methods are employed.
Chemical Synthesis of Racemic (±)-Equol
A common route for the chemical synthesis of racemic Equol involves the catalytic hydrogenation of daidzein.
Protocol 3.1.1: Catalytic Hydrogenation of Daidzein
-
Principle: This method reduces the double bond in the C-ring of daidzein to produce the chroman structure of Equol.
-
Materials:
-
Daidzein
-
Palladium on charcoal (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Reaction flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve daidzein in anhydrous ethanol in a reaction flask.
-
Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of daidzein).
-
Place the flask in a hydrogenation apparatus and purge with nitrogen gas.
-
Introduce hydrogen gas and maintain a positive pressure (e. g., balloon pressure or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude (±)-Equol.
-
-
Causality: The palladium catalyst is crucial for the addition of hydrogen across the double bond. Anhydrous ethanol is used as a solvent because it readily dissolves daidzein and is inert under the reaction conditions.
Purification of (±)-Equol
The crude product from chemical synthesis requires purification, typically by column chromatography.
Protocol 3.2.1: Silica Gel Column Chromatography
-
Principle: Separation is based on the differential adsorption of Equol and impurities onto the silica gel stationary phase.
-
Materials:
-
Crude (±)-Equol
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude (±)-Equol in a minimal amount of a suitable solvent (e. g., ethyl acetate or dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing pure Equol and evaporate the solvent.
-
-
Causality: A gradient elution is used to first wash out non-polar impurities with a low concentration of the more polar ethyl acetate, and then the concentration of ethyl acetate is gradually increased to elute the more polar Equol.
Chiral Separation of (S)- and (R)-Equol
Since the enantiomers of Equol have different biological activities, their separation is often necessary.[2] This is typically achieved using chiral HPLC.[9]
Protocol 3.3.1: Chiral HPLC Separation
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Materials:
-
Racemic (±)-Equol
-
Chiral HPLC column (e. g., Chiralpak® IA)
-
HPLC system with a UV detector
-
Mobile phase (e. g., a mixture of hexane and isopropanol)
-
-
Procedure:
-
Dissolve racemic (±)-Equol in the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e. g., 280 nm).
-
Collect the separated enantiomer peaks.
-
Confirm the identity and purity of each enantiomer using appropriate analytical techniques (e. g., mass spectrometry, polarimetry).
-
-
Causality: The CSP contains chiral selectors that form transient diastereomeric complexes with the Equol enantiomers. The differing stability of these complexes results in their separation.
In Vitro Evaluation of Equol's Biological Activity
A battery of in vitro assays is used to characterize the estrogenic and anti-estrogenic activity of Equol.
Estrogen Receptor Binding Assay
Protocol 4.1.1: Competitive ER Binding Assay
-
Principle: This assay measures the ability of Equol to compete with a radiolabeled estrogen (e. g., [3H]-estradiol) for binding to ERα and ERβ.[10]
-
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-estradiol
-
Equol (and other test compounds)
-
Assay buffer
-
Scintillation counter
-
-
Procedure:
-
In a multi-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [3H]-estradiol in the presence of increasing concentrations of Equol.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand (e. g., by filtration or dextran-coated charcoal).
-
Quantify the amount of bound [3H]-estradiol using a scintillation counter.
-
Calculate the IC50 value (the concentration of Equol that inhibits 50% of the specific binding of [3H]-estradiol).
-
-
Causality: A lower IC50 value indicates a higher binding affinity of Equol for the estrogen receptor.
Estrogen Receptor Transactivation Assay (Reporter Gene Assay)
Protocol 4.2.1: Yeast-Based Reporter Gene Assay
-
Principle: This assay uses genetically modified yeast cells that express a human estrogen receptor and a reporter gene (e. g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element (ERE).[10][11] Binding of an agonist to the ER activates the transcription of the reporter gene, leading to a measurable signal.
-
Materials:
-
Yeast strain co-expressing hER and an ERE-reporter construct
-
Yeast growth medium
-
Equol (and other test compounds)
-
Lysis buffer
-
Substrate for the reporter enzyme (e. g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase)
-
Spectrophotometer
-
-
Procedure:
-
Culture the yeast cells to a suitable density.
-
Expose the cells to various concentrations of Equol.
-
After an incubation period, lyse the cells.
-
Add the substrate for the reporter enzyme and measure the product formation over time using a spectrophotometer.
-
Determine the EC50 value (the concentration of Equol that produces 50% of the maximal response).
-
-
Causality: The intensity of the reporter signal is directly proportional to the level of ER-mediated gene transcription, providing a measure of the estrogenic or anti-estrogenic activity of the compound.
Cell Proliferation Assay (E-SCREEN Assay)
Protocol 4.3.1: MCF-7 Cell Proliferation Assay
-
Principle: This assay measures the ability of Equol to stimulate the proliferation of estrogen-dependent human breast cancer cells (MCF-7).[10][12]
-
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum
-
Equol (and other test compounds)
-
Cell proliferation detection reagent (e. g., MTT, WST-1)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Replace the medium with phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treat the cells with various concentrations of Equol.
-
Incubate for several days.
-
Add a cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.
-
Calculate the proliferative effect relative to a vehicle control.
-
-
Causality: The proliferation of MCF-7 cells is dependent on the activation of the ER signaling pathway. An increase in cell number indicates an estrogenic effect of the test compound.
Caption: Workflow for the in vitro evaluation of Equol.
In Vivo Evaluation of Equol's Biological Activity
In vivo models are essential for assessing the physiological effects of Equol in a whole organism.[13]
Rodent Uterotrophic Assay
Protocol 5.1.1: Immature Rat Uterotrophic Assay
-
Principle: This is a standardized assay to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.[14][15]
-
Materials:
-
Immature female rats (e. g., 21-22 days old)
-
Equol
-
Vehicle (e. g., corn oil)
-
Positive control (e. g., ethinyl estradiol)
-
Animal balance
-
Dissection tools
-
-
Procedure:
-
Acclimatize the animals for a few days.
-
Randomly assign animals to treatment groups (vehicle control, positive control, and different doses of Equol).
-
Administer the compounds daily for 3 consecutive days (e. g., by oral gavage or subcutaneous injection).
-
On the fourth day, euthanize the animals and carefully dissect the uteri.
-
Blot the uteri to remove excess fluid and record the wet weight.
-
Compare the uterine weights of the treated groups to the control group.
-
-
Causality: The uterus is a primary target tissue for estrogens, and its growth is stimulated by the activation of ERα. An increase in uterine weight is a reliable indicator of estrogenic activity.[12]
Summary of Expected Outcomes for In Vivo Uterotrophic Assay:
| Treatment Group | Expected Change in Uterine Weight | Interpretation |
| Vehicle Control | Baseline | No estrogenic stimulation |
| Positive Control (Ethinyl Estradiol) | Significant increase | Potent estrogenic activity |
| Equol (various doses) | Dose-dependent increase | Estrogenic activity of Equol |
Concluding Remarks
This compound (Equol) represents a promising scaffold for the development of novel SERMs. Its unique biological profile, characterized by preferential binding to ERβ, warrants further investigation for a range of therapeutic applications. The protocols detailed in these application notes provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of Equol and its analogs. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is paramount for advancing drug discovery and development programs.
References
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]
- Sirbu, E. (2006).
- Sirbu, E. (2006).
- Diel, P., Schmidt, S., & Vollmer, G. (2002). In vivo test systems for the quantitative and qualitative analysis of the biological activity of phytoestrogens. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 157–166. [Link]
- Lee, H., Kim, T. H., Choi, J. S., & Kim, J. H. (2022). Comparative study of estrogenic activities of phytoestrogens using OECD in vitro and in vivo testing methods. Toxicology and Applied Pharmacology, 434, 115815. [Link]
- Diel, P., Schmidt, S., & Vollmer, G. (2002). In vivo test systems for the quantitative and qualitative analysis of the biological activity of phytoestrogens. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 157–166. [Link]
- Cherdshewasart, W., Panriansaen, R., & Pioruńska-Stolzmann, M. (2009). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of Applied Toxicology, 29(5), 405–412. [Link]
- Wang, X., Feng, T., & Li, Y. (2022). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. Foods, 11(21), 3505. [Link]
- Gheribi, E. (2021). The Potential Effects of Phytoestrogens: The Role in Neuroprotection. Molecules, 26(10), 2944. [Link]
- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., & Helferich, W. G. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559–1567. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 91547, this compound. [Link]
- Lee, P. G., Lee, S. H., Lee, J. H., Kim, B. G., & Lee, C. H. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants. Frontiers in Bioengineering and Biotechnology, 10, 847385. [Link]
- Lee, D., & Kim, J. (2022). (A) (S)-Equol production by a recombinant E. coli BL21(DE3) strain...
- ChemBK. (2024). 3-(4-Hydroxyphenyl)-7-hydroxychroman. [Link]
- Ribaudo, G., Coghi, P., Zanforlin, E., Law, B. Y. K., Wu, Y. Y. J., Han, Y., Qiu, A. C., Qu, Y. Q., & Zagotto, G. (2021). 2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol. Molbank, 2021(2), M1234. [Link]
- Conlon, H. A., E-R., S., & Geiger, F. M. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 136(30), 10558–10561. [Link]
- Liu, H., & Wang, Y. (2010). Discovery of estrogen receptor modulators: a review of virtual screening and SAR efforts. Expert Opinion on Drug Discovery, 5(6), 577–587. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11356877, 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol. [Link]
- Sunway Pharm Ltd. (S)-3-(4-Hydroxyphenyl)chroman-7-ol. [Link]
- Li, Y., Li, Q., & Li, D. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085–1093. [Link]
- Speranza, G., & Manitto, P. (1993). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1–2. [Link]
- Choi, S. Z., Choi, S. U., & Lee, K. R. (2005). 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors. Biological & Pharmaceutical Bulletin, 28(9), 1798–1800. [Link]
- de Oliveira, A. C., de Souza, A. A., da Silva, A. M., & de Oliveira, D. B. (2022).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139031024, 3-(4-Hydroxy-phenyl)-5-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11579739, (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 662, 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One. [Link]
- AA Blocks. 67604-48-2 | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one. [Link]
Sources
- 1. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. (S)-3-(4-Hydroxyphenyl)chroman-7-ol - CAS:531-95-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol | C15H12O3 | CID 11356877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. kb.osu.edu [kb.osu.edu]
- 10. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Assay for Selective Estrogen Receptor Modulators - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 12. Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study of estrogenic activities of phytoestrogens using OECD in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo test systems for the quantitative and qualitative analysis of the biological activity of phytoestrogens. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving the solubility of "3-(4-Hydroxyphenyl)chroman-7-ol" for biological assays
Technical Support Center: 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
A Guide to Improving Solubility for Biological Assays
Welcome, researchers. As a Senior Application Scientist, I've developed this technical guide to address a critical challenge encountered when working with the isoflavandiol Equol, chemically known as this compound: its limited aqueous solubility. This guide provides field-proven troubleshooting strategies and foundational knowledge to help you achieve consistent and reliable results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the systematic name for Equol [1]. It is a nonsteroidal estrogen metabolized from daidzein, an isoflavone found in soy, by intestinal microflora[2][3][4]. Equol is of significant research interest because it has a similar structure to estradiol and can bind to estrogen receptors (ERs), exhibiting biological activity[2].
Notably, Equol exists as two distinct stereoisomers (enantiomers): S-(-)-equol and R-(+)-equol[2]. The S-(-)-enantiomer is the exclusive form produced by gut bacteria and shows a significantly higher binding affinity for Estrogen Receptor β (ERβ) compared to Estrogen Receptor α (ERα), making it a selective ER modulator (SERM)[5][6][7][8]. This selectivity is a key reason for its investigation in hormone-dependent conditions[2][5].
| Property | Value | Source |
| IUPAC Name | (3S)-3-(4-Hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |
| Common Name | (S)-Equol | [9][10] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][9] |
| Molar Mass | 242.27 g/mol | [1] |
| CAS Number | 531-95-3 ((S)-Equol)[1][9][10], 94105-90-5 ((±)-Equol, Racemic)[11][12] |
Q2: Why does my Equol precipitate when I add it to cell culture media or aqueous buffers?
Equol is a lipophilic (hydrophobic) molecule with a non-planar structure and two phenolic hydroxyl groups[3]. This chemical nature results in low intrinsic solubility in water-based systems like phosphate-buffered saline (PBS) or cell culture media.
When you add a concentrated stock solution of Equol (typically dissolved in an organic solvent like DMSO) to an aqueous buffer, the solvent environment changes abruptly. The organic solvent disperses, and if the final concentration of Equol exceeds its aqueous solubility limit, the compound molecules will aggregate and precipitate out of the solution, a phenomenon often called "crashing out." This leads to a supersaturated, thermodynamically unstable solution where the effective concentration of dissolved, biologically active compound is unknown and inconsistent[13].
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?
Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution under specific conditions (e.g., time, temperature)[14][15]. This is most relevant for screening assays where you prepare working solutions from a DMSO stock[14].
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound is maximal and stable[14][15][16]. This value is critical for formulation development and understanding the absolute solubility limit[14].
For most in vitro biological assays, kinetic solubility is the more immediate practical concern , as it dictates how you can successfully prepare your working solutions without precipitation.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
Problem: My compound precipitates immediately or over the course of my experiment.
This is the most common issue. It indicates that the kinetic solubility of Equol in your specific assay medium has been exceeded.
The first line of defense is to properly use an organic co-solvent. DMSO and ethanol are the most common choices.
| Solvent | (±)-Equol Solubility | Source |
| DMSO | ~20 mg/mL (~82.5 mM) | [12] |
| Ethanol | ~20 mg/mL (~82.5 mM) | [12] |
| DMF | ~10 mg/mL (~41.3 mM) | [12] |
| Ethanol:PBS (1:10, pH 7.2) | ~0.1 mg/mL (~0.41 mM or 410 µM) | [12] |
Causality: The high solubility in pure organic solvents allows for a concentrated stock. However, the final concentration of the organic solvent in your assay must be low enough to not cause cellular toxicity or interfere with the assay, typically ≤0.5% for DMSO.
-
Prepare a High-Concentration Stock: Dissolve solid Equol in 100% DMSO or absolute ethanol to create a concentrated stock (e.g., 20-50 mM). Ensure it is fully dissolved. Purging the vial with an inert gas like nitrogen or argon can improve stability[12].
-
Perform Intermediate Dilutions (Optional): If needed, create intermediate dilutions from your primary stock using the same pure solvent.
-
The Critical Final Dilution:
-
Warm your aqueous assay medium/buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous medium, add the small volume of your Equol stock solution drop-by-drop. This rapid mixing helps prevent localized areas of high concentration that trigger precipitation.
-
-
Include a Vehicle Control: Always run a parallel experiment using the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This is essential to confirm that any observed effects are due to Equol and not the solvent.
-
Prepare Fresh: Aqueous solutions of Equol are not recommended for storage. Prepare your final working solutions fresh for each experiment[12].
If co-solvents are insufficient or if you need a higher concentration, cyclodextrins are an excellent alternative.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets" to encapsulate hydrophobic guest molecules like Equol, forming an inclusion complex that is significantly more water-soluble[17][18][19][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity[17][19].
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to create a stock solution (e.g., 40% w/v).
-
Method A (From Solid):
-
Weigh the required amount of solid Equol into a glass vial.
-
Add the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (e.g., 4-24 hours) to allow for complex formation.
-
-
Method B (From Organic Stock):
-
Dissolve Equol in a minimal amount of a volatile solvent like ethanol.
-
Add this solution to the stirring HP-β-CD solution.
-
Allow the ethanol to evaporate while stirring, which drives the Equol into the cyclodextrin cavities.
-
-
Clarify the Solution: Centrifuge or filter the final solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the water-soluble Equol-cyclodextrin complex.
-
Determine Concentration: The concentration of Equol in the final solution should be analytically determined (e.g., via HPLC-UV with a calibration curve) to ensure accuracy.
Caption: Decision workflow for selecting a solubilization strategy.
Technical Deep Dive: Biological Context and Assay Integrity
Understanding why you are performing an assay can inform how you troubleshoot it. Equol primarily exerts its effects through estrogen receptors.
-
Estrogen Receptor β (ERβ): S-(-)-Equol is a selective agonist for ERβ[5][8]. Activation of ERβ can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation[21][22][23]. Equol can also activate the Nrf2/ARE antioxidant pathway, providing cytoprotective effects in endothelial cells[21][23].
-
G protein-coupled Estrogen Receptor 1 (GPER1): Equol can also signal through GPER1 (also known as GPR30), a membrane-bound receptor that mediates rapid, non-genomic estrogenic effects[24][25][26][27]. This pathway also involves transactivation of the epidermal growth factor receptor (EGFR) and activation of MAPK/ERK and PI3K/Akt signaling[24][27].
An insufficient concentration of dissolved Equol can lead to a failure to activate these pathways, resulting in false-negative data.
Caption: Simplified signaling pathways activated by Equol.
Protocol: Basic Kinetic Solubility Assessment
To ensure your results are valid, you must know the solubility limit in your specific system.
-
Preparation: Prepare a 200 µM solution of Equol in your final assay buffer (containing the same percentage of DMSO as your experiments, e.g., 0.5%) from a 40 mM DMSO stock. Also prepare a series of dilutions (e.g., 100, 50, 25, 12.5 µM) in the same buffer.
-
Equilibration: Incubate the solutions at your experimental temperature (e.g., room temp or 37°C) for 2 hours with gentle shaking[14].
-
Separation: Transfer the solutions to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of Equol using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer[28].
-
Analysis: The highest concentration that remains fully in solution without significant loss compared to the nominal concentration is your approximate kinetic solubility limit. This is the maximum concentration you can reliably use in your assays.
By applying these principles and protocols, you can overcome the solubility challenges of this compound, ensuring your experimental data is both accurate and reproducible.
References
- Setchell, K. D. R., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of Nutrition, 140(7), 1362S–1368S. [Link]
- Wikipedia contributors. (2023). Equol. In Wikipedia, The Free Encyclopedia. [Link]
- Wang, XL., Li, W., Li, Y. et al. (2024). Equol: a metabolite of gut microbiota with potential antitumor effects. Cancer Cell Int, 24, 183. [Link]
- Setchell, K. D. R., Clerici, C., Lephart, E. D., et al. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072-1079. [Link]
- Muthyala, R. S., Ju, Y. H., Sheng, S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567. [Link]
- García-Pérez, M. Á., Abellán-Victorio, A., L-Salas, J. C., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Molecules, 24(18), 3395. [Link]
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- Patel, D., Patel, M., & Shah, S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1227807. [Link]
- American Pharmaceutical Review. (2012).
- Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery, 4(9), 1145-1155. [Link]
- Mu, H., Holm, R., & Müllertz, A. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. International Journal of Pharmaceutics, 453(1), 215-224. [Link]
- Liu, B., Zhao, Y., & Liu, S. (2020). G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases. Frontiers in Pharmacology, 11, 595603. [Link]
- Zhang, Y., Wang, D., Yu, Y., et al. (2013). Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLoS ONE, 8(11), e79799. [Link]
- Levis, S., & Ghavami, A. (2025). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Nutrients, 17(1), 123. [Link]
- Reactome. (2024). GPER1 signaling. [Link]
- Mu, H., Holm, R., & Müllertz, A. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. International journal of pharmaceutics, 453(1), 215–224. [Link]
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1137. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91469, Equol. [Link]
- ResearchGate. (n.d.).
- Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents.
- Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- Zhang, Y., Wang, D., Yu, Y., et al. (2013). Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLoS ONE, 8(11), e79799. [Link]
- Shimada, Y., & Mukai, J. (2016). What Equol Can Do for Human Health? Journal of Nutritional Science and Vitaminology, 62(2), 143-146. [Link]
- García-Pérez, M. Á., Abellán-Victorio, A., L-Salas, J. C., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Molecules, 24(18), 3395. [Link]
- Santos, R. S., & Diniz, L. P. (2019). G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes.
- Zhang, J., & Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective. Advanced Drug Delivery Reviews, 65(9), 1215-1233. [Link]
- ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [Link]
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
- Sánchez, A. M., & Diaz-Chico, B. N. (2025). Interaction of GPER-1 with the endocrine signaling axis in breast cancer. Frontiers in Endocrinology, 15, 1345678. [Link]
- Inventiva Pharma. (n.d.).
- Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
- Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Lee, J., & Kim, B. G. (2018). Correlation plot between daidzein solubility vs. (S)-equol yield.
Sources
- 1. Equol - Wikipedia [en.wikipedia.org]
- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Equol | C15H14O3 | CID 91469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. alzet.com [alzet.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.plos.org [journals.plos.org]
- 24. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 25. Reactome | GPER1 signaling [reactome.org]
- 26. What are GPER1 agonists and how do they work? [synapse.patsnap.com]
- 27. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"3-(4-Hydroxyphenyl)chroman-7-ol" stability and degradation in solution
<_ _>
Introduction
Welcome to the technical resource guide for 3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol. This document is designed for researchers, scientists, and drug development professionals who are working with this potent isoflavone metabolite. Equol is a nonsteroidal estrogen produced from the metabolism of daidzein by intestinal microflora and has garnered significant interest for its potential health benefits, including high antioxidant activity.[1][2] Its stability in experimental solutions is paramount for obtaining accurate and reproducible results. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Equol) and why is its stability important?
A1: this compound, or Equol, is a metabolite of the soy isoflavone daidzein, produced by specific gut bacteria.[1][2] It is recognized for having greater biological activity and stability compared to its precursor, daidzein.[2][3] The stability of Equol in solution is critical because degradation can lead to a loss of biological activity, the formation of interfering byproducts, and inaccurate quantification in analytical assays. This can compromise the validity of research findings, especially in studies related to its estrogenic, antioxidant, and other therapeutic effects.[4][5]
Q2: What are the primary factors that cause the degradation of Equol in solution?
A2: The primary factors affecting Equol's stability in solution are pH, exposure to oxygen (oxidation), and light (photodegradation).
-
pH: As a phenolic compound, Equol's stability is pH-dependent. Phenolic compounds are generally more stable in acidic to neutral conditions and tend to degrade in alkaline (high pH) environments.[6][7] One study notes that Equol is unstable in acid.[1]
-
Oxidation: The two phenolic hydroxyl groups in Equol's structure make it susceptible to oxidation, especially in the presence of oxygen, metal ions, or enzymes like tyrosinase.[8] This process can lead to the formation of quinone-type products, which may be reactive.[8] Purging solutions with an inert gas like nitrogen or argon is recommended to minimize oxidation.[9]
-
Light: While specific studies on the photostability of Equol are not abundant in the initial search, related isoflavonoids are known to be sensitive to UV light. Therefore, it is best practice to protect Equol solutions from light by using amber vials or covering containers with aluminum foil.
Q3: How should I prepare and store Equol stock solutions?
A3: For optimal stability, follow these guidelines:
-
Solid Form: As a crystalline solid, Equol is stable for years when stored at -20°C.[9]
-
Solvents: Equol is soluble in organic solvents like ethanol, DMSO, and DMF.[9] For aqueous solutions, it is sparingly soluble. A recommended method is to first dissolve Equol in ethanol and then dilute it with the desired aqueous buffer (e.g., PBS pH 7.2).[9]
-
Aqueous Solutions: Aqueous solutions of Equol are not recommended for long-term storage; they should ideally be used within one day.[9] If storage is necessary, aliquot the solution into airtight, light-protected containers and store at -20°C or below for the shortest time possible.
-
Inert Atmosphere: When preparing stock solutions, especially in organic solvents, it is good practice to purge the solvent with an inert gas (e.g., nitrogen) to remove dissolved oxygen.[9]
Q4: What are the potential degradation products of Equol?
A4: The primary degradation pathway for Equol is oxidation. Enzymatic oxidation by tyrosinase has been shown to produce unique di-ortho-quinones.[8] These quinones are reactive and can form adducts with thiols like glutathione or cysteine residues in proteins.[8] The oxidation can also lead to the formation of oligomers which may possess pro-oxidant activity.[8] Understanding these products is crucial, as they may have different biological activities or interfere with analytical measurements of the parent compound.
Troubleshooting Guide: Common Issues in Equol Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of Equol concentration in prepared standards or samples. | 1. Oxidation: The solution was exposed to air for a prolonged period. 2. Incorrect pH: The solution is alkaline (pH > 8), accelerating degradation.[6][7] 3. Photodegradation: The solution was exposed to ambient or UV light. 4. Improper Storage: Aqueous solutions were stored for more than a day at room temperature or 4°C.[9] | 1. Prepare solutions using deoxygenated solvents. Store under an inert gas (N₂ or Ar). 2. Buffer the solution to a slightly acidic or neutral pH (pH 6-7.2). 3. Always use amber vials or wrap containers in foil. Work in a shaded area when possible. 4. Prepare aqueous solutions fresh daily. For short-term storage, aliquot and freeze at -80°C. |
| Inconsistent results between experimental replicates. | 1. Variable Degradation: Inconsistent handling of samples (e.g., different light/air exposure times). 2. Precipitation: Equol has low aqueous solubility and may precipitate if the concentration is too high or if the proportion of organic co-solvent is too low.[9] | 1. Standardize all handling procedures. Ensure all samples are treated identically from preparation to analysis. 2. Visually inspect solutions for any precipitate. If needed, slightly increase the organic solvent percentage or sonicate briefly. Ensure the final concentration is below the solubility limit. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | 1. Degradation Products: The new peaks are likely oxidation products like Equol-quinones or oligomers.[8] 2. Solvent Impurities: Impurities in the solvent or buffer may react with Equol. | 1. Compare the chromatogram to a freshly prepared standard. If the peaks increase over time or with stress conditions (heat, light, high pH), they are likely degradants. 2. Use high-purity, HPLC-grade solvents and freshly prepared buffers. Run a solvent blank to rule out contamination. |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow to assess the stability of Equol under various stress conditions. This is essential for developing stable formulations and establishing appropriate storage conditions.
Objective: To determine the degradation profile of Equol under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Materials:
-
(±)-Equol crystalline solid[9]
-
HPLC-grade Methanol or Ethanol
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
pH meter
-
Amber and clear glass vials
Workflow:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Equol in methanol or ethanol to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light.
-
-
Stress Condition Samples (in triplicate):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl to achieve a final Equol concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH to achieve a final Equol concentration of ~50 µg/mL.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ to achieve a final Equol concentration of ~50 µg/mL.
-
Photostability: Prepare a solution of Equol (~50 µg/mL) in a clear vial and expose it to a calibrated light source (ICH Q1B guidelines). Prepare a "dark control" by wrapping an identical vial in aluminum foil.
-
Thermal Degradation: Prepare a solution of Equol (~50 µg/mL) and incubate at a controlled elevated temperature (e.g., 60°C).
-
-
Incubation & Sampling:
-
Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately before analysis.
-
-
Analysis:
Diagram: Equol Stability Study Workflow
Caption: Workflow for a forced degradation study of Equol.
Table: Expected Stability Profile of Equol
This table summarizes the likely stability of Equol under forced degradation conditions based on the chemical properties of phenolic isoflavonoids. Actual results should be confirmed experimentally.
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Potentially unstable[1] | Isomerization or ring-opening products |
| Basic Hydrolysis | 0.1 M NaOH, RT | Highly Unstable [6][7] | Phenoxide-driven oxidation products |
| Oxidation | 3% H₂O₂, RT | Highly Unstable | Quinones, Di-quinones, Oligomers[8] |
| Photodegradation | UV/Vis Light, RT | Moderately Unstable | Photo-oxidized products |
| Thermal | 60°C in neutral buffer | Relatively Stable | Minor oxidation products |
RT = Room Temperature
Diagram: Postulated Oxidative Degradation of Equol
Caption: Simplified pathway of Equol oxidation.
References
- Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC. (2023).
- Equol: a metabolite of gut microbiota with potential antitumor effects - PMC. (2024).
- The Oxidation of Equol by Tyrosinase Produces a Unique Di-ortho-Quinone: Possible Implications for Melanocyte Toxicity. (2021). PubMed. [Link]
- Equol - Wikipedia. (n.d.). Wikipedia. [Link]
- Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. (2019). PubMed Central. [Link]
- The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modific
- Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory p
- Main equol mechanisms of action in equol-producers. (n.d.).
- The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers. (n.d.).
- SEPARATION AND ISOLATION OF (S)-EQUOL: THE BIOLOGICALLY RELEVANT METABOLITE OF THE ISOFLAVONE DAIDZEIN. (n.d.).
- Equol: History, Chemistry, and Form
- Equol status and changes in fecal microbiota in menopausal women receiving long-term treatment for menopause symptoms with a soy-isoflavone concentr
- Quantitative Analysis of Urinary Daidzein and Equol by Gas Chromatography after Solid-Phase Extraction and High-Performance Liquid Chromatography. (2001).
- Equol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]
- Effect of pH on the Stability of Plant Phenolic Compounds. (2000).
- Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]
- 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol. (n.d.). PubChem. [Link]
- The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones. (n.d.). PubMed. [Link]
Sources
- 1. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soy isoflavone-specific biotransformation product S-equol in the colon: physiological functions, transformation mechanisms, and metabolic regulatory pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Oxidation of Equol by Tyrosinase Produces a Unique Di- ortho-Quinone: Possible Implications for Melanocyte Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. kb.osu.edu [kb.osu.edu]
- 11. Equol status and changes in fecal microbiota in menopausal women receiving long-term treatment for menopause symptoms with a soy-isoflavone concentrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Welcome to the dedicated technical support resource for the synthesis of 3-(4-Hydroxyphenyl)chroman-7-ol, a compound of significant interest in pharmaceutical and nutraceutical research, commonly known as Equol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this isoflavanoid. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare racemic this compound (Equol)?
A1: The most frequently employed and generally reliable method for synthesizing (±)-Equol is the catalytic hydrogenation of the isoflavone daidzein (7,4'-dihydroxyisoflavone).[1][2] For improved yields and fewer side products, it is highly recommended to first protect the phenolic hydroxyl groups of daidzein, typically through acetylation to form daidzein diacetate, before proceeding with the hydrogenation.[1][2] The final step involves the deprotection (hydrolysis) of the acetyl groups to yield the target compound.
Q2: Why is the choice of Palladium on carbon (Pd/C) catalyst so critical for the hydrogenation of daidzein or its diacetate?
A2: The catalytic activity and selectivity of Pd/C can vary significantly depending on its preparation method. For the hydrogenation of isoflavones like daidzein, certain Pd/C catalysts can lead to the formation of a complex mixture of byproducts, resulting in low yields of the desired this compound.[1][2] It has been reported that Pd/C prepared according to the Wessely and Prillinger method provides superior results, leading to a cleaner reaction and higher yields of (±)-Equol.[1][2] Therefore, sourcing a high-quality catalyst or preparing it meticulously is paramount for success.
Q3: My synthesis of (±)-Equol from daidzein results in a racemic mixture. How can I obtain a specific enantiomer, such as (S)-Equol?
A3: The direct hydrogenation of daidzein, an achiral molecule, will inherently produce a racemic mixture of (R)- and (S)-Equol. The synthesis of a single enantiomer, like the biologically more active (S)-Equol, requires a different strategic approach.[3] This is often achieved through:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the reduction.
-
Biocatalysis: Utilizing specific enzymes or whole-cell systems that can stereoselectively reduce daidzein or its intermediates.[4][5][6] For instance, certain gut bacteria are known to produce (S)-Equol from daidzein.[5]
-
Chiral Resolution: Separating the enantiomers from the racemic mixture using techniques like chiral chromatography.
It is important to note that these methods are often more complex and costly than the synthesis of the racemate.[3]
Q4: What are the primary intermediates in the conversion of daidzein to Equol?
A4: The conversion of daidzein to Equol proceeds through a series of reduction steps. The key intermediates are dihydrodaidzein and tetrahydrodaidzein.[5] This transformation is catalyzed by a sequence of reductase enzymes in biological systems.[5] In chemical synthesis via catalytic hydrogenation, these intermediates are typically transient and not isolated.
Troubleshooting Guide: Catalytic Hydrogenation Route
This section addresses specific problems you may encounter during the synthesis of this compound via the catalytic hydrogenation of daidzein diacetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction or may be of insufficient purity. 4. Reaction Temperature Too Low: The reaction may require thermal activation. | 1. Catalyst Check: Use a fresh batch of high-quality Pd/C catalyst. If possible, use a catalyst prepared by the Wessely and Prillinger method.[1][2] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure according to literature precedents. Ensure there are no leaks in your hydrogenation apparatus. 3. Solvent Purity: Use dry, degassed, high-purity solvents. Ethyl acetate or ethanol are commonly used for such hydrogenations. 4. Adjust Temperature: Gently warm the reaction mixture if no reaction is observed at room temperature, but monitor carefully for byproduct formation. |
| Formation of Multiple Byproducts | 1. Incorrect Catalyst: As mentioned, some Pd/C catalysts can lead to over-reduction or other side reactions.[1][2] 2. Harsh Reaction Conditions: Excessive temperature or hydrogen pressure can promote the formation of byproducts. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to degradation or further reactions. | 1. Change Catalyst: Switch to a more selective Pd/C catalyst. This is the most critical parameter for a clean reaction.[1][2] 2. Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. 3. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. |
| Incomplete Deprotection of Acetyl Groups | 1. Insufficient Base or Acid: The amount of base (e.g., NaOH, K2CO3) or acid (e.g., HCl) used for hydrolysis may be inadequate. 2. Short Reaction Time or Low Temperature: The hydrolysis reaction may not have reached completion. 3. Poor Solubility: The acetylated intermediate may not be fully dissolved in the reaction medium. | 1. Stoichiometry Check: Ensure a sufficient molar excess of the hydrolyzing agent is used. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the mono-acetylated intermediates disappear. 3. Solvent System: Use a co-solvent system (e.g., methanol/water) to ensure complete dissolution of the substrate. |
| Difficulty in Purifying the Final Product | 1. Polarity of the Product: this compound is a polar molecule, which can make purification by column chromatography challenging. 2. Presence of Closely Related Byproducts: Byproducts with similar polarities can co-elute with the desired product. 3. Residual Catalyst: Fine particles of Pd/C may contaminate the product. | 1. Chromatography Optimization: Use a suitable solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). Consider using a different stationary phase if separation is difficult on silica gel. 2. Recrystallization: Attempt to purify the crude product by recrystallization from an appropriate solvent or solvent mixture. 3. Thorough Filtration: After hydrogenation, ensure the catalyst is completely removed by filtering the reaction mixture through a pad of Celite®. Repeat the filtration if necessary. |
Experimental Workflow: Synthesis of (±)-3-(4-Hydroxyphenyl)chroman-7-ol
Caption: Synthetic workflow for (±)-3-(4-Hydroxyphenyl)chroman-7-ol.
Detailed Experimental Protocol
Step 1: Acetylation of Daidzein
-
To a solution of daidzein (1.0 eq) in pyridine, add acetic anhydride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain daidzein diacetate. This product is often pure enough for the next step without further purification.
Rationale: The protection of the phenolic hydroxyl groups as acetates prevents side reactions at these sites during the catalytic hydrogenation and improves the solubility of the starting material in common organic solvents.
Step 2: Catalytic Hydrogenation of Daidzein Diacetate
-
Dissolve daidzein diacetate (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). It is crucial to use a high-quality catalyst, as discussed in the FAQs.[1][2]
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm, but this may need optimization).
-
Stir the reaction mixture vigorously at room temperature until TLC or LC-MS analysis shows the complete disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-acetoxyphenyl)chroman-7-yl acetate.
Rationale: This step reduces the double bond in the pyran ring of the isoflavone scaffold to form the chroman ring system. The use of a heterogeneous catalyst like Pd/C simplifies its removal from the reaction mixture.
Step 3: Hydrolysis of the Diacetate
-
Dissolve the crude 3-(4-acetoxyphenyl)chroman-7-yl acetate in a mixture of methanol and water.
-
Add a base such as sodium hydroxide (a 2M aqueous solution) or potassium carbonate and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until both acetate groups are cleaved.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Rationale: This deprotection step unmasks the phenolic hydroxyl groups to yield the final desired product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
If necessary, further purify the product by recrystallization from a suitable solvent system to obtain pure (±)-3-(4-Hydroxyphenyl)chroman-7-ol.
Rationale: Purification is essential to remove any unreacted intermediates, byproducts, or residual reagents to obtain the target compound with high purity, which is critical for subsequent biological or pharmaceutical applications.
References
- Bickoff, E. M., Livingston, A. L., & Booth, A. N. (1960). Catalytic hydrogenation of isoflavones. The preparation of (±)-equol and related isoflavans. Australian Journal of Chemistry, 31(2), 455-457. [Link]
- Lee, P.-G., et al. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants. Frontiers in Bioengineering and Biotechnology. [Link]
- CSIRO Publishing. (1978). Catalytic hydrogenation of isoflavones. The preparation of (±)-equol and related isoflavans. Australian Journal of Chemistry. [Link]
- Butler, A., & Andrus, M. (2013). Synthesis of (S)-Equol.
- Medina, S., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients, 11(9), 2209. [Link]
- Wang, X., et al. (2021). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. Foods, 10(11), 2794. [Link]
- Yu, B., et al. (2022). High Titer of (S)-Equol Synthesis from Daidzein in Escherichia coli. ACS Synthetic Biology, 11(11), 3630-3639. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. connectsci.au [connectsci.au]
- 3. "Synthesis of (S)-Equol" by Aaron Butler and Dr. Merritt Andrus [scholarsarchive.byu.edu]
- 4. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 5. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cell Viability Assays with 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
Welcome to the technical support center for researchers utilizing 3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as (±)-Equol, in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity of your experimental outcomes. As a phenolic isoflavonoid, Equol presents unique challenges in common cell viability assays that require careful consideration.
Introduction to this compound (Equol)
This compound, or Equol, is an isoflavandiol metabolized from daidzein, a component of soy isoflavones, by intestinal microflora.[1] It is recognized for its estrogenic and antioxidant properties, making it a compound of significant interest in various research fields, including cancer biology and endocrinology. However, its chemical nature, particularly its antioxidant and reducing potential, can lead to interference with standard cell viability assays.
Compound Profile:
| Property | Value |
| Synonyms | (±)-EQUOL, 4’,7-isoflavandiol |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous buffers. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when assessing the effect of Equol on cell viability, with a focus on tetrazolium-based assays (MTT, MTS, XTT).
Question 1: My MTT assay shows increased cell viability at high concentrations of Equol, which contradicts my expectations of cytotoxicity. What could be happening?
This is a classic sign of assay interference. The MTT assay and other tetrazolium-based assays measure cell viability by the reduction of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by cellular dehydrogenases. However, compounds with intrinsic reducing potential, such as phenolic compounds and antioxidants like Equol, can directly reduce the tetrazolium salt in a cell-free environment.[1][2][3] This leads to a false-positive signal, suggesting higher metabolic activity and cell viability than is actually present.[4][5]
Troubleshooting Workflow for Unexpected MTT Results
Caption: Troubleshooting workflow for suspected compound interference in MTT assays.
Recommended Action:
-
Perform a Cell-Free Control: As outlined in the workflow, incubate various concentrations of Equol with the MTT reagent in your cell culture medium without cells. If you observe the formation of the purple formazan product, this confirms that Equol is directly reducing the MTT salt.[6]
-
Modify the Assay Protocol: If interference is confirmed, you can try to mitigate it by washing the cells to remove Equol before adding the MTT reagent. However, this may not be entirely effective if the compound is taken up by the cells.[2][6]
-
Switch to a Non-Redox-Based Assay: The most reliable solution is to use a cell viability assay that is not based on redox reactions.
Question 2: What are suitable alternative cell viability assays for a phenolic compound like Equol?
Given the potential for interference with tetrazolium-based assays, it is highly recommended to use alternative methods to confirm your results.
Table of Recommended Alternative Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. | High sensitivity, less prone to interference from reducing compounds. | Can be affected by treatments that alter cellular ATP metabolism without causing cell death. |
| Protease Viability Assays (e.g., CellTiter-Fluor™) | Measures a conserved and constitutive protease activity within live cells. | Low cytotoxicity, suitable for multiplexing with other assays. | May have a lower dynamic range than ATP-based assays. |
| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) | Dyes are excluded from viable cells with intact membranes but enter and stain dead cells. | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming; only measures dead cells. |
| Sulforhodamine B (SRB) Assay | Measures total protein content, which is proportional to cell number. | Not dependent on metabolic activity, less susceptible to interference from colored or reducing compounds.[3] | Requires cell fixation, which can be a drawback for some experimental designs. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Simple and inexpensive. | Requires cell fixation and can be less sensitive than other methods. |
For a comprehensive assessment, it is best practice to use two different viability assays that rely on distinct cellular mechanisms.
Question 3: I am dissolving my Equol in DMSO. Could the solvent be affecting my cell viability results?
Yes, the solvent used to dissolve your test compound can impact cell viability. DMSO is a common solvent for compounds like Equol, but it can be cytotoxic at higher concentrations.
Best Practices for Solvent Use:
-
Determine DMSO Tolerance: Before testing Equol, perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. This is typically below 0.5% (v/v) for most cell lines.
-
Consistent Solvent Concentration: Ensure that all experimental wells, including the vehicle control, contain the same final concentration of DMSO.
-
Vehicle Control is Crucial: Always include a "vehicle control" group in your experiments. This group should be treated with the same concentration of DMSO as the Equol-treated groups to account for any effects of the solvent itself.
Experimental Plate Layout for Cell Viability Assay
Caption: Example plate layout including essential controls.
Protocols
Protocol 1: Cell-Free MTT Reduction Assay to Test for Compound Interference
This protocol will determine if this compound (Equol) directly reduces the MTT reagent.
Materials:
-
96-well clear flat-bottom plate
-
Your cell culture medium (e.g., DMEM) with serum and phenol red, as used in your experiments
-
This compound (Equol) stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Equol in your cell culture medium. The concentrations should match those used in your cell-based experiments. Also, prepare a "medium only" control.
-
Add 100 µL of each Equol dilution and the "medium only" control to triplicate wells of the 96-well plate.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Visually inspect the plate for the formation of a purple color.
-
Add 100 µL of MTT solubilization solution to each well and mix thoroughly by pipetting.
-
Read the absorbance at 570 nm (or the appropriate wavelength for your reader).
Interpretation:
-
High absorbance in Equol-containing wells (without cells) compared to the "medium only" control: This indicates direct reduction of MTT by Equol and confirms assay interference.
-
No significant difference in absorbance between Equol-containing wells and the control: Interference is unlikely under these conditions.
Protocol 2: General Sulforhodamine B (SRB) Cell Viability Assay
This is a recommended alternative to the MTT assay for assessing cell viability when working with potentially interfering compounds like Equol.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (Equol)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Equol and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm.
Data Analysis: The absorbance is directly proportional to the total protein content, and thus to the cell number. Calculate the percentage of cell viability relative to the vehicle control.
References
- Shoemaker, M., G. J. Kelloff, and S. M. Alley. (2017). "Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay." Assay Guidance Manual. [Link]
- Karakas, D., Ari, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 919-925. [Link]
- Wang, P., et al. (2010). "Equol, an isoflavone metabolite, regulates cancer cell viability and protein synthesis initiation via c-Myc and eIF4G." Journal of Biological Chemistry 290.11 (2015): 7075-7087. [Link]
- Somayaji, V., & Shastry, R. P. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology, 14(11), 5895-5899. [Link]
- Ulukaya, E., Karakas, D., & Ari, F. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish journal of biology, 41(6), 919-925. [Link]
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-823. [Link]
- PubChem. (n.d.). This compound. [Link]
- Hensel, A. (2016). Can the plant extracts influence the outcome of the MTT test?
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
Sources
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
Preventing oxidation of "3-(4-Hydroxyphenyl)chroman-7-ol" during experiments
Welcome to the technical support center for researchers working with 3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as (±)-Equol. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge and protocols to prevent the oxidative degradation of (±)-Equol during your experiments, ensuring the reliability and reproducibility of your results.
Introduction to (±)-Equol Stability
(±)-Equol is a non-steroidal estrogen and a major bioactive metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2] Its phenolic hydroxyl groups make it a potent antioxidant, but also render it highly susceptible to oxidation.[3] This degradation can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, certain pH conditions, and trace metal ions, leading to the formation of quinone-type compounds and other degradation products that can compromise experimental outcomes. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs) on (±)-Equol Handling & Stability
Q1: My (±)-Equol solution is changing color (e.g., turning yellow/brown). What is happening?
A1: A color change in your (±)-Equol solution is a primary indicator of oxidation. The phenolic hydroxyl groups on the molecule are susceptible to oxidation, which can form colored quinone-type structures. This process is often accelerated by exposure to oxygen, light, and trace metal contaminants in your solvent or buffer. It is critical to address this issue immediately as the presence of oxidation products will affect the compound's biological activity and introduce confounding variables into your experiment.
Q2: How should I prepare my stock solution of (±)-Equol to ensure maximum stability?
A2: Proper preparation of your stock solution is the most critical step in preventing oxidation. (±)-Equol is soluble in organic solvents like DMSO, ethanol, and DMF.[4]
-
Recommended Solvents: For high concentration stocks (e.g., 20 mg/mL), use high-purity, anhydrous DMSO or ethanol.[4]
-
Crucial Step - Deoxygenation: The solvent should be deoxygenated before dissolving the (±)-Equol. This is achieved by purging the solvent with an inert gas like argon or nitrogen for 20-30 minutes.[5] This displaces dissolved oxygen, a key initiator of oxidation.
-
Inert Atmosphere: After dissolving the solid (±)-Equol in the deoxygenated solvent, overlay the headspace of the vial with the inert gas before sealing.
-
Antioxidant Addition: Consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) to the solvent before adding your compound. A final concentration of 50-100 µM BHT is often effective.[4]
Q3: How should I store my (±)-Equol solutions?
A3: Storage conditions are critical for maintaining the integrity of your compound.
-
Solid Form: As a crystalline solid, (±)-Equol is stable for at least 4 years when stored at -20°C, protected from light.[3][4]
-
Organic Stock Solutions (in DMSO or Ethanol): Aliquot your stock solution into small, single-use volumes in amber glass vials or tubes wrapped in foil. Store at -20°C or, for longer-term storage, at -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Aqueous/Buffer Solutions: Do not store (±)-Equol in aqueous solutions for more than one day. [4] The compound is sparingly soluble and significantly less stable in aqueous buffers. Prepare fresh dilutions from your organic stock for each experiment.
Q4: I'm performing a cell culture experiment. What precautions should I take when adding (±)-Equol to my media?
A4: Cell culture media are complex aqueous environments that can promote oxidation.
-
Fresh Dilutions: Always add freshly diluted (±)-Equol to your cell culture medium immediately before treating your cells. Do not pre-mix and store the media containing the compound.
-
Metal Chelation: Cell culture media contain metal ions that can catalyze oxidation. While media are typically formulated with some chelators, if you suspect metal-catalyzed oxidation, you can supplement your media with a biocompatible chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-50 µM), though you must first validate this for your specific cell line to ensure no toxicity.[7][8]
-
pH Considerations: The pH of standard cell culture media (typically ~7.4) can be conducive to the oxidation of some phenolic compounds. While altering media pH is generally not feasible, being aware of this factor reinforces the need for rapid use after dilution.
Q5: Can I expose my experimental plates/tubes containing (±)-Equol to normal laboratory light?
A5: No. Like many phenolic compounds, isoflavonoids are susceptible to photodegradation, especially when exposed to UV light.[9][10] Standard laboratory fluorescent lighting emits some UV radiation. All solutions and experimental setups (e.g., cell culture plates, reaction tubes) containing (±)-Equol should be protected from light by using amber vials, wrapping containers in aluminum foil, or working under subdued lighting conditions.
Part 2: Troubleshooting Guides & In-Depth Protocols
Troubleshooting Guide: Inconsistent Experimental Results
If you are observing high variability or unexpected results in your experiments, (±)-Equol degradation may be the culprit. Use this guide to diagnose the issue.
| Symptom | Potential Cause | Diagnostic Check & Solution |
| Decreased Potency / Efficacy Over Time | Gradual oxidation of the stock solution. | Check: Analyze an aliquot of your stock solution via HPLC-UV. Compare the peak area and retention time of (±)-Equol to a freshly prepared standard. Look for the appearance of new peaks corresponding to degradation products. Solution: Discard the old stock and prepare a new one following the stringent protocols outlined below (Protocol 2.1). |
| High Well-to-Well Variability in Plate-Based Assays | Uneven, rapid oxidation in aqueous assay buffer or cell culture media. | Check: Prepare a solution of (±)-Equol in your final assay buffer. Monitor its UV-Vis spectrum over the course of your experimental timeline (e.g., 0, 2, 4, 24 hours). A change in the spectrum (especially around 280 nm) indicates degradation. Solution: Prepare dilutions immediately before use. Consider adding antioxidants like ascorbic acid (final concentration 50-100 µM) to your assay buffer, if compatible with your experimental system.[11] |
| Complete Loss of Activity | Catastrophic oxidation due to contaminated solvent, improper storage, or significant light exposure. | Check: Review your entire handling and storage procedure. Was the solvent from a new, unopened bottle of anhydrous grade? Was the stock solution vial properly sealed and protected from light? Was the solution accidentally left at room temperature? Solution: Prepare new solutions from scratch, paying meticulous attention to every step in Protocol 2.1 and 2.2. |
| Unexpected Cellular Toxicity | Formation of reactive oxidation products (e.g., quinones) that are toxic to cells. | Check: Run a control experiment with the vehicle (e.g., DMSO) that has been subjected to the same handling (deoxygenation, storage) as your (±)-Equol stock to rule out solvent toxicity. Compare the toxicity of a freshly prepared (±)-Equol solution versus an aged/discolored one. Solution: Implement all preventative measures: use deoxygenated solvents, add BHT to stock, protect from light, and use fresh dilutions for every experiment. |
Diagram: The Oxidation Cascade and Points of Intervention
This diagram illustrates the primary threats to (±)-Equol stability and the corresponding preventative measures you can take at each stage.
Sources
- 1. Equol status and changes in fecal microbiota in menopausal women receiving long-term treatment for menopause symptoms with a soy-isoflavone concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R,S-Equol (4',7-Isoflavandiol) | CAS 531-95-3 | United States Biological | Biomol.de [biomol.com]
- 4. uab.edu [uab.edu]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. caronscientific.com [caronscientific.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Quantitative Analysis of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol) in Biological Matrices
Welcome to the technical support guide for the method refinement and troubleshooting of 3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, in biological samples. Equol is a non-steroidal estrogen produced by intestinal microflora from the soy isoflavone daidzein, and its accurate quantification is crucial for studies related to endocrinology, nutrition, and pharmacology.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles to develop a robust, accurate, and reliable LC-MS/MS method.
Section 1: Sample Preparation – The Foundation of Accurate Quantification
Effective sample preparation is the most critical and often the most variable step in the bioanalytical workflow.[3] For Equol, the primary challenges involve its extensive metabolism into conjugated forms and its potential for low recovery from complex matrices like plasma or urine.
Q1: My total Equol concentration seems much lower than expected. Am I losing the analyte during extraction?
This is a common and critical issue. The discrepancy likely stems from the extensive in-vivo conjugation of Equol. After absorption, Equol is rapidly metabolized, primarily through glucuronidation and sulfation at the 4' and 7 hydroxyl groups.[2][4] If your protocol only measures the free, unconjugated form, you may be underestimating the total systemic exposure by over 90%.
Core Directive: Enzymatic Hydrolysis
To quantify total Equol, you must incorporate an enzymatic hydrolysis step to cleave these conjugates prior to extraction.
-
Enzyme Choice: A high-purity β-glucuronidase/sulfatase from a source like Helix pomatia is typically effective.
-
Reaction Conditions: Optimal pH (usually 4.5-5.0) and temperature (37°C) are critical for enzymatic activity. Incubation time must be optimized (4-16 hours) to ensure complete hydrolysis.
-
Validation: To confirm complete deconjugation, fortify a blank matrix sample with a known concentration of an Equol-glucuronide standard and run it through your hydrolysis protocol. The recovery of the parent Equol should be >95%.
Q2: I'm observing inconsistent recovery and significant ion suppression. How can I improve my sample cleanup?
Biological matrices are complex, containing proteins, lipids, and salts that interfere with ionization.[5] While protein precipitation (PPT) is fast, it often provides insufficient cleanup, leading to matrix effects.
Recommended Extraction Techniques:
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on polarity. | High cleanliness, cost-effective. | Can be labor-intensive, requires large solvent volumes. | Plasma, Urine |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery & cleanup, automatable. | Higher cost, requires method development. | All matrices |
Expert Insight: For Equol, a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) often provides the cleanest extracts and highest, most reproducible recoveries. This is because it can effectively remove both nonpolar interferences like lipids and polar ones like salts.
Section 2: LC-MS/MS Method – Troubleshooting Chromatography & Detection
Once you have a clean extract, the challenge shifts to achieving sensitive and reproducible separation and detection.
Q3: My Equol peak is tailing or splitting. What are the likely causes and solutions?
Poor peak shape compromises integration accuracy and resolution. This is one of the most frequent issues in LC troubleshooting.[6][7]
Troubleshooting Peak Shape Issues:
// Nodes Start [label="Problem:\nPeak Tailing or Splitting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the injection solvent\nstronger than the\nmobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Solution:\nDilute the sample in the\ninitial mobile phase\n(or a weaker solvent).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Are you observing\nsecondary interactions\nwith the column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Solution:\n1. Adjust mobile phase pH\naway from analyte pKa.\n2. Add a small amount of\nacid (e.g., 0.1% formic acid).\n3. Try a different column chemistry\n(e.g., PFP or Biphenyl).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Is the column\ncontaminated or voided?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Solution:\n1. Flush the column with a\nstrong solvent wash.\n2. Reverse flush the column\n(if manufacturer allows).\n3. Replace the column and\nuse a guard column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> Sol1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Sol2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> Sol3 [label="Yes"]; } endom
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
One of the most common pitfalls is injecting a sample dissolved in a solvent much stronger (i.e., higher organic content) than the starting mobile phase of a reversed-phase gradient.[8] This causes the analyte to travel down the column before the gradient begins, leading to band broadening and split peaks. Always aim to dissolve your final extract in a solvent at or below the strength of your initial mobile phase conditions.[7]
Q4: My signal-to-noise ratio is poor, and the baseline is unstable. How can I increase sensitivity?
Low sensitivity can be an instrument issue or a method issue. Before extensive troubleshooting, always confirm that your mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Optimize Ionization Source Parameters: For Electrospray Ionization (ESI), systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature/flow rate. A stable and fine spray is essential for good ionization.[5]
-
Mobile Phase Additives: The presence of a proton donor is crucial for efficient positive mode ESI. Using 0.1% formic acid in both aqueous and organic mobile phases is a standard practice that ensures the analyte is in its protonated form for detection.[9]
-
Internal Standard Selection: An appropriate internal standard (IS) is non-negotiable for correcting for matrix effects and variability. The ideal IS is a stable isotope-labeled version of the analyte (e.g., Equol-d4). If unavailable, a structurally similar compound that is not present in the sample can be used, but this requires more rigorous validation.[9]
Section 3: Protocols and Starting Parameters
This section provides a validated starting point for your method development. Optimization will be required for your specific instrumentation and matrix.
Protocol 1: Total Equol Extraction from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of internal standard working solution (e.g., 100 ng/mL Equol-d4).
-
Buffer Addition: Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase/sulfatase solution (~100 units). Vortex gently and incubate in a water bath at 37°C for 4 hours.
-
Protein Precipitation: After incubation, add 600 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Table 1: Suggested Starting LC-MS/MS Parameters
| Parameter | Suggested Starting Condition | Rationale / Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column that provides good retention for moderately polar compounds like Equol. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in positive ionization. Use LC-MS grade solvents.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to start; must be optimized to ensure separation from matrix interferences. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI, Positive | Equol readily forms a protonated molecule [M+H]+. |
| MRM Transitions | Equol: Q1: 243.1 -> Q3: 121.1 | Q1 is the protonated parent ion. Q3 transitions should be optimized for your specific instrument. |
| Equol-d4 (IS): Q1: 247.1 -> Q3: 121.1 | The fragment is often the same as the unlabeled analyte. |
References
- Setchell, K. D. R., et al. (1982). The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. Biochemical Society Transactions.
- Goodlett, D. R., & Kitteringham, N. R. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Axelson, M., et al. (1982). The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. Biochemical Journal.
- Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Barberán, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92735, this compound.
- DeEds, F., & Booth, A. N. (1957). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Journal of Biological Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 662, 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One.
- Jackson, R. L., et al. (2012). Elucidation of the metabolic pathway of S-equol in rat, monkey and man. Xenobiotica.
- European Bioinformatics Institute. ChEBI entry for this compound (CHEBI:181441).
- University of California, San Diego. GNPS - UCSD Computational Mass Spectrometry Website.
- Pleil, J. D., et al. (2019). Quantification of 3-chloro-7-hydroxy-4-methylcoumarin in urine as a biomarker of coumaphos exposure by high-performance liquid chromatography-fluorescence detection (HPLC-FLD). Journal of Environmental Science and Health, Part B.
- Shioi, Y., et al. (2009). Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites. Journal of Agricultural and Food Chemistry.
- Sousa, J., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Applied Sciences.
- da Silva, G. N., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.
Sources
- 1. The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the metabolic pathway of S-equol in rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of 3-(4-Hydroxyphenyl)chroman-7-ol
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 3-(4-Hydroxyphenyl)chroman-7-ol?
This compound is a well-documented estrogenic compound.[1] Its primary molecular targets are the nuclear hormone estrogen receptors, ERα and ERβ.[3][4][5] It functions as a selective estrogen receptor modulator (SERM), meaning its activity (agonist or antagonist) can vary depending on the tissue type and the specific estrogen receptor isoform present.[5] Its structural similarity to estradiol allows it to bind to the ligand-binding domain of these receptors, initiating or inhibiting the transcription of estrogen-responsive genes.[3]
Q2: I'm observing a cellular phenotype that doesn't align with known estrogen receptor signaling. Could this be an off-target effect?
It is certainly possible. While estrogen receptors mediate a wide array of cellular processes, unexpected phenotypes warrant a thorough investigation into potential off-target effects. An off-target effect is an interaction of a drug or compound with a molecular target other than its intended one. These interactions can be just as specific and high-affinity as the intended interaction, leading to a distinct and reproducible phenotype.[6][7] It is crucial to differentiate between a novel on-target effect and a true off-target effect.
Q3: What are some plausible, albeit unconfirmed, off-target candidates for a chroman-based compound like this?
The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8] While specific off-target interactions for this compound are not extensively documented beyond estrogen receptors, related flavonoid and isoflavonoid structures have been shown to interact with a range of proteins, including:
-
Kinases: Many small molecules can exhibit kinase inhibitory activity.
-
Other Nuclear Receptors: Cross-reactivity with other members of the nuclear receptor superfamily is a possibility.
-
Enzymes: Due to its phenolic nature, it could potentially interact with enzymes sensitive to such moieties, like certain oxidoreductases.
-
Ion Channels: Some flavonoids have been shown to modulate the activity of various ion channels.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Scenario: You are studying the effect of this compound in a cell line known to be ER-negative, yet you observe a significant impact on cell proliferation.
Explanation: This is a strong indicator of an off-target effect, as the canonical pathway for this compound's activity is absent. The observed effect could be due to general cytotoxicity at the concentration used, or a specific interaction with a proliferation-related pathway independent of estrogen receptors.
Troubleshooting Workflow
Caption: Workflow to investigate unexpected proliferation changes.
Detailed Protocol: Step-by-Step Investigation
-
Confirm Estrogen Receptor Status:
-
Action: Perform Western blotting or qPCR to confirm the absence of ERα and ERβ protein or mRNA, respectively, in your cell line.
-
Rationale: Cell line identity can drift over time. It is critical to validate the foundational premise of your experiment.
-
-
Cytotoxicity Assessment:
-
Action: Conduct a broad dose-response curve (e.g., from 1 nM to 100 µM) using a cell viability assay such as MTT or a live/dead stain.
-
Rationale: To determine if the observed effect is due to non-specific toxicity at higher concentrations. This will also help you establish a non-toxic working concentration range for subsequent experiments.
-
-
Inactive Control Compound:
-
Action: Treat cells with a structurally similar compound that is known to have minimal or no affinity for estrogen receptors.
-
Rationale: This helps to rule out effects caused by the general chemical scaffold or solvent. If the inactive control does not produce the same effect, it strengthens the hypothesis that the observed phenotype is due to a specific off-target interaction of this compound.
-
-
Pathway Analysis:
-
Action: Use Western blotting to probe the phosphorylation status of key proteins in major proliferation pathways (e.g., Akt, ERK, p38).
-
Rationale: This can provide initial clues as to which signaling cascade might be affected by the off-target interaction.
-
Issue 2: Inconsistent Results Between Different Cell Types
Scenario: You observe potent agonistic activity of this compound in one ER-positive cell line (e.g., MCF-7) but unexpected antagonistic or no activity in another ER-positive cell line (e.g., T47D).
Explanation: While both cell lines express estrogen receptors, the relative levels of ERα and ERβ, as well as the complement of co-activators and co-repressors, can differ significantly. This can lead to different functional outcomes. Alternatively, an off-target effect could be interfering with the estrogen receptor signaling pathway in one cell line but not the other.
Troubleshooting Workflow
Caption: Workflow for dissecting inconsistent results in ER-positive cells.
Detailed Protocol: Step-by-Step Investigation
-
Quantify Receptor Subtypes:
-
Action: Use qPCR or targeted mass spectrometry to determine the relative abundance of ERα and ERβ in both cell lines.
-
Rationale: this compound may have different affinities and activities for the two ER isoforms. A different ERα/ERβ ratio could explain the varied cellular responses.
-
-
Target Engagement Assay:
-
Action: Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is engaging with ERα and/or ERβ in both cell lines.
-
Rationale: This will verify that the compound is reaching its intended target within the cellular environment. A lack of engagement in one cell line could point to issues with compound uptake or efflux.
-
-
Rescue Experiment:
-
Action: Co-treat the cells with this compound and a well-characterized, potent ER antagonist like Fulvestrant.
-
Rationale: If the observed effect is mediated by estrogen receptors, the antagonist should block it. If the phenotype persists in the presence of the antagonist, it is strong evidence for an off-target mechanism.
-
-
Transcriptomic Profiling:
-
Action: Perform RNA-sequencing on both cell lines after treatment.
-
Rationale: This unbiased, genome-wide approach can reveal which gene sets are being regulated. If the regulated genes are not enriched for known estrogen-responsive elements in one cell line, it points towards an off-target signaling pathway being activated.
-
Data Summary Table
| Issue | Potential Cause | Key Validation Experiment | Expected Outcome for Off-Target Effect |
| Activity in ER-negative cells | Off-target binding to a proliferation-related protein | Rescue with ER antagonist | The phenotype is not rescued. |
| Inconsistent results in ER+ cells | Differential off-target expression between cell lines | Transcriptomic analysis (RNA-seq) | Disparate gene expression profiles not related to canonical estrogen signaling. |
| Unexpected toxicity | Inhibition of a critical housekeeping enzyme | Inactive structural analog control | The inactive analog does not cause toxicity. |
Concluding Remarks
The investigation of off-target effects is a critical component of rigorous pharmacological research.[9][10] By systematically questioning unexpected results and employing the troubleshooting strategies outlined above, you can confidently differentiate between on-target and off-target activities of this compound. This will not only enhance the quality of your data but also potentially uncover novel biological activities of this compound.
References
- Differentiating between specific and non-specific drug synergies. (n.d.). ResearchGate.
- BindingDB BDBM7462 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (n.d.). BindingDB.
- Differentiating between specific and non-specific drug synergies... (n.d.). ResearchGate.
- Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell.
- Understanding Specific and Non-Specific Effects. (2013, November 3). The Science PT.
- Specific vs Non-Specific Effects, Where Do We Stand? (n.d.). Modern Manual Therapy Blog.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH.
- Gene Editing On/Off-Target Analysis. (n.d.). Avance Biosciences.
- Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. (n.d.). PMC - NIH.
- The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News.
- Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists. (2022, October 1). PubMed.
- The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine. (n.d.). PMC - NIH.
- Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. (n.d.). PubMed.
- 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol | C15H12O3 | CID 11356877. (n.d.). PubChem.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PMC.
- CRISPR approaches to small molecule target identification. (n.d.). PMC - PubMed Central.
- This compound. (n.d.). PubChem.
- 3-(4-Hydroxyphenyl)-7-hydroxychroman. (2024, April 10). ChemBK.
- This compound (CHEBI:181441). (n.d.). EMBL-EBI.
- (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one | C15H12O4 | CID 11579739. (n.d.). PubChem.
- 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One | C15H12O6 | CID 662. (n.d.). PubChem.
- 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors. (n.d.). PubMed.
- 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. (n.d.). PMC - NIH.
- 2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol. (n.d.). MDPI.
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). (n.d.). MDPI.
Sources
- 1. The identification of the weak oestrogen equol [7-hydroxy-3-(4′-hydroxyphenyl)chroman] in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thesciencept.com [thesciencept.com]
- 7. Specific vs Non-Specific Effects, Where Do We Stand? | Modern Manual Therapy Blog - Manual Therapy, Videos, Neurodynamics, Podcasts, Research Reviews [themanualtherapist.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 3-(4-Hydroxyphenyl)chroman-7-ol
Introduction
3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as equol, is a chiral isoflavandiol of significant interest in pharmaceutical and nutraceutical research. While its synthesis, often via the catalytic hydrogenation of daidzein, is well-established, achieving high purity (>99.5%) can be challenging. Common obstacles include the presence of unreacted starting materials, reaction intermediates, and, most critically, the co-formation of the undesired R-enantiomer in non-stereoselective syntheses.
This technical support center is designed to provide practical, experience-based solutions to these purification challenges. It moves beyond standard protocols to explain the causality behind experimental choices, empowering researchers to diagnose issues and rationally design effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling, analysis, and purification of this compound.
Q1: What are the most common impurities I should expect in my crude synthetic equol?
A: The impurity profile is highly dependent on the synthetic route. For syntheses involving the reduction of daidzein, the most common impurities are:
-
Unreacted Daidzein: The starting isoflavone. Its presence indicates an incomplete reaction.
-
Dihydrodaidzein: A key intermediate in the reduction pathway from daidzein to equol.[1] Its presence also signals incomplete conversion.
-
(R)-equol: In non-stereoselective syntheses, equol is formed as a racemic mixture of (S)-equol and (R)-equol. Since the biologically active form is typically S-equol, the R-enantiomer is considered a significant impurity.[2]
-
Over-reduction Products: Aggressive hydrogenation conditions can lead to saturation of the aromatic rings, though this is less common under standard conditions.
Q2: My crude product is a sticky oil or amorphous solid that is difficult to handle. What causes this and how can I fix it?
A: This is a classic sign of a complex mixture with significant impurities that inhibit crystallization. "Oiling out" during a purification attempt is common when the melting point of the mixture is depressed below the temperature of the solvent.[3][4] The primary cause is often a high percentage of unreacted starting materials or intermediates.
-
Initial Troubleshooting: Before attempting a complex purification, consider re-running the reaction to drive it to completion or performing a simple flash column chromatography on silica gel to remove the bulk of more polar or non-polar impurities. This will enrich the equol content and increase the likelihood of successful crystallization.
Q3: Which analytical technique is best for assessing the purity of my equol sample?
A: A combination of techniques is ideal.
-
For Achiral Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 280 nm) is the standard method for quantifying impurities like daidzein and dihydrodaidzein.[5]
-
For Enantiomeric Purity: Chiral HPLC is mandatory. An established method uses a polysaccharide-based chiral stationary phase, such as a Daicel Chiralcel OJ-H column, which can effectively separate (S)- and (R)-equol.[2][3]
Q4: How should I store purified this compound?
A: As a phenolic compound, equol is susceptible to oxidation, which can be accelerated by light and air. Purified, solid equol should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C or -20 °C for long-term storage) to maintain its integrity.
Part 2: Troubleshooting Guides for Purity Enhancement
This section provides detailed, step-by-step guides for resolving specific purification challenges.
Guide 1: Removing Achiral Impurities (Daidzein & Dihydrodaidzein)
Problem: RP-HPLC analysis of your synthesized equol shows significant peaks corresponding to unreacted daidzein and the intermediate dihydrodaidzein, resulting in a purity of <95%.
Root Cause Analysis: The conversion of daidzein to equol via catalytic hydrogenation is a two-step reduction process. The first reduction converts daidzein to dihydrodaidzein, and the second yields equol. Incomplete reaction due to insufficient catalyst activity, suboptimal hydrogen pressure, or short reaction times is the primary cause of these impurities.
Workflow: Purity Enhancement via Recrystallization
Caption: Workflow for achiral impurity removal by recrystallization.
Protocol: Optimized Two-Solvent Recrystallization
Recrystallization is a powerful technique that relies on the solubility difference between the desired compound and impurities at different temperatures.[6][7] For equol, a two-solvent system often provides the best results.
-
Solvent System Selection: The goal is to find a solvent pair where equol is soluble in one solvent ("solvent A") and insoluble in the other ("solvent B"), and the two solvents are miscible.[8]
-
Recommended Pair 1: Ethanol (solvent A) and Water (solvent B).
-
Recommended Pair 2: Ethyl Acetate (solvent A) and n-Hexane (solvent B).
-
-
Dissolution:
-
Place the crude equol powder in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently on a hot plate.
-
Add the minimum amount of hot "solvent A" dropwise until all the solid just dissolves. It is crucial to use the absolute minimum volume to ensure the solution is saturated.
-
-
Inducing Crystallization:
-
Remove the flask from the heat.
-
Slowly add "solvent B" (the anti-solvent) dropwise while stirring until you observe persistent cloudiness (turbidity).
-
Add one or two more drops of hot "solvent A" to redissolve the precipitate and make the solution clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold "solvent B" to remove any residual mother liquor containing the impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Expected Purity Improvement
| Analyte | Purity Before Recrystallization | Purity After Recrystallization | Typical Recovery |
| This compound | ~92% | >98.5% | 75-85% |
| Daidzein | ~4% | <0.5% | - |
| Dihydrodaidzein | ~4% | <1.0% | - |
Note: Data are representative. Actual results will vary based on the initial impurity levels.
Guide 2: Resolving (R)- and (S)-Enantiomers
Problem: Your product is achirally pure (>99%) but was synthesized as a racemic mixture. You need to isolate the biologically active S-enantiomer.
Root Cause Analysis: Chemical synthesis routes that do not employ a chiral catalyst or chiral starting material will produce a 50:50 mixture of (R)- and (S)-enantiomers. These enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques like recrystallization or normal silica gel chromatography.[9] A chiral environment, provided by a Chiral Stationary Phase (CSP) in HPLC, is required for separation.
Workflow: Preparative Chiral HPLC Separation
Caption: Workflow for enantiomeric separation using preparative HPLC.
Protocol: Preparative Chiral HPLC
This protocol scales up a known analytical method for resolving equol enantiomers.[3][10]
-
Analytical Method Development & Optimization:
-
Column: Daicel Chiralcel OJ-H (analytical, 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: n-Hexane / Isopropanol (IPA). Start with a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Objective: Achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. The (S)-enantiomer typically elutes first.[2][3] Adjust the n-Hexane/IPA ratio to optimize resolution versus run time. Increasing IPA content will decrease retention time but may reduce resolution.
-
-
Scale-Up to Preparative Column:
-
Column: Select a preparative column with the same stationary phase (e.g., Daicel Chiralcel OJ-H, 20 x 250 mm).
-
Calculate Preparative Flow Rate: Use the following formula to maintain linear velocity: Flowprep = Flowanalyt x (IDprep² / IDanalyt²) Example: 1.0 mL/min x (20² / 4.6²) ≈ 18.9 mL/min
-
Determine Column Loading: Perform loading studies on the analytical column to find the maximum injection mass that doesn't compromise resolution. Scale this mass geometrically to the preparative column. This is an empirical step critical for maximizing throughput.[10]
-
-
Purification Run:
-
Dissolve the racemic equol in the mobile phase at the highest possible concentration without causing precipitation.
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample and begin collecting fractions as the first peak (S-equol) begins to elute. Collect fractions across the entire peak profile.
-
Continue collecting fractions for the second peak (R-equol).
-
-
Analysis and Pooling:
-
Analyze each collected fraction using the analytical chiral HPLC method.
-
Combine the fractions that meet the required enantiomeric excess (e.e.), e.g., >99.5%.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified enantiomer.
-
Data Presentation: Purity Assessment
| Sample | Retention Time (min) | Enantiomeric Excess (e.e.) |
| Racemic Standard | Peak 1: ~6.8 | 0% |
| Peak 2: ~7.5 | ||
| Purified Fraction (S-equol) | ~6.8 | >99.5% |
| Purified Fraction (R-equol) | ~7.5 | >99.5% |
Note: Retention times are illustrative and depend on the exact HPLC system and conditions.[2]
References
- Guo, Y. Enantiometric separation of equol with chiral stationary phase in HPLC. Chinese Journal of Pharmaceutical Analysis.
- University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Šatínský, D., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Harada, N.
- Setchell, K.D.R., et al. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition.
- Ribeiro, C., et al. Methods and techniques for the analysis of isoflavones in foods.
- Setchell, K.D.R., Clerici, C.
- Wu, F., et al. Analysis of soy isoflavones in foods and biological fluids: An overview.
- Agilent Technologies.
- Yeung, D., et al. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry.
- Phenomenex.
- MH Chem.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Professor Dave Explains.
- Dilan, A., et al. Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. Foods.
- Agilent Technologies.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiometric separation of equol with chiral stationary phase in HPLC | Semantic Scholar [semanticscholar.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. agilent.com [agilent.com]
"3-(4-Hydroxyphenyl)chroman-7-ol" interference with common laboratory reagents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Hydroxyphenyl)chroman-7-ol, a compound of significant interest in biomedical and pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in common laboratory settings, with a focus on preventing and diagnosing assay interference.
Introduction
This compound is most commonly known in the scientific literature as Equol . It is a non-steroidal estrogenic compound produced by the metabolism of the soy isoflavone daidzein by intestinal microflora.[1][2] Only about 30-60% of the human population can produce Equol, making direct studies of the compound essential.[1][3]
Equol's defining chemical feature is its polyphenolic structure, which confers potent antioxidant properties.[4][5] While this antioxidant activity is a key area of its therapeutic investigation, it is also the primary source of interference in many common colorimetric and fluorescence-based laboratory assays. This guide is designed to help researchers anticipate, identify, and mitigate these challenges to ensure data integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its common name?
This compound is almost exclusively referred to as Equol in research. It is a metabolite of the soy isoflavone daidzein.[6][7]
Q2: What are the key chemical properties of Equol that can affect my experiments?
The most critical property of Equol is its chemical structure as a diphenol. This structure makes Equol a potent reducing agent and antioxidant .[4][5] This reactivity is the root cause of most assay interferences, particularly in assays that rely on a redox (reduction-oxidation) reaction as the basis for signal generation.
Q3: How should I prepare and store Equol solutions?
Equol is sparingly soluble in aqueous buffers. For experimental use, it is best practice to first create a concentrated stock solution in an organic solvent like ethanol, DMSO, or dimethylformamide (DMF) .[8] This stock can then be diluted into your aqueous buffer or cell culture medium. Note that aqueous solutions of Equol are not recommended for storage longer than one day, as the compound can degrade.[8] Always prepare fresh dilutions for your experiments from the organic stock.
Q4: Is my compound (±)-Equol, S-(-)-Equol, or R-(+)-Equol, and does it matter?
Equol is a chiral molecule with two enantiomers: S-(-)-Equol and R-(+)-Equol.
-
S-(-)-Equol is the exclusive enantiomer produced by human intestinal bacteria.[8]
-
Chemical synthesis often produces a racemic mixture, (±)-Equol , which contains both enantiomers.[9]
Unless purchased specifically as an isolated enantiomer, it is highly likely you are working with the racemic mixture. While both forms have biological activity, their potency can differ.[10] For assay interference, the antioxidant properties are similar, so the troubleshooting advice in this guide applies to all forms of Equol.
Section 2: Troubleshooting Guide: Assay Interference
The phenolic hydroxyl groups in Equol's structure can readily donate electrons, causing unintended reduction of assay reagents. This section details the mechanisms of interference in common assays and provides protocols for diagnosis and mitigation.
Cell Viability Assays (MTT, MTS, XTT, WST-1)
These colorimetric assays are mainstays for assessing cell proliferation and cytotoxicity. However, their reliance on redox chemistry makes them highly susceptible to interference from antioxidant compounds like Equol.
-
The Problem : You observe unexpectedly high cell viability, or the cytotoxic effect of another compound appears to be masked when co-administered with Equol. This can lead to a false-positive (pro-survival) or false-negative (masked toxicity) result.
-
Root Cause Analysis : The core mechanism of these assays is the enzymatic reduction of a tetrazolium salt (e.g., the yellow MTT) into a colored formazan product (the purple formazan) by mitochondrial dehydrogenases in living cells.[11] Equol, as a potent reducing agent, can directly reduce the tetrazolium salt to formazan in the absence of any cellular activity.[11] This chemical reduction is indistinguishable from the enzymatic reduction, leading to an artificially inflated signal.
Troubleshooting Workflow: Diagnosing MTT Assay Interference
The single most important control to run is a cell-free assay . This will definitively determine if Equol is reacting directly with your assay reagent.
Caption: MTT assay interference troubleshooting workflow.
Step-by-Step Protocol: Cell-Free Control
-
Plate Setup : In a 96-well plate, designate at least three wells for a "cell-free" control.
-
Add Components : To these wells, add the same volume of cell culture medium and the highest concentration of Equol used in your experiment. Do not add any cells.
-
Incubate : Incubate the plate alongside your experimental wells for the same duration.
-
Add Reagent : Add the MTT (or MTS, etc.) reagent to all wells, including the cell-free controls.
-
Final Incubation & Read : Follow the standard protocol for incubation and solubilization. Read the absorbance at the appropriate wavelength.
Data Interpretation Table
| Result in Cell-Free Well | Interpretation | Action Required |
| High Absorbance Signal | Interference Confirmed. Equol is directly reducing the tetrazolium salt. Your cell viability data is artificially inflated. | The MTT/MTS assay is unreliable under these conditions. Switch to an alternative method. |
| No Signal (Same as Blank) | No Direct Interference. The observed effect is likely biological. | Proceed with your analysis, but remain aware of potential subtle interferences. |
Mitigation Strategies
If interference is confirmed, you must switch to a viability assay based on a different principle:
-
ATP Measurement (e.g., CellTiter-Glo® Luminescent Assay) : Measures the ATP levels of viable cells, which is a marker of metabolic activity. This is a highly reliable alternative.
-
DNA Staining (e.g., Crystal Violet Assay) : Stains the DNA of adherent cells, providing a measure of total cell number.
-
Direct Cell Counting : Using a hemocytometer or an automated cell counter.
Total Phenolic Content Assays (Folin-Ciocalteu)
The Folin-Ciocalteu (F-C) assay is designed to measure total phenolic content, but its lack of specificity is a critical limitation.
-
The Problem : You are trying to measure the total phenolic content of a complex sample (e.g., a plant extract) that also contains Equol, leading to an overestimation.
-
Root Cause Analysis : The F-C assay does not measure phenols directly. It measures the total reducing capacity of a sample.[12] The F-C reagent contains a phosphomolybdate-phosphotungstate complex. In the presence of a reducing agent (like Equol) under alkaline conditions, this complex is reduced, forming a blue-colored product that is measured spectrophotometrically (~765 nm).[13] Therefore, Equol will inherently react strongly in this assay.
Caption: Principle of the Folin-Ciocalteu assay reaction.
Troubleshooting & Mitigation
-
Acknowledge the Chemistry : Understand that the F-C assay provides a measure of total antioxidants , not specifically "phenols". Report your results as "total reducing capacity" or "Gallic Acid Equivalents (GAE)".[12]
-
Quantify Equol's Contribution : If you know the concentration of Equol in your sample, run a separate calibration curve with an Equol standard. This allows you to calculate and subtract its specific contribution from the total signal.
-
Use a Specific Method : For accurate quantification of individual phenolic compounds in a mixture, the gold standard is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry). This separates the compounds before detection, eliminating interference.
Protein Quantification Assays (Bradford & BCA)
Accurate protein quantification is essential before downstream applications like Western blotting or enzyme assays. The choice of assay is critical when a reducing agent like Equol is present.
-
The Problem : Measured protein concentration is inaccurate, often overestimated.
-
Root Cause Analysis :
-
BCA Assay : This assay involves the reduction of copper (Cu²⁺ → Cu¹⁺) by protein in an alkaline medium. The Cu¹⁺ is then chelated by bicinchoninic acid (BCA) to produce a purple color. Reducing agents like Equol will directly reduce Cu²⁺ , causing a strong false-positive signal and a significant overestimation of protein concentration.
-
Bradford Assay : This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues, under acidic conditions.[14][15] This mechanism is not redox-based, making it less susceptible to direct interference from Equol.
-
Comparative Summary
| Assay | Principle | Interference Potential with Equol | Recommendation |
| BCA | Protein reduces Cu²⁺ to Cu¹⁺ | HIGH . Equol will directly reduce Cu²⁺. | Avoid using the BCA assay if Equol is present in your sample buffer. |
| Bradford | Coomassie dye binds to protein | LOW . Non-redox mechanism. | Preferred method . However, validation is still recommended. |
Troubleshooting Protocol
Even with the Bradford assay, it is wise to confirm the absence of interference.
-
Prepare Controls :
-
Control A (Blank) : Your sample buffer without protein or Equol.
-
Control B (Equol Blank) : Your sample buffer containing Equol at the highest concentration present in your samples.
-
-
Run Assay : Prepare your protein standards and unknown samples as usual. Use the Bradford reagent.
-
Analyze :
-
Blank your spectrophotometer using Control A.
-
Measure the absorbance of Control B. If it shows a significant reading, there is some level of interference.
-
If interference is present, you must subtract the absorbance value of Control B from all your sample readings.
-
Section 3: Chemical & Physical Properties Summary
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| Common Name | Equol | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [6][7] |
| Molecular Weight | 242.27 g/mol | [6][7] |
| CAS Number (Racemic) | 94105-90-5 | [7][8] |
| Appearance | Crystalline solid | [8] |
| Solubility | Soluble in Ethanol (~20 mg/ml), DMSO (~20 mg/ml), DMF (~10 mg/ml). Sparingly soluble in aqueous buffers. | [8] |
| UV/Vis max | 206, 225, 281 nm | [8] |
Section 4: References
-
Equol: a metabolite of gut microbiota with potential antitumor effects - PMC - NIH. (2024). Retrieved from
-
Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC - PubMed Central. (n.d.). Retrieved from
-
Equol: Pharmacokinetics and Biological Actions - PMC - NIH. (n.d.). Retrieved from
-
Is equol production beneficial to health? | Proceedings of the Nutrition Society. (n.d.). Retrieved from
-
3-(4-Hydroxyphenyl)-7-hydroxychroman - ChemBK. (2024). Retrieved from
-
This compound | 94105-90-5 | C15H14O3 | Appchem. (n.d.). Retrieved from
-
PRODUCT INFORMATION - Cayman Chemical. (2022). Retrieved from
-
Bradford protein assay - Abcam. (n.d.). Retrieved from
-
Folin–Ciocalteu reagent - Wikipedia. (n.d.). Retrieved from
-
A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - NIH. (n.d.). Retrieved from
-
Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025). Retrieved from
-
Bradford protein assay - Wikipedia. (n.d.). Retrieved from
-
Advances in the Metabolic Mechanism and Functional Characteristics of Equol - MDPI. (n.d.). Retrieved from
-
Equol: History, Chemistry, and Formation - PMC - PubMed Central. (n.d.). Retrieved from
-
Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed. (2004). Retrieved from
-
Equol production changes over time in postmenopausal women - PMC - NIH. (n.d.). Retrieved from
-
OIV-MA-AS2-10. (n.d.). Retrieved from
Sources
- 1. Is equol production beneficial to health? | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Equol production changes over time in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. appchemical.com [appchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 13. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradford protein assay | Abcam [abcam.com]
- 15. Bradford protein assay - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 3-(4-Hydroxyphenyl)chroman-7-ol and Resveratrol: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the antioxidant properties of two noteworthy phenolic compounds: 3-(4-Hydroxyphenyl)chroman-7-ol, also known as equol, and the well-studied resveratrol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the mechanisms and comparative efficacy of these molecules in mitigating oxidative stress.
Introduction: The Quest for Potent Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1] This has propelled the scientific community to identify and characterize potent antioxidant compounds. Resveratrol, a stilbenoid found in grapes and berries, has been a focal point of research for its diverse health benefits, many of which are attributed to its antioxidant and anti-inflammatory prowess.[1][2] In contrast, this compound (equol), an isoflavan produced by gut microbial metabolism of daidzein from soy, has emerged as a highly potent antioxidant, in some cases superior to its parent isoflavones.[3][4] This guide aims to dissect and compare the antioxidant activities of these two compounds, providing a clear, data-driven perspective for future research and therapeutic development.
Section 1: Chemical Structure and Properties
The antioxidant capacity of a phenolic compound is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl groups and the potential for electron delocalization.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid with two phenol rings linked by an ethylene bridge.[5] Its structure, featuring hydroxyl groups at the 3, 5, and 4' positions, allows for the donation of hydrogen atoms to scavenge free radicals, with the resulting phenoxy radical being stabilized by resonance.[6] The trans-isomer is the more stable and biologically active form.[5]
This compound (Equol) is an isoflavonoid, a class of flavonoids.[4] Unlike many flavonoids, it lacks a double bond between carbons 2 and 3 and a 4-oxo group, which has been suggested to enhance its antioxidant activity.[7] The presence of hydroxyl groups on both the A and B rings is crucial for its radical-scavenging capabilities.
Below is a visual representation of their chemical structures.
Caption: Chemical structures of Resveratrol and Equol.
Table 1: Key Chemical Properties
| Property | This compound (Equol) | Resveratrol |
| IUPAC Name | This compound | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol[8] |
| Molecular Formula | C15H14O3[9] | C14H12O3[10] |
| Molecular Weight | 242.27 g/mol [9] | 228.24 g/mol [11] |
| Class | Isoflavan (Flavonoid) | Stilbenoid (Polyphenol)[8] |
Section 2: Mechanisms of Antioxidant Action
Both compounds employ multifaceted strategies to combat oxidative stress, ranging from direct radical scavenging to the modulation of cellular antioxidant defense systems.
2.1 Direct Antioxidant Mechanisms: Radical Scavenging and Metal Chelation
The primary direct antioxidant action of flavonoids and other polyphenols involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[12][13] This process transforms the highly reactive free radical into a more stable molecule, while the antioxidant itself becomes a relatively stable radical due to electron delocalization across its aromatic structure.[14]
-
Resveratrol: It is a known scavenger of various free radicals.[15] Its ability to donate hydrogen atoms from its hydroxyl groups is a key feature of its direct antioxidant activity.[6]
-
Equol: Studies have consistently shown that equol possesses potent radical scavenging activity, often exceeding that of its precursor, daidzein, and other isoflavones.[3][16] The absence of the 2,3-double bond and 4-oxo group in its structure is believed to contribute to its enhanced antioxidant capacity.[7]
Furthermore, some flavonoids can chelate transition metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[13] This metal-chelating ability represents another facet of their direct antioxidant effect.
2.2 Indirect Antioxidant Mechanisms: Modulation of Cellular Pathways
Beyond direct scavenging, both molecules exert significant indirect antioxidant effects by influencing cellular signaling pathways that regulate endogenous antioxidant defenses. A pivotal pathway in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2-ARE Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[17][[“]]
-
Resveratrol's Role in Nrf2 Activation: A substantial body of evidence indicates that resveratrol is a potent activator of the Nrf2 signaling pathway.[[“]][19][20] It can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.[[“]] This, in turn, upregulates the expression of numerous antioxidant enzymes, thereby fortifying the cell's intrinsic defense against oxidative insults.[[“]][21] The activation of Nrf2 is considered a crucial mechanism underlying many of resveratrol's protective effects.[22]
-
Equol and Nrf2: While the direct link between equol and Nrf2 activation is less extensively documented than for resveratrol, studies on isoflavones and related compounds suggest a potential role. For instance, isoflavone supplementation has been shown to enhance the activities of antioxidant enzymes like SOD and catalase.[23] Given that chromone structures, related to the chroman core of equol, have been investigated as Nrf2 activators, it is plausible that equol also modulates this protective pathway.[24]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.1 mM in methanol. Store in the dark.
-
Prepare serial dilutions of the test compounds (this compound and resveratrol) and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds or standard to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
-
Incubation:
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
4.2 Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (equol and resveratrol) along with 25 µM of dichlorodihydrofluorescein diacetate (DCFH-DA) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the media and wash the cells with phosphate-buffered saline (PBS).
-
Add 600 µM of 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), a peroxyl radical generator, to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value for each compound concentration: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Calculate the EC50 value, which is the median effective concentration of the compound required to provide 50% antioxidant activity.
-
Conclusion and Future Directions
Both this compound (equol) and resveratrol are potent antioxidants, but they appear to exhibit their effects through partially distinct primary mechanisms.
-
Equol stands out for its exceptional direct radical scavenging and lipid peroxidation inhibition capabilities, as demonstrated in a variety of in vitro assays. [7][25]Its unique isoflavan structure, lacking certain chemical moieties common to other flavonoids, may be key to this high potency. [7]
-
Resveratrol , while also a capable direct antioxidant, is particularly notable for its robust activation of the Nrf2 signaling pathway. [[“]][19]This indirect mechanism, which upregulates the body's own antioxidant enzyme systems, is likely a major contributor to its well-documented health benefits in vivo. [26] For researchers, the choice between these compounds may depend on the specific application. Equol could be a superior candidate where potent, direct scavenging of existing free radicals is the primary goal. Conversely, resveratrol might be more effective in applications aiming to bolster long-term cellular resilience against oxidative stress through the upregulation of endogenous defense mechanisms.
Future research should focus on direct, head-to-head comparisons of these two compounds across a wider range of antioxidant assays, including cellular and in vivo models. Elucidating the extent to which equol activates the Nrf2 pathway would be a particularly valuable area of investigation, providing a more complete picture of its mechanistic profile and allowing for a more nuanced comparison with resveratrol.
References
- Consensus. (n.d.). Role of Nrf2 signaling in resveratrol antioxidant mechanisms.
- De la Lastra, C. A., & Villegas, I. (2005). Resveratrol as an antioxidant and pro-oxidant agent: mechanisms and clinical implications. Biochemical Society Transactions, 33(Pt 2), 341–344.
- Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of the American College of Nutrition, 35(8), 695–706.
- Arora, A., Nair, M. G., & Strasburg, G. M. (1998). The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification. Free Radical Biology and Medicine, 34(10), 1271–1282.
- Hernández, I., Alegre, L., Van Breusegem, F., & Munné-Bosch, S. (2009). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Revistas Académicas del INTEC.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Nutritional Biochemistry, 35, 1–15.
- StressMarq Biosciences Inc. (n.d.). Resveratrol | CAS 501-36-0 | Antioxidant.
- Meng, X., Zhou, J., Zhao, K., Gan, R.-Y., & Li, H.-B. (2020).
- García-Alonso, M., Rimbach, G., & Valgimigli, L. (2020). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 9(10), 966.
- Alcohol In Moderation. (2023). Resveratrol regulates inflammation and improves oxidative stress via Nrf2 signalling pathway.
- MDPI. (2023). Unveiling Resveratrone: A High-Performance Antioxidant Substance.
- ResearchGate. (n.d.). Resveratrol chemical structure (cis and trans forms).
- Wang, Y., et al. (2024). Equol: a metabolite of gut microbiota with potential antitumor effects.
- Journal of Agricultural and Food Chemistry. (n.d.). Antioxidant Properties of Soybean Isoflavone Extract and Tofu in Vitro and in Vivo.
- Linus Pauling Institute. (2015). Resveratrol.
- National Institutes of Health. (n.d.). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine.
- Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions. Journal of nutrition, 140(7), 1363S–1368S.
- Ungvari, Z., et al. (2010). Endothelial Nrf2 activation: a new target for resveratrol?
- Xia, N., Daiber, A., Förstermann, U., & Li, H. (2017). Antioxidant effects of resveratrol in the cardiovascular system. British journal of pharmacology, 174(12), 1633–1646.
- Setchell, K. D., Brown, N. M., & Lydeking-Olsen, E. (2002). The clinical importance of the metabolite equol--a clue to the effectiveness of soy and its isoflavones. The Journal of nutrition, 132(12), 3577–3584.
- Saelim, S., et al. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. Nutrients, 13(7), 2383.
- Wei, P., Liu, M., Chen, Y., & Bidlack, W. R. (2003). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. The Journal of nutritional biochemistry, 14(5), 269–276.
- Arora, A., Valcic, S., Cornejo, P., & Nair, M. G. (2000). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. Archives of biochemistry and biophysics, 376(2), 347–354.
- Xi'an Lyphar Biotech Co., Ltd. (2025). Chemical Structure and Physical Properties of Resveratrol.
- Geriatrics & Gerontology International. (2024). Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging.
- ResearchGate. (n.d.). Chemical structure of resveratrol (C14H12O3, molecular weight = 228.24).
- Mitchell, J. H., Collins, D., & Rice-Evans, C. (1999). Antioxidant and free radical scavenging activity of isoflavone metabolites. Journal of pharmacy and pharmacology, 51(9), 1025–1030.
- Ji, L. L., & Kim, S. H. (2007). Antioxidant action of soy isoflavones on oxidative stress and antioxidant enzyme activities in exercised rats. Journal of nutritional biochemistry, 18(11), 755–762.
- Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2020). The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway. Biomedicine & Pharmacotherapy, 127, 110234.
- PubChem. (n.d.). Resveratrol.
- PubChem. (n.d.). 3-(4-Hydroxy-phenyl)-4H-chromen-7-ol.
- Appchem. (n.d.). This compound | 94105-90-5 | C15H14O3.
- Echemi. (n.d.). 3-(4-HYDROXY-PHENYL)-CHROMAN-4,7-DIOL.
- PubChem. (n.d.). This compound.
- InChI Key. (n.d.). (3R)-7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one.
- MDPI. (n.d.). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment.
- Lucas-Abellán, C., Mercader-Ros, M. T., Zafrilla, P., Gabaldón, J. A., & Núñez-Delicado, E. (2011). Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins. Food chemistry, 129(2), 643–649.
- National Institutes of Health. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- National Institutes of Health. (n.d.). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.
- ResearchGate. (2025). Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones.
- ResearchGate. (2020). Antioxidant of Trans-Resveratrol: A Comparison between OH and CH Groups Based on Thermodynamic Views.
- MDPI. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
- National Institutes of Health. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function.
- ResearchGate. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.
- MDPI. (n.d.). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil.
- Stivala, L. A., Savio, M., Carafoli, F., & Cazzalini, O. (2001). 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent. Journal of Biological Chemistry, 276(25), 22586–22594.
- Arabian Journal of Chemistry. (n.d.). Antioxidant activity of some organosulfur compounds in vitro.
- National Institutes of Health. (n.d.). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation.
- MDPI. (n.d.). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones.
Sources
- 1. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol | CAS 501-36-0 | Antioxidant | StressMarq Biosciences Inc. [stressmarq.com]
- 3. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
- 10. Chemical Structure and Physical Properties of Resveratrol Factory Supply [biolyphar.com]
- 11. researchgate.net [researchgate.net]
- 12. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revistas.intec.edu.do [revistas.intec.edu.do]
- 14. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. alcoholinmoderation.com [alcoholinmoderation.com]
- 20. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidant action of soy isoflavones on oxidative stress and antioxidant enzyme activities in exercised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antioxidant effects of resveratrol in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Activity of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol) and Other Isoflavones
This guide provides an in-depth comparison of the estrogenic activity of equol, a metabolite of the soy isoflavone daidzein, with other prominent isoflavones such as genistein and daidzein itself. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the relative potencies and mechanisms of action of these compounds.
Introduction to Isoflavones and the Significance of Equol
Isoflavones are a class of phytoestrogens, which are plant-derived compounds that exhibit estrogen-like properties due to their structural similarity to the mammalian estrogen, 17β-estradiol.[1][2][3][4][5] Found abundantly in soybeans and soy products, the most common isoflavones include genistein, daidzein, and glycitein.[3][6] These compounds exist in plants as glycosides, which are converted to their biologically active aglycone forms (genistein and daidzein) in the intestine.[7]
A crucial aspect of isoflavone metabolism is the conversion of daidzein to equol by specific gut microbiota.[7][8][9] This conversion is not universal, with only about 30-50% of the human population possessing the necessary gut bacteria to produce equol.[6] This variability in metabolism has significant implications for the physiological effects of soy consumption. Equol is of particular interest because it generally exhibits stronger estrogenic activity than its precursor, daidzein, and other isoflavones.[7][9]
Equol is a chiral molecule, existing as two enantiomers: S-equol and R-equol. The bacterial conversion of daidzein in the human gut exclusively produces S-equol.[10][11] This stereospecificity is important as the two enantiomers have different binding affinities for estrogen receptors.[8][11][12]
Mechanism of Estrogenic Action: The Role of Estrogen Receptors
The estrogenic or anti-estrogenic effects of isoflavones are primarily mediated through their interaction with two subtypes of estrogen receptors (ERs): ERα and ERβ.[4][8][9][13] These receptors are distributed differently throughout the body's tissues, which can lead to tissue-specific effects of isoflavones.[1][13] Upon binding to an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[14]
Isoflavones generally show a higher binding affinity for ERβ than for ERα.[1][5][7][13] This preferential binding is a key factor in their differential effects compared to 17β-estradiol, which binds with high affinity to both ERα and ERβ.[11] The overall effect of an isoflavone in a particular tissue depends on the relative expression levels of ERα and ERβ, the concentration of the isoflavone, and the presence of endogenous estrogens.[1][13]
Comparative Estrogenic Potency: Equol vs. Other Isoflavones
The estrogenic potency of isoflavones can be assessed using various in vitro assays, including receptor binding assays, reporter gene assays, and cell proliferation assays. The collective data from these assays indicate that equol is a more potent estrogenic compound than its precursor daidzein and often comparable to or even more potent than genistein.
| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) | Estrogenic Potency (Cell Proliferation/Reporter Gene Assays) |
| 17β-Estradiol | 100% | 100% | High |
| Equol (S-enantiomer) | Lower than estradiol, but higher than daidzein.[12] Preferential binding to ERβ.[9][12][13][15] S-equol has a 13-fold higher affinity for ERβ compared to ERα.[8] | High, comparable to genistein.[9][12][13] | More potent than daidzein and often more potent than genistein.[7][16][17] |
| Genistein | Lower than estradiol. Preferential binding to ERβ.[7] | High, often the highest among common isoflavones.[7][12] | Potent estrogenic activity, often used as a positive control for phytoestrogens.[17][18] |
| Daidzein | Weak | Moderate, but lower than genistein and equol.[12] | Weakest estrogenic activity among the three.[12] |
Key Insights from Experimental Data:
-
Receptor Binding: S-equol exhibits a high binding affinity for ERβ, which is comparable to that of genistein.[12] In contrast, R-equol binds more weakly and shows a preference for ERα.[8][12] Both enantiomers of equol have a higher affinity for both ER subtypes than their precursor, daidzein.[12]
-
Transcriptional Activation: In reporter gene assays, equol demonstrates significant transactivation of both ERα and ERβ.[19] Some studies suggest that S-equol induces higher ERα transcriptional activation than R-equol.[19]
-
Cell Proliferation: In estrogen-dependent cell lines like MCF-7, equol has been shown to stimulate cell proliferation, indicating its estrogenic activity.[20][21][22] The potency of equol in these assays is generally greater than that of daidzein and can be comparable to or exceed that of genistein.[17]
Experimental Protocols for Assessing Estrogenic Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the estrogenic activity of compounds like equol.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.[23][24]
Protocol:
-
Preparation of ER Source: Utilize rat uterine cytosol or recombinant human ERα and ERβ.[23][24]
-
Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and increasing concentrations of the test compound (e.g., equol, genistein, daidzein).
-
Equilibration: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound fraction. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.[14] The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptors and induce the transcription of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen-responsive promoter.[25][26]
Protocol:
-
Cell Culture: Use a suitable cell line that expresses ERα and/or ERβ and is stably or transiently transfected with an estrogen-responsive reporter plasmid (e.g., MCF-7, T47D, or HEK293 cells).[25][27][28]
-
Treatment: Plate the cells and treat them with various concentrations of the test compound. Include appropriate positive (17β-estradiol) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase) using a suitable substrate and detection instrument.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) and plot the fold induction of reporter activity relative to the vehicle control against the concentration of the test compound.
Cell Proliferation Assay (E-SCREEN)
This assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[14][28][29][30]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate at a low density in a hormone-depleted medium.
-
Treatment: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells for several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Number: Determine the final cell number using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or direct cell counting.[31]
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative potency (RPP) can be determined by comparing the EC50 of the test compound to that of 17β-estradiol.
Conclusion and Implications
For researchers and drug development professionals, these findings have several important implications:
-
Personalized Nutrition and Therapeutics: The ability to produce equol from daidzein is a key variable in the physiological response to soy consumption. This highlights the potential for personalized approaches to nutrition and therapeutic interventions based on an individual's "equol producer" status.
-
Drug Discovery: The unique properties of equol, particularly its high affinity for ERβ, make it an interesting lead compound for the development of selective estrogen receptor modulators (SERMs) targeting conditions where ERβ activation is beneficial, such as in certain cancers, osteoporosis, and menopausal symptoms.[1][5][7]
-
Further Research: Future studies should continue to explore the differential effects of S- and R-equol, their tissue-specific actions, and their potential interactions with other dietary components and pharmaceuticals.
References
- Equol: a metabolite of gut microbiota with potential antitumor effects - PMC - NIH. (2024-07-07).
- Bone, Genistein, Daidzein and Equol | Isoflavones - Books - The Royal Society of Chemistry. (2012-10-31).
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559–1567.
- Cell proliferation assay for determination of estrogenic components in food: a systematic review. Reviews on Environmental Health, 38(4), 621-627. (2022-08-08).
- Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect. (n.d.).
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program. (2002-10-05).
- Setchell, K. D., & Clerici, C. (2010). Equol: a bacterial metabolite from the daidzein isoflavone and its presumed beneficial health effects. Journal of nutrition, 140(7), 1355S–1362S.
- The role of isoflavones in health. (2012-10-31).
- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - epa nepis. (n.d.).
- Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. (2019-09-16).
- The effect of the phytoestrogens genistein, daidzein, and equol on the growth of tamoxifen-resistant T47D/PKC alpha. (n.d.).
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (n.d.).
- Estrogenicity of the Isoflavone Metabolite Equol on Reproductive and Non-Reproductive Organs in Mice. (n.d.).
- The Effect of the Phytoestrogens Genistein, Daidzein, and Equol on the Growth of Tamoxifen-Resistant T47D/PKCα. (n.d.).
- Deciphering the origin of total estrogenic activity of complex mixtures - PMC - NIH. (2023-03-23).
- Dietary genistein and equol (4′, 7 isoflavandiol) reduce oxidative stress and protect rats against focal cerebral ischemia. (n.d.).
- S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. (2025-12-18).
- Cell proliferation assay for determination of estrogenic components in food: a systematic review | Request PDF. (n.d.).
- Soy Isoflavones. (n.d.).
- Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.).
- Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. (n.d.).
- Isoflavones: estrogenic activity, biological effect and bioavailability. (n.d.).
- Estrogenic activities of isoflavones and flavones and their structure-activity relationships. (n.d.).
- Estrogenicity of the isoflavone metabolite equol on reproductive and non-reproductive organs in mice. (n.d.).
- The Physiological Actions of Isoflavone Phytoestrogens. (n.d.).
- The physiological actions of isoflavone phytoestrogens. (n.d.).
- Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. (n.d.).
- Evaluation of the estrogenic activities of some pesticides and their combinations using MtT/Se cell proliferation assay. (n.d.).
- Equol enhances the in vitro effects of tamoxifen. (2007-05-01).
- The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained. (2025-03-31).
- Evaluating estrogenic activity of isoflavones in miso using yeast two-hybrid method. (2023-06-07).
- A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. (n.d.).
- Evaluating estrogenic activity of isoflavones in miso using yeast two‐hybrid method. (n.d.).
- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.).
- S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. (n.d.).
- Know Your Diet — Soy, two isoflavones: daidzein, genistein, and (S)-equol. (2024-04-21).
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity | Request PDF. (2026-01-01).
- Human ERα Reporter Assay Kit. (n.d.).
- (31f) Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities. (n.d.).
- (±)-Equol does not interact with genistein on estrogen-dependent breast tumor growth. (2019-11-28).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. The physiological actions of isoflavone phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained [fermentedsoyresearch.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 15. S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating estrogenic activity of isoflavones in miso using yeast two-hybrid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of the phytoestrogens genistein, daidzein, and equol on the growth of tamoxifen-resistant T47D/PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Cell proliferation assay for determination of estrogenic components in food: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of the estrogenic activities of some pesticides and their combinations using MtT/Se cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. (31f) Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities | AIChE [proceedings.aiche.org]
A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of 3-(4-Hydroxyphenyl)chroman-7-ol
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound, 3-(4-Hydroxyphenyl)chroman-7-ol, through a series of robust in vitro assays. We will objectively compare its performance against a standard steroidal anti-inflammatory drug, Dexamethasone, and outline the underlying molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel anti-inflammatory agents.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the search for safer and more effective alternatives.[1][3][4]
Compounds with a chroman scaffold have garnered attention for their diverse pharmacological activities, including anti-inflammatory properties.[5] this compound is a novel compound within this class. This guide details a systematic in vitro approach to validate its anti-inflammatory potential, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a well-established macrophage model.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
To thoroughly assess the anti-inflammatory effects of this compound, we will employ a well-characterized in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, making this a relevant model for studying anti-inflammatory drug action.[6][8]
Our experimental strategy will involve:
-
Evaluating the impact on key inflammatory mediators: We will measure the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), which are crucial players in the inflammatory cascade.[9][10]
-
Investigating the underlying molecular mechanisms: We will explore the compound's effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are master regulators of inflammation.[11][12][13]
-
Comparative analysis: The efficacy of this compound will be benchmarked against Dexamethasone, a potent corticosteroid with well-defined anti-inflammatory mechanisms.[14][15][16]
Below is a visual representation of the experimental workflow:
Caption: Experimental workflow for in vitro validation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, and 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, Dexamethasone (positive control), or vehicle (e.g., DMSO, negative control) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours (for NO and cytokine assays) or for a shorter duration (e.g., 30-60 minutes) for signaling pathway analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[17][18]
-
After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[19]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) will be used to measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants.[20][21][22][23]
-
Collect the cell culture supernatants after the 24-hour LPS stimulation.
-
Perform the ELISA for each cytokine (TNF-α, IL-6, and IL-1β) using commercially available kits, following the manufacturer's instructions.[24]
-
Briefly, the assay involves capturing the cytokine of interest with a specific antibody coated on the ELISA plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting will be employed to assess the activation of key proteins in the NF-κB and MAPK signaling pathways.[25][26]
-
After the designated LPS stimulation time, wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB).[27][28]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[29][30]
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[31][32] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[31][32] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11][33][34]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Measurements of Serum IL-1β, IL-6, and TNF-α [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. gut.bmj.com [gut.bmj.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 30. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 31. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 33. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 34. scispace.com [scispace.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Hydroxyphenyl)chroman-7-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as equol, is a non-steroidal estrogenic compound produced by the gut microflora from the soy isoflavone daidzein.[1] As a key metabolite, equol has garnered significant interest in the scientific community due to its pleiotropic biological activities, including its notable estrogenic and antioxidant properties.[2][3] The unique structure of equol, featuring a chiral center at the C-3 position, gives rise to two enantiomeric forms, (S)-equol and (R)-equol, which exhibit distinct biological profiles.[1][4] Understanding the structure-activity relationship (SAR) of equol and its analogues is paramount for the rational design of novel therapeutic agents with tailored selectivity and efficacy for a range of hormone-dependent conditions and diseases associated with oxidative stress. This guide provides an in-depth comparative analysis of the SAR of this compound analogues, focusing on their estrogenic and antioxidant activities, supported by experimental data and detailed protocols.
Core Structure and Key Modification Points
The foundational structure of this compound consists of a chroman ring system linked to a 4-hydroxyphenyl group at the 3-position. The key areas for structural modification to probe the SAR include:
-
A-Ring (Chroman Ring): Substitutions at positions 5, 6, and 8.
-
C-Ring: Modifications at the chiral center (C-3) and the adjacent C-4 position.
-
B-Ring (4-Hydroxyphenyl Group): Substitutions on the phenyl ring.
-
Hydroxyl Groups: The phenolic hydroxyl groups at position 7 on the A-ring and position 4' on the B-ring are critical for activity.
Structure-Activity Relationship for Estrogenic Activity
The estrogenic activity of this compound analogues is primarily mediated through their interaction with estrogen receptors (ER), ERα and ERβ.[1] The SAR for this activity is highly dependent on specific structural features.
The Crucial Role of the C-Ring and Stereochemistry
The saturation of the C-ring in the isoflavonoid precursor is a key determinant of ER activity and selectivity.[2][5] Equol, with its saturated C-ring, demonstrates potent ER agonism.[2] The chiral center at C-3 profoundly influences ER binding affinity and selectivity.
-
(S)-Equol: This enantiomer, exclusively produced by human intestinal microflora, exhibits a high binding affinity, preferentially for ERβ.[4][6] Its conformation is strikingly similar to that of estradiol, allowing it to fit well into the ligand-binding pocket of the ER.[3]
-
(R)-Equol: In contrast, (R)-equol binds more weakly to ERs and shows a preference for ERα.[4]
This stereoselectivity underscores the importance of the three-dimensional arrangement of the molecule for optimal receptor interaction.
Impact of Hydroxyl Groups
The phenolic hydroxyl groups at positions 7 and 4' are essential for estrogenic activity. They act as hydrogen bond donors and acceptors, mimicking the interactions of the natural ligand, 17β-estradiol, with key amino acid residues in the ER binding site. Modification or removal of these hydroxyl groups generally leads to a significant decrease or loss of activity.
Substitutions on the Chroman and Phenyl Rings
Systematic modifications of the chroman and phenyl rings have provided further insights into the SAR:
-
Methyl Group at C-3: The introduction of a methyl group at the 3-position can influence the stereochemistry and overall conformation, thereby affecting ER binding and activity.[7]
-
Side Chains at C-4: The addition of sulfoxide-containing side chains at the 4-position has been explored to develop pure antiestrogens, indicating that this position is critical for modulating agonist versus antagonist activity.[7]
-
Methoxy Groups: The presence of a methoxy group, for instance at the 6-position of a related 3-phenylchroman-4-one, has been shown to result in potent aromatase inhibition, which indirectly affects estrogen levels.[8][9]
Comparative Data on Estrogenic Activity
| Compound/Analogue | Modification | Key Finding | Reference |
| (S)-Equol | - | High binding affinity for ERβ (Ki = 16 nM) | [4] |
| (R)-Equol | - | Weaker binding, preferential for ERα (Ki = 50 nM) | [4] |
| Daidzein | Precursor | Lower affinity for both ERs than equol isomers | [4] |
| Dehydroequol | Double bond in C-ring | Potent ERα/β agonist with ERβ selectivity | [2][5] |
| 3-(4-phenoxyphenyl)chroman-4-one | Phenyl ether at 4' | Potent aromatase inhibitor (IC50 = 2.4 μM) | [8][10] |
| 6-methoxy-3-phenylchroman-4-one | Methoxy at C-6 | Potent aromatase inhibitor (IC50 = 0.26 μM) | [8][10] |
| (3RS,4RS)-7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivative | Methyl at C-3, side chain at C-4 | Pure antiestrogen activity | [7] |
Structure-Activity Relationship for Antioxidant Activity
The antioxidant properties of this compound and its analogues are primarily attributed to their ability to scavenge free radicals. This activity is heavily influenced by the presence and positioning of hydroxyl and other functional groups.
The Role of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups are the primary drivers of antioxidant activity. They can donate a hydrogen atom to free radicals, thereby neutralizing them. The number and position of these groups are critical:
-
Catechol Moiety: Analogues containing a catechol (ortho-dihydroxy) group on either the A or B ring generally exhibit strong antioxidant activity.
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups often correlates with enhanced radical scavenging capacity.
Influence of Methoxy Groups
The introduction of methoxy groups can have a variable effect on antioxidant activity. While they are generally considered to be electron-donating groups which can stabilize the resulting phenoxyl radical, their bulkiness may also introduce steric hindrance, potentially reducing the accessibility of the hydroxyl groups for radical scavenging.
Comparative Data on Antioxidant Activity
| Compound/Analogue | Modification | Key Finding | Reference |
| Equol | - | Superior antioxidant activity to parent isoflavones | [2] |
| 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one | Nitro group on B-ring | Significant antioxidant activity | [11] |
| 3-hydroxy-2-(2,6-dichlorophenyl)-4H-chromen-4-one | Dichloro substitution on B-ring | Significant antioxidant activity | [11] |
| 7,8-dihydroxycoumarins | Catechol on A-ring | Significant DPPH scavenging activity | [12] |
| 4-hydroxycoumarin derivatives with C-3 substitution | Various C-3 substitutions | Increased total antioxidant potential | [13] |
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of test compounds for the estrogen receptor.
Protocol:
-
Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction: Add the test compound solution to the DPPH solution in a microplate or cuvette.
-
Incubation: Incubate the mixture for a specific period (e.g., 30 minutes) in the dark at room temperature.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
The structure-activity relationship of this compound analogues is a complex interplay of stereochemistry, the presence and position of hydroxyl and other functional groups, and the overall topography of the molecule. For estrogenic activity, the S-configuration at C-3 and the phenolic hydroxyl groups at positions 7 and 4' are paramount for potent ERβ agonism. Modifications at the C-4 position can switch the activity from agonistic to antagonistic. For antioxidant activity, the presence of hydroxyl groups, particularly in a catechol arrangement, is a key determinant of radical scavenging efficacy. The insights gleaned from these SAR studies provide a robust framework for the design and development of novel this compound analogues with optimized biological activities for potential therapeutic applications in hormone-dependent diseases and conditions related to oxidative stress. Further quantitative SAR studies on a broader range of systematically modified analogues are warranted to refine these models and accelerate the discovery of new drug candidates.
References
- Cho, J., et al. (2021). Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. Chemical and Pharmaceutical Bulletin, 69(1), 99-105.
- Ma, L., et al. (2012). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Bioorganic & Medicinal Chemistry, 20(8), 2685-2695.
- Lephart, E. D., et al. (2009). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. International Journal of Molecular Sciences, 10(7), 3108-3123.
- Cho, J., et al. (2021). Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. Chemical and Pharmaceutical Bulletin, 69(1), 99-105.
- Ma, L., et al. (2012). Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Bioorganic & Medicinal Chemistry, 20(8), 2685-2695.
- Cho, J., et al. (2021). Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities. ResearchGate.
- Kim, B. K., et al. (2009). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 52(15), 4745-4754.
- Sharma, R., et al. (2012). 3-hydroxy-2-(substituted phenyl) -4h-chromen-4-one derivatives-synthesis, spectral characterization and pharmacological screening. World Research Journal of Biochemistry, 1(1), 1-5.
- Ma, L., et al. (2012). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. ResearchGate.
- Setchell, K. D., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of Nutrition, 140(7), 1364S-1368S.
- Pfitscher, A., et al. (2021). Comparative effectiveness of equol on estrogen and androgen disruption and metabolic parameters in adult male Sprague-Dawley rats. Toxicology and Applied Pharmacology, 426, 115638.
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567.
- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: Convenient preparation and resolution of R. Illinois Experts.
- Setchell, K. D., et al. (2005). Comparison of the chemical structures of the diastereoisomers of equol, showing the site position of the chiral carbon center. ResearchGate.
- Setchell, K. D., et al. (2005). S-Equol, a potent ligand for estrogen receptor ??, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072-1079.
- Stankova, I., et al. (2016). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 17(10), 1695.
- Al-Majedy, Y. K., & Al-Amiery, A. A. (2023). Antioxidant Activity of Coumarins. Encyclopedia.pub.
- Al-Majedy, Y. K., & Al-Amiery, A. A. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3737.
- Geronikaki, A., et al. (2011). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules, 16(9), 7499-7511.
- Weaver, C. M., et al. (2016). Impact of equol-producing capacity and soy-isoflavone profiles of supplements on bone calcium retention in postmenopausal women: a randomized crossover trial. The American Journal of Clinical Nutrition, 103(4), 1044-1051.
- Chin, V., et al. (2022). Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity. International Journal of Molecular Sciences, 23(19), 11843.
Sources
- 1. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioinfopublication.org [bioinfopublication.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Findings on the Biological Effects of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)
For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is the cornerstone of scientific advancement. This guide provides an in-depth, objective comparison of the biological effects of 3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, with other relevant phytoestrogens. We will delve into the experimental data and provide detailed protocols to empower you to independently verify and expand upon these findings.
Equol is a fascinating molecule. It is not directly found in plants but is a metabolite of the soy isoflavone daidzein, produced by specific intestinal microflora.[1][2] This metabolic conversion is not universal, with only about 30-50% of the human population being "equol producers," a factor that may explain inconsistencies in the observed health effects of soy consumption.[1] Structurally similar to estradiol, Equol exhibits estrogenic activity by binding to estrogen receptors (ERs), playing a role in various hormone-dependent conditions.[3][4] This guide will focus on its effects on breast cancer cells, a widely studied area, and provide the necessary tools to investigate its mechanism of action.
Comparative Biological Activity of Equol and Other Phytoestrogens
Equol's biological activity, particularly its estrogenicity, is often compared to its precursor, daidzein, and another prominent soy isoflavone, genistein. The key differences lie in their receptor binding affinities and subsequent downstream effects.
Estrogen Receptor Binding Affinity
Equol demonstrates a higher binding affinity for estrogen receptors compared to its precursor, daidzein.[5][6] Notably, the S-(-) enantiomer of Equol, the form produced by gut bacteria, shows a preferential binding to Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).[4][7] This selective binding is a critical aspect of its biological profile and potential therapeutic applications.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Source(s) |
| 17β-Estradiol (E2) | 100 | 100 | [7] |
| S-(-)-Equol | Low | ~20 | [7] |
| R-(+)-Equol | Weak | Weak | [7] |
| Racemic (±)-Equol | - | 35-fold lower than E2 | [7] |
| Genistein | Lower than E2 | Higher than ERα | [8] |
| Daidzein | Very Weak | Very Weak | [6] |
Table 1: Comparative Estrogen Receptor Binding Affinities. The data highlights S-(-)-Equol's notable preference for ERβ.
Proliferative Effects on ER-Positive Breast Cancer Cells (MCF-7)
The MCF-7 human breast cancer cell line is a cornerstone model for studying estrogen-responsive cancers due to its expression of estrogen receptors.[8][9] Phytoestrogens like Equol can elicit a biphasic response in these cells: proliferative at low concentrations and potentially inhibitory at higher concentrations.[8][9]
| Compound | Concentration for Maximal Proliferation (in vitro) | Effect at High Concentrations (in vitro) | Source(s) |
| Equol | ~1 µM | Induces G2/M cell cycle arrest at 100 µM | [9][10] |
| Daidzein | ~1 µM | - | [10] |
| Genistein | ~1 µM | Cytotoxic effects enhanced in the presence of Equol | [9][10] |
Table 2: Proliferative Effects of Phytoestrogens on MCF-7 Cells. These in vitro findings suggest a complex, dose-dependent effect of these compounds on cancer cell growth.
Replicating the Findings: Detailed Experimental Protocols
To ensure scientific integrity, every protocol described here is designed as a self-validating system, with appropriate controls and clear endpoints.
Protocol 1: MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay is a fundamental tool for assessing the estrogenic or anti-estrogenic potential of a compound by measuring its effect on the proliferation of MCF-7 cells.[11][12] The causality behind this assay lies in the fact that the proliferation of MCF-7 cells is estrogen-dependent.
Methodology:
-
Cell Culture:
-
Maintain MCF-7 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Crucial Step for E-SCREEN: To remove endogenous estrogens, switch the cells to a phenol red-free RPMI 1640 medium containing 5% charcoal-stripped FBS for at least 72 hours before the experiment. Phenol red is a weak estrogen mimic, and charcoal stripping removes hormones from the serum.[11]
-
-
Seeding:
-
Trypsinize the cells and seed them in 96-well plates at a density of 4,000 cells per well in 100 µL of the estrogen-free medium.[13] Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of Equol, daidzein, genistein, and 17β-estradiol (as a positive control) in the estrogen-free medium. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁵ M.
-
Add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for 6-7 days.[13]
-
-
Quantification of Cell Proliferation:
-
Several methods can be used:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.[8][14]
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and then solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm.
-
Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.
-
-
Self-Validation: The inclusion of a full dose-response curve for 17β-estradiol is essential to confirm the responsiveness of the cells. The vehicle control sets the baseline for proliferation.
Protocol 2: Estrogen Receptor (ER) Luciferase Reporter Gene Assay
This assay provides a more direct measure of ER activation. It utilizes cells that have been engineered to express a luciferase reporter gene under the control of an Estrogen Response Element (ERE). Binding of an agonist to the ER initiates transcription of the luciferase gene, and the resulting luminescence can be quantified.[15][16][17]
Methodology:
-
Cell Line:
-
Cell Culture and Seeding:
-
Culture the cells in phenol red-free medium with charcoal-stripped FBS for at least 48 hours prior to the experiment.
-
Seed the cells in a white, clear-bottom 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection (if not using a stable cell line) or treatment.
-
-
Treatment:
-
Treat the cells with various concentrations of Equol, daidzein, genistein, and 17β-estradiol (positive control). Include a vehicle control.
-
-
Incubation:
-
Incubate for 18-24 hours to allow for reporter gene expression.[17]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of ER activation.[15]
-
Self-Validation: A dose-response of 17β-estradiol will demonstrate the dynamic range of the assay. An ER antagonist, such as ICI 182,780, can be used to confirm that the observed luciferase activity is ER-mediated.
Key Signaling Pathways Activated by Equol
Equol's biological effects are mediated through complex signaling networks. Understanding these pathways provides a mechanistic basis for the observed cellular responses. Phytoestrogens can activate both genomic and non-genomic signaling pathways.[10]
Genomic Pathway (via Nuclear ERs)
The classical pathway involves the binding of Equol to ERα or ERβ in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to EREs on the DNA, modulating the transcription of target genes like pS2, which is involved in cell proliferation.[5][10]
Caption: Genomic signaling pathway of Equol via nuclear estrogen receptors.
Non-Genomic Pathways (Rapid Signaling)
Equol can also initiate rapid signaling events from the cell membrane. This can involve membrane-associated estrogen receptors (mERs) and the G protein-coupled estrogen receptor (GPER, also known as GPR30).[19] Activation of these receptors can lead to the rapid activation of downstream kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell survival and proliferation.[20][21][22]
Caption: Non-genomic signaling of Equol via GPR30 and downstream kinases.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for a robust comparative study.
Caption: A streamlined workflow for the comparative analysis of phytoestrogens.
Conclusion and Future Directions
This guide provides a framework for replicating and understanding the biological effects of Equol. The provided protocols, when executed with care, will yield reliable and reproducible data. The comparative data presented underscores the unique properties of Equol, particularly its preferential binding to ERβ, which may have significant implications for its therapeutic potential.
Future research should focus on the in vivo effects of purified Equol enantiomers to dissect their specific contributions to the overall biological response. Furthermore, exploring the interplay between Equol and other dietary components will provide a more holistic understanding of its role in human health and disease. By adhering to rigorous scientific principles and employing the methodologies outlined here, the research community can continue to unravel the complexities of this intriguing soy metabolite.
References
- Allred, C. D., Allred, K. F., Ju, Y. H., Goeppinger, T. S., Doerge, D. R., & Helferich, W. G. (2005). Effects of dietary daidzein and its metabolite, equol, at physiological concentrations on the growth of estrogen-dependent human breast cancer (MCF-7) tumors implanted in ovariectomized athymic mice. Carcinogenesis, 26(2), 441-448. [Link]
- Charalambous, C., Pitta, C., & Constantinou, A. I. (2021). A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer. Molecules, 26(4), 1093. [Link]
- De la Cruz, J. P., & Gonzalez-Correa, J. A. (2012). The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G. Journal of Biological Chemistry, 287(50), 41837–41847. [Link]
- Hatono, A., et al. (2019). Effects of equol on breast cancer cell lines.
- Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. [Link]
- Wang, S., et al. (2019). S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway. Journal of Cellular Biochemistry, 120(9), 15557-15566. [Link]
- Makinouchi, R., et al. (2019). A Novel Mechanism of S-equol Action in Neurons and Astrocytes: The Possible Involvement of GPR30/GPER1. International Journal of Molecular Sciences, 20(20), 5169. [Link]
- Lephart, E. D. (2021). Phytoestrogens (Resveratrol and Equol) for Estrogen-Deficient Skin—Controversies/Misinformation versus Anti-Aging In Vitro and Clinical Evidence via Nutraceutical-Cosmetics. International Journal of Molecular Sciences, 22(19), 10495. [Link]
- Sathyamoorthy, N., & Wang, T. T. (1997). Differential Effects of Dietary Phyto-Oestrogens Daidzein and Equol on Human Breast Cancer MCF-7 Cells. European Journal of Cancer, 33(14), 2384-2389. [Link]
- National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Institute of Environmental Health Sciences. [Link]
- Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols. [Link]
- Si, H., et al. (2013). Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLoS ONE, 8(11), e79075. [Link]
- Seeger, H., et al. (2005). Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition. Climacteric, 8(3), 269-276. [Link]
- Bisson, W. H., et al. (2014). Genistein and Daidzein: Different Molecular Effects on Prostate Cancer. Frontiers in Endocrinology, 5, 109. [Link]
- Muthyala, R. S., et al. (2004). Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens.
- Onoda, A., et al. (2011). Effects of S-equol and natural S-equol supplement (SE5-OH) on the growth of MCF-7 in vitro and as tumors implanted into ovariectomized athymic mice. Food and Chemical Toxicology, 49(9), 2179-2184. [Link]
- Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions. The Journal of nutrition, 140(7), 1355S–1362S. [Link]
- Ruan, Y., et al. (2020). Roles of equol and the PI3K/Akt signaling pathway in the cardioprotective effects of enteral daidzein against ischemia-reperfusion injury in isolated rat hearts. Journal of International Medical Research, 48(5), 300060520924738. [Link]
- Muthyala, R. S., et al. (2007). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. Journal of Steroid Biochemistry and Molecular Biology, 107(3-5), 155–163. [Link]
- Ju, Y. H., et al. (2011). (±)-Equol does not interact with genistein on estrogen-dependent breast tumor growth. The Journal of Nutritional Biochemistry, 22(11), 1052–1059. [Link]
- Beresford, N., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 251-252, 147-155. [Link]
- Si, H., et al. (2013). Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells. PLoS One, 8(11), e79075. [Link]
- Levis, S., & Gulec, S. (2021). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Nutrients, 13(11), 3899. [Link]
- Akaza, H., et al. (2015). Mechanistic study of synergistic interaction between genistein and equol in MCF-7 human breast cancer cells in vitro. Cancer Prevention Research, 8(8 Supplement), 909. [Link]
- Si, H., et al. (2013). Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLoS ONE, 8(11), e79075. [Link]
- Cree, I. A. (2015). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. PLoS One, 10(6), e0129223. [Link]
- Indigo Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). [Link]
- Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity.
- BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. [Link]
- Si, H., et al. (2013). Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells. PLoS ONE, 8(11), e79075. [Link]
- National Toxicology Program. (2012). NICEATM Validation Study Report on the MCF-7 Cell Proliferation Test Method. National Institute of Environmental Health Sciences. [Link]
- Setchell, K. D., & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of nutrition, 140(7), 1355S–1362S. [Link]
- Soto, A. M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental health perspectives, 103 Suppl 7(Suppl 7), 113–123. [Link]
- Desmawati, D., & Sulastri, D. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Microbiology Indonesia, 13(1), 1-10. [Link]
- Zhang, Y., et al. (2023). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 12(12), 2335. [Link]
- Setchell, K. D., & Lydeking-Olsen, E. (2003). The Clinical Importance of the Metabolite Equol—A Clue to the Effectiveness of Soy and Its Isoflavones. The Journal of Nutrition, 133(9), 2839S-2849S. [Link]
- Prossnitz, E. R., & Barton, M. (2011). The unfolding stories of GPR30, a new membrane-bound estrogen receptor. Molecular and cellular endocrinology, 334(1-2), 3–9. [Link]
- Vivacqua, A., et al. (2007). G protein-coupled receptor 30 (GPR30) mediates gene expression changes and growth response to 17beta-estradiol and selective GPR30 ligand G-1 in ovarian cancer cells. Endocrinology, 148(2), 503-14. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoestrogens (Resveratrol and Equol) for Estrogen-Deficient Skin—Controversies/Misinformation versus Anti-Aging In Vitro and Clinical Evidence via Nutraceutical-Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A Novel Mechanism of S-equol Action in Neurons and Astrocytes: The Possible Involvement of GPR30/GPER1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 21. Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Neuroprotective Properties of 3-(4-Hydroxyphenyl)chroman-7-ol: A Comparative Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of 3-(4-Hydroxyphenyl)chroman-7-ol in Neurodegeneration
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge to global health. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. In this context, this compound, a chroman derivative, has emerged as a compound of interest for its potential neuroprotective effects. This guide provides a comprehensive framework for benchmarking the neuroprotective properties of this compound against established neuroprotective agents, offering a scientifically rigorous approach for researchers, scientists, and drug development professionals.
This compound, also known as Equol, is a metabolite of the soy isoflavone daidzein produced by gut microbiota.[1] Its structural similarity to other phenolic compounds with known antioxidant and anti-inflammatory properties suggests a strong therapeutic potential.[2][3] This guide will detail a series of in vitro and in vivo experimental protocols designed to elucidate and quantify the neuroprotective efficacy of this compound, comparing it directly with two well-characterized neuroprotective agents: Edaravone and Resveratrol .
Edaravone , a potent free-radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), making it an ideal benchmark for antioxidant-mediated neuroprotection.[4][5] Resveratrol , a natural stilbene found in grapes and other plants, is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, providing a broad-spectrum comparison.[6][7]
The experimental workflows detailed herein are designed to be self-validating, with clear positive and negative controls, and are grounded in established methodologies to ensure reproducibility and reliability. By following this guide, researchers can generate robust, comparative data to critically evaluate the neuroprotective potential of this compound and inform its future development as a potential therapeutic agent.
Comparative Framework: Selecting Benchmarks and Models
The selection of appropriate comparators and experimental models is critical for a meaningful evaluation of a novel neuroprotective compound. Our framework is built on the following rationale:
-
Comparator Selection:
-
Edaravone: Represents a clinically successful neuroprotective agent with a primary mechanism centered on potent free radical scavenging.[8][9] Its inclusion allows for a direct comparison of the antioxidant capacity of this compound.
-
Resveratrol: Offers a benchmark against a pleiotropic agent that modulates multiple pathways, including inflammation and apoptosis, in addition to its antioxidant effects.[10][11] This comparison will help to position the mechanistic profile of this compound.
-
-
Model Selection:
-
In Vitro Model: The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity and neuroprotection studies.[12][13] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxic insults, allowing for the investigation of specific cellular and molecular mechanisms.[12][14]
-
In Vivo Model: The transient middle cerebral artery occlusion (MCAO) model in mice is a gold-standard for preclinical stroke research.[15][16] It effectively mimics the ischemic cascade observed in human stroke and provides a robust platform for evaluating the in vivo efficacy of neuroprotective agents in reducing infarct volume and improving neurological outcomes.[17]
-
In Vitro Benchmarking: A Multi-Parametric Assessment of Neuroprotection
This section outlines a suite of in vitro assays using the SH-SY5Y cell line to dissect the neuroprotective mechanisms of this compound in comparison to Edaravone and Resveratrol. A neurotoxic challenge will be induced using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species (ROS), mimicking key aspects of Parkinson's disease pathology.[14][18]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro neuroprotection assessment.
Detailed Experimental Protocols
1. SH-SY5Y Cell Culture and Differentiation:
-
Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Differentiation: To induce a more mature neuronal phenotype, plate cells at a density of 1 x 10^5 cells/cm² and treat with 10 µM all-trans-retinoic acid (RA) for 5-7 days.[19]
2. Neurotoxicity Induction and Treatment:
-
Seed differentiated SH-SY5Y cells in 96-well plates for viability and ROS assays, and in larger plates for apoptosis and western blot analysis.
-
Pre-treat cells with a dose-range of this compound, Edaravone, or Resveratrol for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM and incubate for 24 hours.[18]
3. Assessment of Neuroprotective Effects:
-
Cell Viability (MTT Assay): Measure cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[20] The absorbance at 570 nm is proportional to the number of viable cells.
-
Intracellular ROS Measurement (DCFH-DA Assay): Quantify intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[20] The fluorescence intensity (excitation/emission ~485/530 nm) is directly proportional to the amount of ROS.
-
Apoptosis Assessment (Caspase-3 Activity Assay): Measure the activity of caspase-3, a key executioner of apoptosis, using a colorimetric assay that detects the cleavage of a specific substrate.[20]
Data Presentation: Comparative In Vitro Efficacy
| Assay | Parameter | This compound | Edaravone | Resveratrol | 6-OHDA Control | Untreated Control |
| Cell Viability | % of Untreated Control | [Insert Data] | [Insert Data] | [Insert Data] | 52 ± 4% | 100 ± 5% |
| ROS Levels | % of Untreated Control | [Insert Data] | [Insert Data] | [Insert Data] | 280 ± 25% | 100 ± 8% |
| Caspase-3 Activity | Fold Change vs. Untreated | [Insert Data] | [Insert Data] | [Insert Data] | 4.5 ± 0.5 | 1.0 ± 0.1 |
Note: The data for control groups are representative and should be determined experimentally.
Mechanistic Insights: Unraveling the Signaling Pathways
To delve deeper into the molecular mechanisms underlying the observed neuroprotection, Western blot analysis will be employed to investigate key signaling pathways involved in cellular stress response and survival.
Signaling Pathway of Interest
Oxidative stress and neuroinflammation often converge on common signaling pathways that regulate cell fate. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[21] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[22]
Caption: The Nrf2/ARE antioxidant response pathway.
Western Blot Protocol
-
Protein Extraction: Lyse treated SH-SY5Y cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantification: Densitometrically quantify protein bands and normalize to the loading control.
By comparing the effects of this compound, Edaravone, and Resveratrol on the expression of Nrf2 and HO-1, we can gain insights into their relative abilities to activate this crucial protective pathway.
In Vivo Validation: Efficacy in a Preclinical Stroke Model
The promising in vitro findings must be validated in a relevant animal model of neurological disease. The transient middle cerebral artery occlusion (MCAO) model in mice is a widely used and clinically relevant model of ischemic stroke.[15][16]
Experimental Workflow: In Vivo MCAO Model
Caption: Workflow for in vivo neuroprotection assessment in the MCAO mouse model.
Detailed Experimental Protocol
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes, followed by reperfusion.[15]
-
Drug Administration: Administer this compound, Edaravone, Resveratrol, or vehicle control intravenously at the onset of reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized 5-point scale.
-
Infarct Volume Measurement: Euthanize mice at 24 hours post-MCAO and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) |
| Sham | 0.2 ± 0.1 | < 1% |
| Vehicle Control | 3.5 ± 0.4 | 45 ± 5% |
| This compound | [Insert Data] | [Insert Data] |
| Edaravone | [Insert Data] | [Insert Data] |
| Resveratrol | [Insert Data] | [Insert Data] |
Note: The data for sham and vehicle control groups are representative and should be determined experimentally.
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the preclinical benchmarking of this compound's neuroprotective properties. By systematically comparing its efficacy against the clinically relevant drug Edaravone and the well-studied natural compound Resveratrol, researchers can generate a comprehensive data package to support its further development.
The proposed experiments will elucidate the compound's primary mechanisms of action, whether through direct antioxidant effects, modulation of cellular defense pathways like Nrf2/HO-1, or other anti-apoptotic mechanisms. The in vivo studies will provide critical evidence of its therapeutic potential in a clinically relevant model of acute neuronal injury.
Positive outcomes from this benchmarking study would warrant further investigation into the chronic efficacy of this compound in models of progressive neurodegenerative diseases, as well as pharmacokinetic and toxicological studies to establish a comprehensive safety and efficacy profile. The structured and comparative approach outlined in this guide will ensure that the evaluation of this compound is both scientifically rigorous and strategically aligned with the demands of modern drug discovery.
References
- Bastianetto, S., & Quirion, R. (2018). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Chemical Neuroscience, 9(10), 2355-2366. [Link]
- Ruiz-Miyazawa, K., et al. (2020). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. Journal of the American Oil Chemists' Society, 97(7), 745-755. [Link]
- Arora, A., et al. (2019). Antioxidant Activity of Isoflavones and Their Major Metabolites Using Different in Vitro Assays. Journal of Agricultural and Food Chemistry, 67(20), 5796-5804. [Link]
- Patsnap. (2024). What is the mechanism of Edaravone?
- Lee, Y., et al. (2018). Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro. Nutrients, 10(9), 1305. [Link]
- Ma, H., et al. (2020). Equol, a Blood-Brain Barrier Permeable Gut Microbial Metabolite of Dietary Isoflavone Daidzein, Exhibits Neuroprotective Effects against Neurotoxins Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells and Caenorhabditis elegans. Plant Foods for Human Nutrition, 75(4), 512-517. [Link]
- Ji, L. L. (2012). Antioxidant action of soy isoflavones on oxidative stress and antioxidant enzyme activities in exercised rats. Journal of Nutritional Biochemistry, 23(10), 1221-1227. [Link]
- iHerb. (2022). Isoflavones: A Powerful Antioxidant in Soy + Amazing Health Benefits. iHerb Wellness Hub. [Link]
- Yoshida, H., et al. (2006). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. CNS Drug Reviews, 12(1), 9-20. [Link]
- Gomes, B. A. Q., et al. (2018). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. Oxidative Medicine and Cellular Longevity, 2018, 8152373. [Link]
- Mitchell, J. H., & Gardner, P. T. (2003). Antioxidant Properties of Soybean Isoflavone Extract and Tofu in Vitro and in Vivo. Journal of Agricultural and Food Chemistry, 51(20), 5887-5892. [Link]
- Yu, W., et al. (2014). Equol is neuroprotective during focal cerebral ischemia and reperfusion that involves p-Src and gp91(phox). Current Neurovascular Research, 11(4), 367-377. [Link]
- ScienceOpen. (2018). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. ScienceOpen. [Link]
- Tadinada, A., & Fellner, C. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Hospital Pharmacy, 58(2), 122-127. [Link]
- Salehi, B., et al. (2013). Neuroprotective properties and mechanisms of resveratrol in in vitro and in vivo experimental cerebral stroke models. Journal of Medicinal Food, 16(9), 794-807. [Link]
- ACS Publications. (2018). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models.
- Schreihofer, D. A., et al. (2009). Dietary genistein and equol (4′, 7 isoflavandiol) reduce oxidative stress and protect rats against focal cerebral ischemia. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 296(3), R574-R581. [Link]
- MDPI. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]
- Moodle@Units. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Moodle@Units. [Link]
- ResearchGate. (2021). Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research.
- Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]
- MDPI. (2023).
- Llovera, G., & Liesz, A. (2011). Modeling Stroke in Mice: Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]
- Manwani, B., et al. (2011). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Journal of Biomedicine and Biotechnology, 2011, 467298. [Link]
- ResearchGate. (2025). Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One.
- Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445-3454. [Link]
- ResearchGate. (n.d.). Structures of the chromene derivatives whose anti-inflammatory activity...
- Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.
- ResearchGate. (2025). A Mouse Model of Permanent Focal Ischemia: Distal Middle Cerebral Artery Occlusion.
- Szwajgier, D., et al. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules, 26(11), 3258. [Link]
- ResearchGate. (2017). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- Parmar, V. S., et al. (2017). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 41(21), 12759-12769. [Link]
- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. [Link]
- Lin, H.-Y., et al. (2020).
- MDPI. (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]
- Uddin, M. S., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology, 11, 885. [Link]
- MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]
- NIH. (2016). Neuroprotective effect of antioxidant compounds. NIH. [Link]
- ResearchGate. (2025). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoflavones: A Powerful Antioxidant in Soy + Amazing Health Benefits | Wellness Hub [in.iherb.com]
- 3. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties and mechanisms of resveratrol in in vitro and in vivo experimental cerebral stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cyagen.com [cyagen.com]
- 14. accegen.com [accegen.com]
- 15. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 3-(4-Hydroxyphenyl)chroman-7-ol
I. The Precautionary Principle: Assuming Hazard in the Absence of Data
The first and most critical step in the disposal of any chemical for which a Safety Data Sheet (SDS) with complete disposal information is unavailable is to apply the precautionary principle.[1] This means treating 3-(4-Hydroxyphenyl)chroman-7-ol as a hazardous waste until proven otherwise. This approach ensures the highest level of safety and compliance with environmental regulations.[2]
A formal hazardous waste determination is a systematic process to ascertain if a solid waste is considered hazardous by regulatory bodies.[3][4] This process is a cornerstone of the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste.[5]
Table 1: Key Characteristics of Hazardous Waste
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flash point below 140°F, non-liquids that can cause fire through friction or spontaneous combustion, and ignitable compressed gases.[6] | Unlikely based on the chemical structure, but should be confirmed if any reactive reagents were used in its synthesis. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6] | The presence of hydroxyl groups suggests it is likely not highly corrosive, but this should be verified. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[6] | The chroman structure is generally stable, but this should be evaluated in the context of its synthesis and potential impurities. |
| Toxicity | Harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[3] | The toxicological properties of this specific compound are not well-documented, necessitating a cautious approach. |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a structured approach to the disposal of this compound, ensuring compliance with general laboratory safety standards.
Caption: A procedural workflow for the disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE) Before handling any chemical waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds)
-
A lab coat
Step 2: Characterize the Waste (Assume Hazardous) As previously mentioned, in the absence of a specific SDS, assume this compound waste is hazardous.[7] This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., filter paper, gloves).
Step 3: Select a Compatible Waste Container Choose a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is appropriate. For solutions, ensure the container material will not react with the solvent. The container must have a secure, leak-proof lid.[8]
Step 4: Properly Label the Waste Container Proper labeling is a critical component of hazardous waste management.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
The approximate quantity or concentration
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
Step 5: Segregate from Incompatible Wastes Store the waste container in a manner that prevents contact with incompatible materials. While the reactivity of this compound is not fully characterized, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.[9]
Step 6: Store in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9] This area should be under the control of the laboratory personnel generating the waste. The SAA must be clearly marked.
Step 7: Arrange for Pickup by Environmental Health & Safety (EHS) Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. Do not attempt to transport the hazardous waste yourself.
Step 8: Complete Hazardous Waste Manifest Your EHS department will provide a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final disposal.[10] Fill out the form completely and accurately.
Step 9: Maintain Records Keep a copy of the hazardous waste manifest for your records. This is a requirement under RCRA and is essential for regulatory compliance.
III. Spill and Emergency Procedures
In the event of a spill, the primary concern is the safety of laboratory personnel.
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to do so, you may clean it up. Wear appropriate PPE.
-
Use an absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
IV. Conclusion
The proper disposal of this compound, and any chemical for which complete safety data is not available, requires a diligent and cautious approach. By adhering to the general principles of hazardous waste management as outlined by the EPA and OSHA, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[11][12][13]
References
- Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination.
- Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process.
- New Hampshire Department of Environmental Services. (n.d.). Documenting Hazardous Waste Determinations. Retrieved from NH Department of Environmental Services.
- MLI Environmental. (2025, September 26). 5 Steps to a Hazardous Waste Determination.
- Los Angeles County Fire Department. (n.d.). Hazardous Waste Determination.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Echemi. (n.d.). 3-(4-hydroxy-phenyl)-chroman-4,7-diol.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
- Environmental Health and Safety - The University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety - The University of Tennessee, Knoxville.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Lab Manager. (2022, November 2). Managing Hazardous Chemical Waste in the Lab.
- Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Angene Chemical. (2023, September 21). Safety Data Sheet(SDS).
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. in.gov [in.gov]
- 4. des.nh.gov [des.nh.gov]
- 5. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. fire.lacounty.gov [fire.lacounty.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nps.edu [nps.edu]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Hydroxyphenyl)chroman-7-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like 3-(4-Hydroxyphenyl)chroman-7-ol, a molecule with a phenolic and chroman structure, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Hazard Assessment: An Evidence-Based Approach
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards by examining its structural motifs—the chroman backbone and phenolic hydroxyl groups. Phenolic compounds are known for their potential toxicity, with risks including skin irritation, serious eye damage, and systemic effects on the central nervous system, liver, and kidneys with prolonged exposure[1][2]. Structurally related chroman derivatives are also cited as causing skin and eye irritation[3][4]. Therefore, we must operate under the assumption that this compound presents similar hazards.
Inferred Hazards:
-
Skin Irritation/Corrosion: Phenolic groups can be corrosive to skin tissue.
-
Serious Eye Damage: Direct contact with eyes is likely to cause significant irritation or damage[1].
-
Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory tract[3][4].
-
Harmful if Swallowed: Oral ingestion may lead to systemic toxicity[4][5].
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but your primary defense against exposure. Each component is chosen to counteract a specific, identified risk.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile inner gloves with thicker (e.g., 8mil) neoprene or butyl rubber outer gloves[2]. | The inner nitrile glove provides a base level of splash protection. The outer, more robust glove (neoprene or butyl) offers extended resistance against phenolic compounds, which can degrade thinner materials. This dual-barrier is critical during high-concentration work or extended procedures[2]. |
| Eye & Face Protection | Chemical safety goggles with an airtight seal. A full-face shield is required when there is a significant risk of splashes[3][6]. | Safety goggles provide a necessary seal against dust particles and incidental splashes[7]. A face shield offers a broader barrier, protecting the entire face from splashes during procedures like solution preparation or transfers, which is crucial given the potential for serious eye damage from phenolic compounds[1][6]. |
| Body Protection | A fully buttoned, long-sleeved lab coat. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat[2]. | The lab coat provides a primary barrier against minor spills. The chemical-resistant apron is essential for protecting against larger splashes of solutions containing this compound, preventing soak-through and direct skin contact[2]. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory[2][3]. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary[3]. | Engineering controls like a fume hood are the primary method for preventing respiratory exposure[2]. A respirator should be considered a secondary measure, necessary only when these primary controls are insufficient to contain dust or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol minimizes the risk of accidental exposure during the entire workflow, from preparation to disposal.
Preparation and PPE Donning
-
Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, solvents, and a designated hazardous waste container.
-
Don PPE: Don protective equipment in the following order:
-
Inner nitrile gloves.
-
Lab coat (fully buttoned).
-
Chemical-resistant apron.
-
Safety goggles.
-
Face shield (if required).
-
Outer neoprene or butyl gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat[6].
-
Chemical Handling: Weighing and Solution Preparation
-
Work Within Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[2][8].
-
Avoid Dust Generation: When handling the solid powder, use smooth, controlled motions to minimize the creation of airborne dust[8][9].
-
Grounding: Use non-sparking tools and ensure proper grounding to prevent fire from electrostatic discharge, especially when flammable solvents are present[8].
-
Container Management: Keep the primary chemical container tightly closed when not in use[8].
Post-Procedure and PPE Doffing
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Clean any contaminated equipment.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination.
-
Remove the outer, more contaminated gloves first.
-
Remove the face shield and/or apron.
-
Remove the lab coat.
-
Remove safety goggles.
-
Remove the inner nitrile gloves, peeling them off without touching the outer surface[10].
-
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE[1].
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Small Spill (Solid): Carefully sweep up the material to avoid generating dust. Place it in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent[3].
-
Small Spill (Liquid): Absorb the spill with an inert material like sand or vermiculite. Place the absorbent material into a sealed, labeled hazardous waste container[11].
-
Large Spill: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department and follow their established protocols.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][2].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][2].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan: Waste Management Protocol
Proper disposal is a critical final step to ensure environmental and laboratory safety. Never dispose of phenolic compounds down the drain[11].
-
Waste Segregation:
-
Solid Waste: All contaminated consumables, including gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container[3][12].
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams[3].
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[3].
-
Final Disposal: All waste must be disposed of through your institution's EHS office, typically via incineration at a licensed chemical disposal facility[11][12].
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical path for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 3-(4-hydroxy-phenyl)-chroman-4,7-diol - Echemi. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ-xMBBVzLecv2dhqccVPXfth_XJvq4MMdja6Wm-1PXhe2KezNws6RgH9WHnFcGOio3yIl-nH54J_ANZIZ_lH0vF6_BCeIjizXWiw7a2zVjGjpRodMXvtWdxZX0iwlAMVKCJF1-faSpJjApzMp6ptBWRtL-GX27OsHnkaEJvslAbtwsxm1cgdhZRMdBIaifg==]
- Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7g9oV4s6gY55EdVPBzD-1FJojQ0WpvTsejELV9ldhxcHyJBEnaHnMhAAyVM8hlIUiRkm9gbgJXGQ5TrrWdGgDshYEQ49aD-3W_GFAHrPG3sx3XJSex7BXsdhm2x_nWPMfCgVBFyLbWJebrLHdfN-DisY3awYty3TNQwCkJK6Btf7w-XcHTAmtqPRQk6ljSZzTGf8GOEWJe0x4EdHNx2bGP-P3lbSeJTIIeNWQ_x0=]
- How can I dispose phenol? - ResearchGate. ResearchGate. [URL: https://www.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpgsmdan_BVG9M-7tsBrPe4AsXUQiknwkRH-H9Lbc_D1PsbK7MekBoqd-590Abr0WRh8MdIIOkXIvqizo9TM__sJE5cG6_dZqBWJLK0UyjJgebaNuBQYEjSCXJ5eo5t4l8wBWOuTcnnDpGj8ardsGW]
- How Do You Dispose Of Phenol Safely? - Chemistry For Everyone - YouTube. YouTube. [URL: https://www.youtube.
- Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [URL: https://ehs.yale.edu/sites/default/files/files/phenol-sop.pdf]
- (S)-3-(4-Hydroxyphenyl)chroman-7-ol - AiFChem. AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_34AEIa_izaI6Xyk3G3vVhhwpSOV1OwPMIBfySBKb0Y-lldEcNkARKepAr11Yw_D76JpsYI5VJTHyFLV4j9nsxjNeCAe2tEj2Pl81Yd2DLxKrgd5ITA2w9E1TnJ453MICwA=]
- 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One | C15H12O6 | CID 662 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/662]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC418590010]
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm]
- SAFETY DATA SHEET - Bisor Corporation. Bisor Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCsxHaJkxxLZ1TMgvNQch4yFLRM50Sw5yWxnbBvEjVXofWgOmXTajVmLDfRpOxZfIjJOK5W1rxg--qRzm6HC-4ytzpHDHw8_X2JEBUr4I7--H46QvDMfS5TiIIg8m9jgwXtAlbvyzVZPFFYFcRa3ZQszdGU9-Eo06wDZTr_U24b2CZjixHulqvqoGisvMrYUNVMg==]
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901111/]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A000119503]
- Safety Data Sheet(SDS). LG Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXX3fE8CquGx5utm7ygo42QYhVTmRs7WkNrFCD9egEACLo4uy6jAIfKqN0EL5Olappskwla_EGCDprSpDSFxzVBDf53uizJettUgs-dapI8cDAtcj3zAzwhrqtaelvJIyKa-KsriUFW8XLsjNkV00IoSds2Lmfbve-Y5G3O8GTGSf2n02jue15v3VH6ADc7s7sS87BgodsQZknTkWtR8Y_n9KxoihINWjQ91RaXvuhx-0ceLLP2HB3ToZDej_BJtpT3D2l95agZmWwA3PoOd2_2loj]
- Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [URL: https://www.seton.co.uk/discover-the-various-types-of-ppe-for-optimal-chemical-safety]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2007-101/pdfs/2007-101.pdf]
- (R)-3-(4-Hydroxyphenyl)chroman-7-ol - AiFChem. AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnxJ_kwqpzF50RArOyF15hB2bQKbqWB1S5avZRPmkh0B-6Wcx3VnqyumIxnd7aL4aWRQvAw5B8UjISzXy62mNCTCODdwbzqRkko-Rs5yf3f3FGXIFkSBUt7rrcR3BuqYytKJE=]
- (r)-3-(4-hydroxy-phenyl)-chroman-7-ol - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52271815_EN.htm]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [URL: https://www.angenechemical.com/msds/53592-44-2.pdf]
- What PPE Should Be Worn for COSHH? From BrightHR. BrightHR. [URL: https://www.brighthr.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 221054-79-1 | (R)-3-(4-Hydroxyphenyl)chroman-7-ol - AiFChem [aifchem.com]
- 6. pppmag.com [pppmag.com]
- 7. brighthr.com [brighthr.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. v6-file.globalso.com [v6-file.globalso.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
